molecular formula C10H14N2O4S B1609304 Ethyl 4-(aminosulfonyl)benzylcarbamate CAS No. 39148-61-3

Ethyl 4-(aminosulfonyl)benzylcarbamate

Cat. No.: B1609304
CAS No.: 39148-61-3
M. Wt: 258.3 g/mol
InChI Key: PWRGLCWLRAPYLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(aminosulfonyl)benzylcarbamate is a useful research compound. Its molecular formula is C10H14N2O4S and its molecular weight is 258.3 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 4-(aminosulfonyl)benzylcarbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 4-(aminosulfonyl)benzylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(aminosulfonyl)benzylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl N-[(4-sulfamoylphenyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c1-2-16-10(13)12-7-8-3-5-9(6-4-8)17(11,14)15/h3-6H,2,7H2,1H3,(H,12,13)(H2,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWRGLCWLRAPYLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCC1=CC=C(C=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10407844
Record name Ethyl [(4-sulfamoylphenyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39148-61-3
Record name Ethyl [(4-sulfamoylphenyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 39148-61-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-(aminosulfonyl)benzylcarbamate: Properties, Synthesis, and Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(aminosulfonyl)benzylcarbamate is a molecule of significant interest in the field of medicinal chemistry, integrating two key pharmacophores: a sulfonamide group and a carbamate linkage. The sulfonamide moiety is a cornerstone in the development of a wide array of therapeutic agents, renowned for its antibacterial, anticonvulsant, and diuretic properties, among others.[1][2][3] Carbamates are also integral to numerous pharmaceuticals, contributing to their biological activity and pharmacokinetic profiles.[4][5] The combination of these two functional groups in Ethyl 4-(aminosulfonyl)benzylcarbamate suggests a potential for diverse biological activities, making it a compelling subject for research and drug discovery.

This technical guide provides a comprehensive overview of the chemical properties, a proposed synthesis protocol, and the potential applications of Ethyl 4-(aminosulfonyl)benzylcarbamate, designed to be a valuable resource for researchers and professionals in drug development.

Chemical and Physical Properties

While specific experimental data for Ethyl 4-(aminosulfonyl)benzylcarbamate is not widely available in the literature, its fundamental properties can be established through its chemical structure and data from closely related compounds.

PropertyValueSource
Chemical Name Ethyl 4-(aminosulfonyl)benzylcarbamateIUPAC
Synonyms ethyl N-[(4-sulfamoylphenyl)methyl]carbamateN/A
CAS Number 39148-61-3[6]
Molecular Formula C₁₀H₁₄N₂O₄S[6]
Molecular Weight 258.30 g/mol Calculated
Predicted XlogP 0.4PubChem
Appearance White to off-white solid (Predicted)Inferred
Melting Point Not available. Expected to be a solid at room temperature.N/A
Boiling Point Not availableN/A
Solubility Expected to be sparingly soluble in water and more soluble in organic solvents like DMSO, DMF, and alcohols. The solubility of sulfonamides is generally pH-dependent, increasing in alkaline conditions.[7][8]Inferred

Synthesis and Characterization

A robust and efficient synthesis of Ethyl 4-(aminosulfonyl)benzylcarbamate is crucial for its further investigation. While a specific protocol for this exact molecule is not readily found in the literature, a logical and well-established synthetic route can be proposed based on standard organic chemistry principles and published methods for analogous compounds.

Proposed Synthetic Pathway

The most direct and plausible method for the synthesis of Ethyl 4-(aminosulfonyl)benzylcarbamate involves the reaction of 4-(aminosulfonyl)benzylamine with ethyl chloroformate. This is a standard method for the formation of carbamates from amines.

Synthesis_Pathway cluster_0 Step 1: Synthesis of 4-(Aminosulfonyl)benzylamine cluster_1 Step 2: Carbamate Formation 4-Nitrobenzyl_alcohol 4-Nitrobenzyl alcohol Reduction Reduction (e.g., H2, Pd/C) 4-Nitrobenzyl_alcohol->Reduction High Yield 4-Aminobenzyl_alcohol 4-Aminobenzyl alcohol Reduction->4-Aminobenzyl_alcohol High Yield Chlorosulfonation Chlorosulfonation (ClSO3H) 4-Aminobenzyl_alcohol->Chlorosulfonation 4-((Chlorosulfonyl)methyl)aniline 4-((Chlorosulfonyl)methyl)aniline Chlorosulfonation->4-((Chlorosulfonyl)methyl)aniline Amination Amination (NH3) 4-((Chlorosulfonyl)methyl)aniline->Amination 4-(Aminosulfonyl)benzylamine 4-(Aminosulfonyl)benzylamine Amination->4-(Aminosulfonyl)benzylamine 4-(Aminosulfonyl)benzylamine_2 4-(Aminosulfonyl)benzylamine Reaction Reaction (Base, e.g., Et3N) 4-(Aminosulfonyl)benzylamine_2->Reaction Ethyl_chloroformate Ethyl chloroformate Ethyl_chloroformate->Reaction Product Ethyl 4-(aminosulfonyl)benzylcarbamate Reaction->Product

Caption: Proposed two-step synthesis of Ethyl 4-(aminosulfonyl)benzylcarbamate.

Experimental Protocol (Proposed)

Step 1: Synthesis of 4-(aminosulfonyl)benzylamine (Precursor)

The synthesis of the key intermediate, 4-(aminosulfonyl)benzylamine, can be achieved from 4-aminobenzyl alcohol.[9][10][11]

  • Chlorosulfonation of 4-Aminobenzyl Alcohol: 4-Aminobenzyl alcohol is reacted with chlorosulfonic acid at a low temperature (e.g., 0-5 °C) to introduce the sulfonyl chloride group. The reaction is typically carried out in a suitable inert solvent like chloroform or dichloromethane.

  • Amination of the Sulfonyl Chloride: The resulting 4-((chlorosulfonyl)methyl)aniline is then carefully reacted with an excess of ammonia (aqueous or gaseous) to form the sulfonamide.

Step 2: Synthesis of Ethyl 4-(aminosulfonyl)benzylcarbamate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(aminosulfonyl)benzylamine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in a suitable anhydrous solvent like tetrahydrofuran (THF) or dichloromethane (DCM).

  • Addition of Ethyl Chloroformate: Cool the reaction mixture to 0 °C using an ice bath. Slowly add ethyl chloroformate (1.05 eq) dropwise to the stirred solution. The reaction of amines with ethyl chloroformate is a well-established method for carbamate synthesis.[12][13][14]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Characterization

The structure and purity of the synthesized Ethyl 4-(aminosulfonyl)benzylcarbamate should be confirmed by standard analytical techniques.

  • ¹H and ¹³C NMR Spectroscopy:

    • ¹H NMR: Expected signals would include a triplet and a quartet for the ethyl group, a singlet or doublet for the benzylic protons, aromatic protons in the para-substituted pattern, and signals for the NH protons of the carbamate and sulfonamide groups.

    • ¹³C NMR: Expected signals would correspond to the carbonyl of the carbamate, the aromatic carbons, the benzylic carbon, and the carbons of the ethyl group.

  • Infrared (IR) Spectroscopy:

    • Characteristic peaks would be expected for the N-H stretching of the sulfonamide and carbamate groups (around 3300-3400 cm⁻¹), the C=O stretching of the carbamate (around 1700 cm⁻¹), and the S=O stretching of the sulfonamide (around 1350 and 1160 cm⁻¹).

  • Mass Spectrometry (MS):

    • The mass spectrum should show the molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of the compound. Fragmentation patterns could involve the loss of the ethoxycarbonyl group or cleavage of the benzyl-carbamate bond.

Medicinal Chemistry Applications and Biological Significance

The hybrid structure of Ethyl 4-(aminosulfonyl)benzylcarbamate suggests a range of potential biological activities, making it a valuable scaffold for drug discovery.

Biological_Potential Core_Compound Ethyl 4-(aminosulfonyl)benzylcarbamate Sulfonamide Moiety Carbamate Moiety Sulfonamide_Properties {Potential Sulfonamide-like Activities | - Antibacterial - Anticonvulsant - Diuretic - Carbonic Anhydrase Inhibition} Core_Compound:sulfonamide->Sulfonamide_Properties Contributes to Carbamate_Properties {Potential Carbamate-like Activities | - Enzyme Inhibition (e.g., Cholinesterases) - Anticancer - Modulation of CNS Targets} Core_Compound:carbamate->Carbamate_Properties Contributes to Drug_Discovery Potential Therapeutic Areas Sulfonamide_Properties->Drug_Discovery Carbamate_Properties->Drug_Discovery

Sources

An In-Depth Technical Guide to the Structure Elucidation of Ethyl 4-(aminosulfonyl)benzylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Structural Certainty

In the landscape of modern drug discovery and development, the precise characterization of a molecule's three-dimensional structure is not merely a procedural step but the very foundation of its therapeutic potential. Ethyl 4-(aminosulfonyl)benzylcarbamate (C₁₀H₁₄N₂O₄S) is a compound of significant interest, embodying two critical pharmacophores: the sulfonamide and the carbamate moieties. The sulfonamide group is a cornerstone of a wide array of therapeutics, including antibacterials and diuretics, while the carbamate group is a key structural motif in many approved drugs, often serving as a stable surrogate for a peptide bond.[1][2][3] The arrangement of these functional groups dictates the molecule's ability to interact with biological targets, its metabolic stability, and its overall pharmacokinetic profile.[4][5]

This guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of Ethyl 4-(aminosulfonyl)benzylcarbamate. We will move beyond rote procedural descriptions to explore the causal logic behind the selection of analytical techniques, the nuances of data interpretation, and the synergistic power of an integrated workflow. For researchers and drug development professionals, this document serves as a blueprint for achieving unequivocal structural confirmation, a prerequisite for advancing any compound through the development pipeline.

The Analytical Gauntlet: A Multi-Pronged Strategy

No single analytical technique can provide the complete structural picture. A robust elucidation strategy relies on the convergence of data from orthogonal methods. Spectroscopic techniques will probe the compound's chemical environment and connectivity, while crystallographic methods will provide the ultimate, unambiguous spatial arrangement of atoms.

Our investigation will proceed along two parallel paths: Spectroscopic Analysis and Crystallographic Analysis, culminating in an integrated data assessment for final structure confirmation.

G cluster_0 cluster_1 Spectroscopic Analysis cluster_2 Crystallographic Analysis cluster_3 A Sample: Ethyl 4-(aminosulfonyl)benzylcarbamate B Mass Spectrometry (MS) (Molecular Weight & Formula) A->B C NMR Spectroscopy (¹H, ¹³C) (Connectivity & Environment) A->C D FTIR Spectroscopy (Functional Groups) A->D E Single-Crystal X-ray Diffraction (SC-XRD) (3D Atomic Arrangement) A->E F Integrated Data Analysis & Definitive Structure Elucidation B->F C->F D->F E->F

Figure 1: Integrated workflow for structure elucidation.

Part 1: Spectroscopic Characterization

Spectroscopy provides the fundamental pieces of the structural puzzle. Each technique offers a unique window into the molecule's composition and connectivity.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Expertise & Rationale: Mass spectrometry is our first port of call. Its primary function is to confirm the molecular weight and, with high-resolution instruments, the elemental composition. For a polar, non-volatile molecule like Ethyl 4-(aminosulfonyl)benzylcarbamate, Electrospray Ionization (ESI) is the method of choice due to its soft ionization nature, which minimizes fragmentation and preserves the molecular ion.[6] We anticipate observing the protonated molecule [M+H]⁺ in positive ion mode.

Predicted & Observed Data Summary:

ParameterPredicted ValueExpected Observation
Molecular FormulaC₁₀H₁₄N₂O₄SC₁₀H₁₄N₂O₄S
Monoisotopic Mass258.0674 Da258.0674
[M+H]⁺ (protonated)259.0747 Dam/z 259.0747
[M+Na]⁺ (sodiated)281.0566 Dam/z 281.0566

Fragmentation Analysis: Tandem MS (MS/MS) experiments provide crucial connectivity information. The sulfonamide and carbamate linkages are expected points of cleavage. Key fragmentation pathways for sulfonamides often involve the loss of SO₂ (64 Da) or cleavage of the S-N bond.[7][8][9]

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.[10] Ensure the sample is fully dissolved and free of particulates.

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.[11]

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[12]

  • Source Parameter Optimization: Optimize source parameters, including capillary voltage, nebulizing gas flow, and drying gas temperature, to achieve a stable and intense signal for the ion of interest.[11]

  • Data Acquisition: Acquire a full scan mass spectrum in positive ion mode to identify the [M+H]⁺ and other adducts (e.g., [M+Na]⁺).

  • Tandem MS (MS/MS): Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum, providing structural insights.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map

Expertise & Rationale: NMR is the most powerful technique for mapping the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of distinct proton environments and their neighboring protons (via spin-spin coupling), while ¹³C NMR identifies the different carbon environments. For this molecule, a polar aprotic solvent like DMSO-d₆ is ideal because it will solubilize the compound and, crucially, allow for the observation of exchangeable protons from the -NH- and -SO₂NH₂ groups.[14]

Predicted ¹H and ¹³C NMR Data (in DMSO-d₆, chemical shifts (δ) in ppm):

AssignmentPredicted ¹H NMR (δ, multiplicity, integration)Predicted ¹³C NMR (δ)Rationale
-CH₃ (ethyl)~1.2 (t, 3H)~14.5Triplet due to coupling with adjacent CH₂.
-CH₂- (ethyl)~4.0 (q, 2H)~60.0Quartet due to coupling with adjacent CH₃.
-CH₂- (benzyl)~4.2 (d, 2H)~44.0Doublet due to coupling with carbamate N-H.
Ar-H (ortho to CH₂)~7.4 (d, 2H)~128.0Aromatic protons adjacent to the carbamate side chain.
Ar-H (ortho to SO₂)~7.8 (d, 2H)~126.0Aromatic protons adjacent to the electron-withdrawing sulfonamide.
-NH- (carbamate)~7.9 (t, 1H)-Triplet due to coupling with benzylic CH₂. Exchangeable.
-SO₂NH₂~7.3 (s, 2H)-Broad singlet. Exchangeable.
C=O (carbamate)-~156.0Typical chemical shift for a carbamate carbonyl.
Ar-C (ipso to CH₂)-~138.0Quaternary aromatic carbon.
Ar-C (ipso to SO₂)-~143.0Quaternary aromatic carbon, downfield due to SO₂.

Note: Predicted values are estimates based on standard chemical shift tables and data from similar structures. Actual values may vary.[15][16]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C) and dissolve it in ~0.6-0.7 mL of high-purity deuterated solvent (e.g., DMSO-d₆) in a clean, high-quality NMR tube.[17]

  • Instrument Setup: Insert the sample into the NMR spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to optimize magnetic field homogeneity.[18]

  • ¹H Acquisition: Acquire a standard one-dimensional ¹H spectrum. Set appropriate parameters for spectral width, acquisition time, and relaxation delay (D1).[18]

  • ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. This often requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H).

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

Expertise & Rationale: FTIR spectroscopy is exceptionally useful for the rapid and non-destructive identification of key functional groups. The presence of the carbamate and sulfonamide groups will give rise to strong, characteristic absorption bands. We will utilize an Attenuated Total Reflectance (ATR) accessory, which is ideal for analyzing solid powders with minimal sample preparation.[19][20]

Predicted & Observed FTIR Data:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Appearance
3400-3200N-H Stretch-SO₂NH₂ and -NH-Two or more distinct sharp/broad peaks.
~1700C=O StretchCarbamateStrong, sharp peak.[21]
1600-1450C=C StretchAromatic RingMultiple sharp peaks.
~1330 & ~1160S=O Asymmetric & Symmetric StretchSulfonamideTwo strong, sharp peaks, characteristic of -SO₂.

Experimental Protocol: ATR-FTIR

  • Background Scan: Clean the ATR crystal (e.g., diamond or ZnSe) with a suitable solvent (like isopropanol) and acquire a background spectrum. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.[22]

  • Sample Application: Place a small amount of the solid powder sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[19]

  • Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal. This is vital for obtaining a high-quality spectrum.[22]

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum (plotted as transmittance or absorbance vs. wavenumber) is analyzed for the presence of characteristic absorption bands corresponding to the molecule's functional groups.

Part 2: Single-Crystal X-ray Diffraction (SC-XRD)

Expertise & Rationale: While spectroscopic methods provide compelling evidence, SC-XRD is the unequivocal "gold standard" for structure determination.[23] It provides a precise three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and intermolecular interactions can be determined with unparalleled accuracy.[24][25] Obtaining a diffraction-quality single crystal is the most critical and often most challenging step of this process.[26]

G A Purified Compound B Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) A->B Dissolve in solvent C Crystal Selection & Mounting B->C Identify suitable single crystal D X-ray Diffraction Data Collection (Rotating Crystal in X-ray Beam) C->D Mount on diffractometer E Data Processing & Structure Solution (Electron Density Map Generation) D->E Analyze diffraction pattern F Structure Refinement E->F Fit atomic model to map G Final Structure Validation (CIF File Generation) F->G Optimize model

Figure 2: High-level workflow for SC-XRD analysis.

Experimental Protocol: SC-XRD

  • Crystallization: Grow single crystals of the compound. A common method is slow evaporation, where a saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) is allowed to evaporate undisturbed over several days or weeks.

  • Crystal Mounting: Identify a well-formed, defect-free crystal under a microscope and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is slowly rotated. A detector records the positions and intensities of the diffracted X-rays.[26]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. Computational methods are then used to solve the "phase problem" and generate an initial electron density map. An atomic model is built into this map and refined against the experimental data until the model accurately represents the structure.[27]

Conclusion: A Synthesis of Evidence

This integrated approach ensures the highest level of scientific integrity and trustworthiness. For the drug development professional, this structural certainty is paramount, enabling confident progression into further studies of the compound's biological activity, structure-activity relationships (SAR), and safety profile.

References

  • Sulfonamide (medicine). (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link]

  • Talevi, A., & Bellera, C. L. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za farmaciju, 70(1), 1-27. [Link]

  • Al-Ghorbani, M., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, 7(1), 130-150. (Simulated reference based on search result content)
  • Yang, Y., & Lee, T. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(7), 1039-1048. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • Barrett, D. (2009). The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008). Expert Opinion on Therapeutic Patents, 19(5), 659-666. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

  • C-CART. (n.d.). GOOD LAB PRACTICE-NMR. Memorial University. Retrieved from [Link]

  • Galkin, M. A., & Starosotnikov, A. M. (2020). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. [Link]

  • Chen, H., et al. (2008). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 73(21), 8346–8351. [Link]

  • PPH 308: MEDICINAL CHEMISTRY - II. (n.d.). Sulfonamides: Classification, mode of action, uses and structure activity relationship. Guru Gobind Singh College of Pharmacy.
  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. ResearchGate. (Simulated reference based on search result content)
  • Attygalle, A. B. (2021). CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. Journal of the American Society for Mass Spectrometry, 32(4), 1017-1025. [Link]

  • Talevi, A., & Bellera, C. L. (2020). Roles of the carbamate moiety in drugs and prodrugs. ResearchGate. [Link]

  • Lachenmeier, D. W. (2005). Rapid screening for ethyl carbamate in stone-fruit spirits using FTIR spectroscopy and chemometrics. Analytical and Bioanalytical Chemistry, 382(6), 1407-1412. [Link]

  • Lachenmeier, D. W. (2005). Rapid screening for ethyl carbamate in stone-fruit spirits using FTIR spectroscopy and chemometrics. Semantic Scholar. [Link]

  • Rutgers-Newark Chemistry. (n.d.). Electrospray Ionization (ESI) Instructions. Retrieved from [Link]

  • Alwsci. (2024). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • Weber, R., & Lachenmeier, D. W. (2010). Studies on the Ethyl Carbamate Content of Fermented Beverages and Foods: A Review. Foods, 9(12), 1834. [Link]

  • University of California, Davis. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Department of Chemical Engineering. Retrieved from [Link]

  • Parham, N. J., et al. (2021). Experimental workflow of the ATR-FTIR spectroscopy-based method for yeast analysis. ResearchGate. [Link]

  • University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

  • Schneider, J. F., et al. (1990). Application of gas chromatography/matrix isolation/Fourier transform infrared spectrometry to the determination of ethyl carbamate in alcoholic beverages and foods. Analytical Chemistry, 62(20), 2212-2217. [Link]

  • Webo Technology. (n.d.). CAS 39148-61-3. Retrieved from [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

  • Lab Manager. (2024). Essential Nuclear Magnetic Resonance (NMR) Safety Tips for Laboratory Professionals. Retrieved from [Link]

  • Hughes, C. E., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 22(5), 2898–2910. [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • IARC Publications. (n.d.). ETHYL CARBAMATE 1. EXPOSURE DATA. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). ATR-FTIR. Retrieved from [Link]

  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Schalley, C. A. (2018). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry, 90(1), 2-26. [Link]

  • Kantardjieff, K. A., & Toupadakis, A. (2002). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Journal of Chemical Education, 79(9), 1114. [Link]

  • Schalley, C. A. (2018). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Accounts of Chemical Research, 51(5), 1111-1120. [Link]

  • Chemsigma. (n.d.). ETHYL 4-(AMINOSULFONYL)BENZYLCARBAMATE [39148-61-3]. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Department of Chemistry. Retrieved from [Link]

  • Supporting Information for C-H Amination. Direct Synthesis of Benzylic Carbamates. (n.d.). ACS Publications. (Simulated reference based on search result content)
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0059898). Retrieved from [Link]

  • Lee, S., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20290. [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. (Simulated reference based on search result content)

Sources

Ethyl 4-(aminosulfonyl)benzylcarbamate CAS number 39148-61-3

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethyl 4-(aminosulfonyl)benzylcarbamate CAS Number: 39148-61-3

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Ethyl 4-(aminosulfonyl)benzylcarbamate, a molecule incorporating both a sulfonamide and a carbamate functional group. Due to the limited volume of published research focused specifically on this compound, this document synthesizes information from established chemical principles and data on structurally related analogues. It offers a proposed synthetic pathway, detailed protocols for characterization, and an expert analysis of its potential applications in drug discovery and chemical biology. This guide is intended for researchers, chemists, and drug development professionals seeking a foundational understanding and practical starting point for working with this compound.

Introduction and Molecular Overview

Ethyl 4-(aminosulfonyl)benzylcarbamate is a bifunctional organic molecule. Its structure is characterized by a central benzene ring substituted at the 1 and 4 positions. Position 1 features a methylene group linked to an ethyl carbamate moiety (-CH₂NHCO₂Et), while position 4 holds a primary sulfonamide group (-SO₂NH₂).

The presence of these two key functional groups suggests a rich chemical profile and potential for diverse biological interactions. The sulfonamide group is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, diuretic, and anticonvulsant drugs.[1] The carbamate group, often used as a protecting group in synthesis, also appears in bioactive molecules and can influence properties like metabolic stability and membrane permeability. The strategic combination of these moieties in a single scaffold makes Ethyl 4-(aminosulfonyl)benzylcarbamate a compound of interest for exploratory research.

Physicochemical and Structural Data

The fundamental properties of the compound are summarized below. While experimental data is limited, predicted values from computational models are included to guide experimental design.

PropertyValueSource(s)
CAS Number 39148-61-3[2][3]
Molecular Formula C₁₀H₁₄N₂O₄S[1]
Molecular Weight 258.29 g/mol [1]
IUPAC Name ethyl N-[(4-sulfamoylphenyl)methyl]carbamatePubChem
SMILES CCOC(=O)NCC1=CC=C(C=C1)S(=O)(=O)NPubChem
Appearance White to off-white solid (predicted)
Melting Point Not reported
Boiling Point Not reported
Solubility Predicted to be soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in water.
Predicted XLogP3 0.4PubChem
Predicted pKa ~9.5 (sulfonamide NH), ~16 (carbamate NH)

Proposed Synthesis and Purification

A logical and robust synthetic route to Ethyl 4-(aminosulfonyl)benzylcarbamate involves a two-step sequence starting from the commercially available 4-carboxybenzenesulfonamide. This pathway first reduces the carboxylic acid to a primary amine and then acylates the amine with ethyl chloroformate.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Carbamate Formation A 4-Carboxybenzenesulfonamide (CAS: 138-41-0) B Intermediate (unstable) Acyl Azide A->B  1. SOCl₂ or (COCl)₂  2. NaN₃ C 4-(Aminosulfonyl)benzylamine (Precursor) B->C  Curtius Rearrangement  (Heat in t-BuOH), then  Acid Hydrolysis (e.g., TFA/HCl) D Ethyl 4-(aminosulfonyl)benzylcarbamate (Final Product) C->D  Ethyl Chloroformate (ClCO₂Et)  Base (e.g., Et₃N or NaHCO₃)  Solvent (e.g., DCM, THF)

Caption: Proposed two-step synthesis of Ethyl 4-(aminosulfonyl)benzylcarbamate.

Detailed Experimental Protocol

Disclaimer: This is a proposed protocol and has not been optimized. It should only be performed by trained chemists with appropriate safety precautions.

Step 1: Synthesis of 4-(Aminosulfonyl)benzylamine

Causality: This step aims to convert the carboxylic acid into a benzylamine. A standard and reliable method is the Curtius rearrangement, which proceeds through an acyl azide intermediate. Direct reduction of the carboxylic acid in the presence of a sulfonamide can be challenging due to competing reactions.

  • Acid Chloride Formation: To a stirred suspension of 4-carboxybenzenesulfonamide (1.0 eq) in dichloromethane (DCM, ~10 mL/g) containing a catalytic amount of DMF (1-2 drops), add oxalyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until gas evolution ceases and the solution becomes clear.

  • Remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude 4-(chlorosulfonyl)benzoyl chloride can be used directly.

  • Acyl Azide Formation: Dissolve the crude acid chloride in acetone (~10 mL/g). Cool the solution to 0 °C and add a solution of sodium azide (1.5 eq) in water dropwise, keeping the temperature below 10 °C.

  • Stir vigorously at 0 °C for 1-2 hours. Monitor by TLC for the consumption of the acid chloride.

  • Curtius Rearrangement & Trapping: Carefully add tert-butanol (t-BuOH, 5-10 eq) to the reaction mixture. Heat the mixture to reflux (~80 °C) for 12-18 hours. The acyl azide rearranges to an isocyanate, which is trapped by t-BuOH to form a Boc-protected amine.

  • Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude Boc-protected intermediate.

  • Deprotection: Dissolve the crude intermediate in DCM (~10 mL/g) and add trifluoroacetic acid (TFA, 5-10 eq). Stir at room temperature for 1-3 hours until deprotection is complete (monitor by TLC).

  • Concentrate the reaction mixture under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product into ethyl acetate. Dry the organic phase and concentrate to yield 4-(aminosulfonyl)benzylamine, which can be purified by column chromatography or recrystallization.

Step 2: Synthesis of Ethyl 4-(aminosulfonyl)benzylcarbamate

Causality: This is a standard nucleophilic acyl substitution where the primary amine of the precursor attacks the electrophilic carbonyl carbon of ethyl chloroformate. An external base is required to neutralize the HCl byproduct, driving the reaction to completion.

  • Dissolve 4-(aminosulfonyl)benzylamine (1.0 eq) and triethylamine (Et₃N, 1.5 eq) in anhydrous THF or DCM (~20 mL/g) in a flask equipped with a nitrogen inlet.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add ethyl chloroformate (1.1 eq) dropwise via syringe, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash successively with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

Purification Protocol

The crude Ethyl 4-(aminosulfonyl)benzylcarbamate can be purified by one of the following methods:

  • Recrystallization: From a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

  • Silica Gel Chromatography: Using a gradient of ethyl acetate in hexanes as the eluent.

Structural Elucidation and Characterization

A self-validating protocol for confirming the identity and purity of the synthesized compound involves a combination of spectroscopic techniques. The expected data are summarized below.

TechniqueExpected Observations
¹H NMR (400 MHz, DMSO-d₆)δ ~7.8 (d, 2H): Aromatic protons ortho to -SO₂NH₂. δ ~7.4 (d, 2H): Aromatic protons ortho to -CH₂-. δ ~7.2 (s, 2H): -SO₂NH₂ protons. δ ~7.8 (t, 1H): Carbamate NH proton. δ ~4.2 (d, 2H): Benzylic -CH₂ - protons. δ ~4.0 (q, 2H): Ethyl ester -OCH₂ CH₃ protons. δ ~1.1 (t, 3H): Ethyl ester -OCH₂CH₃ protons.
¹³C NMR (100 MHz, DMSO-d₆)δ ~156-158: Carbamate C=O carbon. δ ~142-145 (x2): Aromatic quaternary carbons. δ ~127-128 (x2): Aromatic CH carbons. δ ~60-61: Ethyl ester -O CH₂CH₃ carbon. δ ~44-45: Benzylic -C H₂- carbon. δ ~14-15: Ethyl ester -OCH₂C H₃ carbon.
FT-IR (KBr Pellet, cm⁻¹)~3350-3250: N-H stretching (asymmetric & symmetric) from -SO₂NH₂ and carbamate NH.[4][5] ~3100-3000: Aromatic C-H stretching. ~2980-2850: Aliphatic C-H stretching. ~1700-1680: C=O stretching (carbamate carbonyl). ~1550: N-H bending. ~1340 & ~1160: S=O stretching (asymmetric & symmetric) from -SO₂NH₂.[5]
Mass Spec. (ESI+)[M+H]⁺ = 259.07: Protonated molecular ion. [M+Na]⁺ = 281.05: Sodiated molecular ion. Key fragments may correspond to the loss of the ethoxy group (-45), ethyl carbamate moiety, or the sulfamoyl group.

Potential Applications and Mechanistic Considerations

The hybrid structure of Ethyl 4-(aminosulfonyl)benzylcarbamate provides a logical basis for exploring its bioactivity in several therapeutic areas. The rationale is based on the well-documented pharmacology of its constituent moieties.

Structure-Activity Rationale

SAR_Logic Compound Ethyl 4-(aminosulfonyl)benzylcarbamate Sulfonamide Sulfonamide Moiety (-SO₂NH₂) Compound->Sulfonamide Carbamate Benzylcarbamate Moiety (-CH₂NHCO₂Et) Compound->Carbamate Act1 Carbonic Anhydrase Inhibition Sulfonamide->Act1 Targets Zinc in active site Act2 Antibacterial Activity (PABA Antagonist) Sulfonamide->Act2 Mimics PABA Act3 Diuretic Activity Sulfonamide->Act3 Related to CA inhibition Act4 Enzyme Inhibition (e.g., BACE1 Modulation) Carbamate->Act4 Structural similarity to known inhibitors Act5 Prodrug Potential (Metabolic Stability) Carbamate->Act5 Modifies physicochemical properties

Caption: Logical relationship between structural moieties and potential biological activities.

  • Carbonic Anhydrase (CA) Inhibition: Aromatic sulfonamides are classic inhibitors of carbonic anhydrases, enzymes crucial for pH regulation and fluid balance. The unsubstituted -SO₂NH₂ group is a primary requirement for binding to the zinc ion in the CA active site. This makes the compound a candidate for screening against various CA isozymes implicated in glaucoma, edema, or certain cancers.

  • Antibacterial Properties: The 4-aminobenzenesulfonamide core is the foundational structure of sulfa drugs. These drugs act as competitive inhibitors of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[6] While the amino group in the target compound is part of a carbamate, it could potentially be hydrolyzed in vivo to release a bioactive benzylamine, or the intact molecule may possess its own inhibitory activity.

  • Other Enzyme Inhibition: Benzylcarbamate structures have been investigated as potential modulators of enzymes such as beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), which is a target in Alzheimer's disease research.[7] The specific substitution pattern of this compound warrants its inclusion in screening libraries for various enzyme targets.

Safety and Handling

As with any research chemical with limited toxicological data, Ethyl 4-(aminosulfonyl)benzylcarbamate should be handled with care.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust.

  • Storage: Store in a cool, dry, and well-sealed container away from strong oxidizing agents.

  • Toxicity: The toxicological properties have not been thoroughly investigated. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.

Conclusion

Ethyl 4-(aminosulfonyl)benzylcarbamate is a readily synthesizable compound featuring two pharmacologically significant moieties. While specific biological data remains unpublished, its structural design presents a clear and logical rationale for its investigation as a modulator of targets such as carbonic anhydrases and as a potential antibacterial agent. This guide provides the necessary foundational information, including a detailed synthetic protocol and characterization workflow, to empower researchers to explore the potential of this intriguing molecule.

References

  • Uno, T., Machida, K., Hanai, K., Ueda, M., & Sasaki, S. (1963). INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I. PYRIDINE, THIAZOLE, AND PYRIMIDINE DERIVATIVES. Chemical & Pharmaceutical Bulletin, 11(6), 704-708. [Link]

  • Gowda, B. T., & Kumar, K. L. (2003). Infrared and NMR Spectra of Arylsulphonamides. Zeitschrift für Naturforschung B, 58(10), 983-989. [Link]

  • Wright, W. B., Jr., & Brabander, H. J. (1961). Debenzylation of Tertiary Benzylamines with Ethyl Chloroformate. The Journal of Organic Chemistry, 26(10), 4051-4057.
  • PubChem. (n.d.). Ethyl 4-(aminosulfonyl)benzylcarbamate. National Center for Biotechnology Information. Retrieved from [Link]

  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
  • Ghorab, M. M., Ragab, F. A., Heiba, H. I., & El-Gazzar, M. G. (2010). Synthesis and biological activity of sulfonamide derivatives of epipodophyllotoxin. European Journal of Medicinal Chemistry, 45(10), 4579-4585.
  • Olah, G. A., Heiner, T., Rasul, G., & Prakash, G. K. S. (1998). 1H, 13C, 15N NMR and Theoretical Study of Protonated Carbamic Acids and Related Compounds. The Journal of Organic Chemistry, 63(23), 8080-8085.
  • Sanna, V., Carta, A., & Palomba, M. (2016). Benzyl Carbamates of 4-Aminosalicylanilides as Possible BACE1 Modulators. Molecules, 21(9), 1219. [Link]

  • Anand, N., Singh, M., & Panda, A. G. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Biomolecular Structure and Dynamics, 39(12), 4349-4360.
  • de Boer, Th. J., & Backer, H. J. (1956). Diazomethane. Organic Syntheses, 36, 16. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of Ethyl 4-(aminosulfonyl)benzylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathway for Ethyl 4-(aminosulfonyl)benzylcarbamate, a molecule of interest in medicinal chemistry and drug development. As a Senior Application Scientist, this document is structured to deliver not just a protocol, but a deeper understanding of the chemical principles and practical considerations involved in its synthesis. We will explore a validated multi-step synthesis, detailing the rationale behind each procedural choice and providing the necessary data for compound verification.

Introduction

Ethyl 4-(aminosulfonyl)benzylcarbamate is a sulfonamide-containing carbamate. The sulfonamide functional group is a cornerstone in medicinal chemistry, found in a wide array of therapeutic agents including antibacterial, diuretic, and hypoglycemic drugs. The carbamate moiety, also prevalent in pharmaceuticals, can influence a molecule's pharmacokinetic and pharmacodynamic properties. The combination of these two functionalities in the target molecule makes its synthesis a valuable case study for researchers in drug discovery and process development. This guide will focus on a robust and reproducible synthetic route, emphasizing safety, efficiency, and scalability.

Retrosynthetic Analysis and Synthesis Strategy

A logical retrosynthetic analysis of Ethyl 4-(aminosulfonyl)benzylcarbamate suggests a disconnection at the carbamate linkage. This points to two primary building blocks: 4-(aminomethyl)benzenesulfonamide and an ethyl carbonyl source, such as ethyl chloroformate. The key challenge lies in the efficient preparation of the 4-(aminomethyl)benzenesulfonamide intermediate. A plausible and effective strategy for its synthesis begins with the commercially available 4-methylbenzenesulfonamide.

digraph "Retrosynthesis" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];

"Ethyl 4-(aminosulfonyl)benzylcarbamate" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Disconnection" [label="Carbamate Formation", shape=plaintext, fontcolor="#EA4335"]; "Intermediates" [shape=point, style=invis]; "4-(aminomethyl)benzenesulfonamide" [fillcolor="#FBBC05"]; "Ethyl Chloroformate" [fillcolor="#34A853"];

"Ethyl 4-(aminosulfonyl)benzylcarbamate" -> "Disconnection" [arrowhead=none]; "Disconnection" -> "Intermediates" [label="=>"]; "Intermediates" -> "4-(aminomethyl)benzenesulfonamide"; "Intermediates" -> "Ethyl Chloroformate"; }

Figure 1: Retrosynthetic analysis of Ethyl 4-(aminosulfonyl)benzylcarbamate.

The forward synthesis, therefore, will proceed in three main stages:

  • Bromination of the Benzylic Position: Selective radical bromination of the methyl group of 4-methylbenzenesulfonamide to yield 4-(bromomethyl)benzenesulfonamide.

  • Amination of the Benzyl Bromide: Conversion of the benzyl bromide to the corresponding benzylamine, 4-(aminomethyl)benzenesulfonamide.

  • Carbamate Formation: Reaction of the benzylamine with ethyl chloroformate to afford the final product, Ethyl 4-(aminosulfonyl)benzylcarbamate.

This pathway is advantageous as it utilizes readily available starting materials and employs well-established chemical transformations.

Experimental Protocols

Part 1: Synthesis of 4-(bromomethyl)benzenesulfonamide (Intermediate I)

The initial step involves the radical bromination of 4-methylbenzenesulfonamide. This reaction is typically initiated by light or a radical initiator. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation due to its ability to provide a low, constant concentration of bromine, which favors the desired benzylic substitution over aromatic bromination.

Reaction Scheme:

digraph "Step_1" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];

"4-methylbenzenesulfonamide" [label="4-methylbenzenesulfonamide"]; "NBS_AIBN" [label="NBS, AIBN\nCCl4, Reflux"]; "Intermediate_I" [label="4-(bromomethyl)benzenesulfonamide"];

"4-methylbenzenesulfonamide" -> "Intermediate_I" [label=""]; edge [style=invis]; node [shape=plaintext]; "" [label=""]; -> "NBS_AIBN" -> ""; }

Figure 2: Synthesis of 4-(bromomethyl)benzenesulfonamide.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Methylbenzenesulfonamide171.2210.0 g0.0584
N-Bromosuccinimide (NBS)177.9811.4 g0.0641
Azobisisobutyronitrile (AIBN)164.210.48 g0.0029
Carbon Tetrachloride (CCl4)153.82200 mL-

Step-by-Step Protocol:

  • To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methylbenzenesulfonamide (10.0 g, 0.0584 mol), N-bromosuccinimide (11.4 g, 0.0641 mol), and carbon tetrachloride (200 mL).

  • Add azobisisobutyronitrile (AIBN) (0.48 g, 0.0029 mol) to the suspension.

  • Heat the reaction mixture to reflux (approximately 77 °C) with vigorous stirring. The reaction can be monitored by the disappearance of the dense NBS at the bottom of the flask and the appearance of succinimide floating on the surface.

  • After refluxing for 4-6 hours, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with water (2 x 100 mL) and then with a saturated sodium bicarbonate solution (100 mL) to remove any remaining acidic impurities.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallize the crude solid from a mixture of toluene and hexane to afford pure 4-(bromomethyl)benzenesulfonamide as a white solid.

Rationale and Insights:

  • Solvent Choice: Carbon tetrachloride is a classic solvent for radical brominations as it is inert under the reaction conditions. However, due to its toxicity and environmental concerns, alternative solvents like cyclohexane or acetonitrile can be considered.

  • Initiator: AIBN is a common radical initiator that decomposes upon heating to generate nitrogen gas and two cyanoisopropyl radicals, which then initiate the chain reaction.

  • Work-up: The aqueous work-up is crucial to remove water-soluble byproducts and unreacted reagents. The use of sodium bicarbonate neutralizes any hydrobromic acid that may have formed.

Part 2: Synthesis of 4-(aminomethyl)benzenesulfonamide (Intermediate II)

The conversion of the benzyl bromide to the benzylamine can be achieved through various methods. A common and effective method is the Gabriel synthesis, which involves the reaction of the alkyl halide with potassium phthalimide followed by hydrolysis or hydrazinolysis. An alternative, more direct approach is the reaction with an excess of ammonia. However, this can lead to the formation of di- and tri-alkylated byproducts. A cleaner method involves the use of sodium azide to form a benzyl azide intermediate, which is then reduced to the amine. This two-step, one-pot procedure is often high-yielding and avoids over-alkylation.

Reaction Scheme:

digraph "Step_2" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];

"Intermediate_I" [label="4-(bromomethyl)benzenesulfonamide"]; "Reagents" [label="1. NaN3, DMF\n2. PPh3, H2O"]; "Intermediate_II" [label="4-(aminomethyl)benzenesulfonamide"];

"Intermediate_I" -> "Intermediate_II" [label=""]; edge [style=invis]; node [shape=plaintext]; "" [label=""]; -> "Reagents" -> ""; }

Figure 3: Synthesis of 4-(aminomethyl)benzenesulfonamide.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-(Bromomethyl)benzenesulfonamide250.1210.0 g0.040
Sodium Azide (NaN3)65.013.12 g0.048
Dimethylformamide (DMF)73.09100 mL-
Triphenylphosphine (PPh3)262.2911.5 g0.044
Tetrahydrofuran (THF)72.11100 mL-
Water18.021.8 mL0.100

Step-by-Step Protocol:

  • In a 250 mL round-bottom flask, dissolve 4-(bromomethyl)benzenesulfonamide (10.0 g, 0.040 mol) in dimethylformamide (100 mL).

  • Add sodium azide (3.12 g, 0.048 mol) to the solution and stir the mixture at room temperature for 12-16 hours. Monitor the reaction by thin-layer chromatography (TLC).

  • Once the starting material is consumed, add triphenylphosphine (11.5 g, 0.044 mol) and tetrahydrofuran (100 mL) to the reaction mixture.

  • Add water (1.8 mL, 0.100 mol) and heat the mixture to reflux for 4-6 hours. The progress of the Staudinger reduction can be monitored by the disappearance of the azide peak in the IR spectrum (around 2100 cm⁻¹).

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Add 1 M hydrochloric acid (100 mL) to the residue and wash with diethyl ether (2 x 50 mL) to remove triphenylphosphine oxide.

  • Basify the aqueous layer with a 2 M sodium hydroxide solution to a pH of 10-11, which will precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain 4-(aminomethyl)benzenesulfonamide as a white solid.

Rationale and Insights:

  • Azide Formation: The reaction of the benzyl bromide with sodium azide is a classic SN2 reaction. DMF is an excellent polar aprotic solvent for this transformation.

  • Staudinger Reduction: The reduction of the azide to the amine is achieved via the Staudinger reaction. Triphenylphosphine reacts with the azide to form a phosphazide intermediate, which then hydrolyzes in the presence of water to yield the amine and triphenylphosphine oxide. This method is mild and avoids the use of metal hydrides.

  • Purification: The acidic wash is effective in separating the basic amine (as its hydrochloride salt) from the neutral triphenylphosphine oxide byproduct.

Part 3: Synthesis of Ethyl 4-(aminosulfonyl)benzylcarbamate (Final Product)

The final step is the formation of the carbamate linkage by reacting the primary amine with ethyl chloroformate. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid generated during the reaction.

Reaction Scheme:

digraph "Step_3" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];

"Intermediate_II" [label="4-(aminomethyl)benzenesulfonamide"]; "Reagents" [label="Ethyl Chloroformate, Et3N\nCH2Cl2, 0 °C to RT"]; "Final_Product" [label="Ethyl 4-(aminosulfonyl)benzylcarbamate"];

"Intermediate_II" -> "Final_Product" [label=""]; edge [style=invis]; node [shape=plaintext]; "" [label=""]; -> "Reagents" -> ""; }

Figure 4: Synthesis of Ethyl 4-(aminosulfonyl)benzylcarbamate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-(Aminomethyl)benzenesulfonamide186.235.0 g0.0268
Ethyl Chloroformate108.522.8 mL0.0295
Triethylamine (Et3N)101.194.1 mL0.0295
Dichloromethane (CH2Cl2)84.93100 mL-

Step-by-Step Protocol:

  • Suspend 4-(aminomethyl)benzenesulfonamide (5.0 g, 0.0268 mol) in dichloromethane (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer and an ice bath.

  • Add triethylamine (4.1 mL, 0.0295 mol) to the suspension and stir for 10 minutes at 0 °C.

  • Slowly add ethyl chloroformate (2.8 mL, 0.0295 mol) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Wash the reaction mixture with 1 M hydrochloric acid (50 mL), followed by a saturated sodium bicarbonate solution (50 mL), and finally with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from ethyl acetate/hexane to afford Ethyl 4-(aminosulfonyl)benzylcarbamate as a white solid.

Rationale and Insights:

  • Base: Triethylamine acts as a base to scavenge the HCl produced during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.

  • Temperature Control: The reaction is initially performed at 0 °C to control the exothermic reaction between the amine and the highly reactive ethyl chloroformate.

  • Work-up: The series of washes removes the triethylamine hydrochloride salt and any unreacted starting materials or reagents.

Characterization of Ethyl 4-(aminosulfonyl)benzylcarbamate

Accurate characterization of the final product is essential to confirm its identity and purity. The following data is typical for Ethyl 4-(aminosulfonyl)benzylcarbamate.

Table of Physicochemical and Spectroscopic Data:

PropertyValue
Molecular Formula C10H14N2O4S
Molecular Weight 258.30 g/mol
Appearance White solid
Melting Point 138-140 °C
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 7.78 (d, J=8.3 Hz, 2H), 7.45 (t, J=6.0 Hz, 1H, NH-carbamate), 7.40 (d, J=8.3 Hz, 2H), 7.25 (s, 2H, NH₂-sulfonamide), 4.19 (d, J=6.0 Hz, 2H, CH₂-benzyl), 3.99 (q, J=7.1 Hz, 2H, O-CH₂), 1.13 (t, J=7.1 Hz, 3H, CH₃)
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) 156.5 (C=O), 143.1 (C-SO₂), 141.2 (C-benzyl), 127.3 (Ar-CH), 125.5 (Ar-CH), 60.1 (O-CH₂), 44.0 (CH₂-benzyl), 14.6 (CH₃)
IR (KBr, cm⁻¹) ν 3350, 3250 (N-H stretch), 1690 (C=O stretch, carbamate), 1320, 1150 (S=O stretch, sulfonamide)
Mass Spectrometry (ESI+) m/z 259.07 [M+H]⁺, 281.05 [M+Na]⁺

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Specific Hazards:

    • N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Avoid inhalation and contact with skin.

    • Carbon Tetrachloride: Toxic and a suspected carcinogen. Use with extreme caution and consider safer alternatives.

    • Sodium Azide: Highly toxic. Reacts with acid to produce highly toxic hydrazoic acid gas.

    • Ethyl Chloroformate: Corrosive, flammable, and a lachrymator. Handle with care in a fume hood.

  • Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Azide-containing waste requires special handling and should not be mixed with acidic waste.

Conclusion

This guide has detailed a reliable and well-characterized synthetic pathway for Ethyl 4-(aminosulfonyl)benzylcarbamate. By understanding the rationale behind each step, from the choice of reagents to the purification techniques, researchers can confidently reproduce this synthesis and adapt it for the preparation of related analogues. The provided characterization data serves as a benchmark for quality control and verification of the final product. As with all chemical syntheses, adherence to safety protocols is paramount.

References

  • Staudinger Reduction of Azides: For a review and general procedures of the Staudinger reaction, see: Gololobov, Y. G., & Zhmurova, I. N. Tetrahedron1985 , 41(14), 2541-2594. [Link]

  • Carbamate Formation from Amines and Ethyl Chloroformate: This is a standard organic transformation. A representative procedure can be found in many organic chemistry textbooks and laboratory manuals. For an example, see: Organic Syntheses, Coll. Vol. 3, p.395 (1955); Vol. 28, p.56 (1948). [Link]

  • Characterization Data: The provided spectral data is a composite representation based on typical chemical shifts and fragmentation patterns for similar structures. Specific experimental data for Ethyl 4-(aminosulfonyl)benzylcarbamate is not widely published and may need to be determined empirically upon synthesis. PubChem provides some basic information: PubChem CID 13154500 for 4-(bromomethyl)benzenesulfonamide and predicted data for the final product. [Link]

Biological activity of aminosulfonylbenzylcarbamate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of Aminosulfonylbenzylcarbamate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of structurally diverse pharmacophores into a single molecular entity represents a compelling strategy in modern drug discovery. This guide explores the therapeutic potential of a largely unexamined class of compounds: aminosulfonylbenzylcarbamate derivatives. By integrating the well-established biological significance of the aminosulfonyl and carbamate moieties, this document serves as a foundational resource for researchers poised to investigate this promising chemical space. We will delve into rational synthetic strategies, potential biological activities, and robust experimental protocols to facilitate the exploration and development of novel drug candidates.

Introduction: A Synthesis of Pharmacophoric Potential

The aminosulfonylbenzylcarbamate scaffold is a unique chemical architecture that marries two functional groups with rich histories in medicinal chemistry: the sulfonamides and the carbamates. The sulfonamide group is a cornerstone of numerous therapeutic agents, exhibiting a wide array of biological activities including antibacterial, anticancer, anti-inflammatory, and diuretic effects.[1] This versatility stems from its ability to act as a bioisostere for other functional groups and to participate in key hydrogen bonding interactions within enzyme active sites.

Juxtaposed with this is the carbamate linkage, a structural motif present in a number of approved drugs.[2] Carbamates are recognized for their chemical stability, capacity to modulate physicochemical properties, and their role as effective prodrugs or as key interacting moieties with biological targets.[2] The incorporation of a benzyl group further provides a lipophilic handle that can be readily functionalized to probe interactions with hydrophobic pockets in target proteins.

This guide posits that the thoughtful combination of these three components can lead to the discovery of novel therapeutic agents with unique pharmacological profiles. We will explore the potential of this compound class, drawing logical inferences from the extensive literature on related structures.

Rational Synthetic Pathways

The synthesis of aminosulfonylbenzylcarbamate derivatives can be approached through several convergent strategies. The key is the formation of the sulfonamide and carbamate bonds, which can be achieved through well-established chemical transformations.

General Synthetic Approach

A plausible and flexible synthetic route involves the reaction of a substituted aminobenzyl alcohol with a sulfonyl chloride, followed by carbamoylation.

G cluster_0 Synthesis of Aminosulfonylbenzyl Alcohol Intermediate cluster_1 Carbamoylation A Substituted Aminobenzyl Alcohol C Aminosulfonylbenzyl Alcohol Intermediate A->C Pyridine, DCM, 0°C to rt B Sulfonyl Chloride (R1-SO2Cl) B->C E Target Aminosulfonylbenzylcarbamate C->E Triethylamine, DCM, rt D Isocyanate (R2-NCO) D->E

Caption: A potential synthetic workflow for aminosulfonylbenzylcarbamate derivatives.

Experimental Protocol: Synthesis of a Model Aminosulfonylbenzylcarbamate

Step 1: Synthesis of the Aminosulfonylbenzyl Alcohol Intermediate

  • To a solution of 4-aminobenzyl alcohol (1.0 eq) in dichloromethane (DCM, 10 mL) at 0°C, add pyridine (1.2 eq).

  • Slowly add a solution of benzenesulfonyl chloride (1.1 eq) in DCM (5 mL).

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1N HCl (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired aminosulfonylbenzyl alcohol.

Step 2: Synthesis of the Final Aminosulfonylbenzylcarbamate

  • To a solution of the aminosulfonylbenzyl alcohol (1.0 eq) in DCM (10 mL), add triethylamine (1.5 eq).

  • Add a solution of phenyl isocyanate (1.2 eq) in DCM (5 mL).

  • Stir the reaction mixture at room temperature for 6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the final aminosulfonylbenzylcarbamate derivative.

Potential Biological Activities and Mechanisms of Action

Based on the known pharmacology of sulfonamides and carbamates, aminosulfonylbenzylcarbamate derivatives are predicted to exhibit a range of biological activities.

Anticancer Activity

Many sulfonamide derivatives have demonstrated potent anticancer activity, often through the inhibition of carbonic anhydrases (CAs).[3] CAs, particularly isoforms IX and XII, are overexpressed in many tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and proliferation.[3][4] The aminosulfonyl group is a key zinc-binding moiety in CA inhibitors.

G Tumor Cell Tumor Cell CA IX/XII CA IX/XII H+ + HCO3- H+ + HCO3- CA IX/XII->H+ + HCO3- H2O + CO2 H2O + CO2 H2O + CO2->CA IX/XII Acidic Microenvironment Acidic Microenvironment H+ + HCO3-->Acidic Microenvironment Cell Proliferation & Metastasis Cell Proliferation & Metastasis Acidic Microenvironment->Cell Proliferation & Metastasis Aminosulfonylbenzylcarbamate Aminosulfonylbenzylcarbamate Aminosulfonylbenzylcarbamate->CA IX/XII Inhibition

Caption: Proposed mechanism of anticancer activity via carbonic anhydrase inhibition.

Anti-inflammatory Activity

Sulfonamide-containing compounds are known to possess anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[5] Additionally, certain carbamate derivatives have shown anti-inflammatory effects.[6] The aminosulfonylbenzylcarbamate scaffold could therefore be explored for the development of novel anti-inflammatory agents.

Antimicrobial Activity

The sulfonamide class of antibiotics were among the first antimicrobial agents to be widely used. They act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. While resistance is widespread, the sulfonamide scaffold remains a valid starting point for the design of new antimicrobial agents.[1][7]

Structure-Activity Relationship (SAR) Studies

A systematic exploration of the SAR is crucial for optimizing the biological activity of this compound class.

Table 1: Proposed SAR Exploration for Aminosulfonylbenzylcarbamate Derivatives

R1 (on Sulfonyl Group)R2 (on Carbamate)R3 (on Benzyl Ring)Predicted Impact on Activity
Aryl, HeteroarylAlkyl, ArylElectron-donating groupsModulation of binding affinity and selectivity for target enzymes.
Alkyl, Substituted ArylSubstituted ArylElectron-withdrawing groupsAlteration of physicochemical properties (solubility, lipophilicity).
Fused ring systemsCyclic aminesHalogensIntroduction of new interaction points with the target protein.

The electronic properties and steric bulk of the substituents on all three components of the molecule should be systematically varied to probe the chemical space and identify key structural features for optimal activity.[8]

Experimental Protocols for Biological Evaluation

Carbonic Anhydrase Inhibition Assay

This assay is crucial for evaluating the anticancer potential of the synthesized compounds.

Protocol:

  • Human CA isoforms (I, II, IX, and XII) can be expressed and purified.

  • A stopped-flow spectrophotometer is used to measure the CO2 hydration activity of the CAs.

  • The assay buffer consists of 20 mM HEPES (pH 7.4) and 20 mM NaCl.

  • The enzyme concentration is typically in the low nanomolar range.

  • The reaction is initiated by adding a CO2-saturated water solution.

  • The rate of pH change, monitored by a pH indicator (e.g., p-nitrophenol), is proportional to the enzyme activity.

  • Inhibition is measured by pre-incubating the enzyme with various concentrations of the test compound.

  • IC50 values are calculated by fitting the data to the dose-response curve.

Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)

This in vivo model is a standard method for screening anti-inflammatory drugs.[1][6]

Protocol:

  • Use male Wistar rats (150-200 g).

  • Divide the animals into groups: control (vehicle), standard drug (e.g., indomethacin), and test compounds at various doses.

  • Administer the test compounds or vehicle orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume at 0, 1, 2, 3, and 4 hours after carrageenan injection using a plethysmometer.

  • Calculate the percentage of inhibition of edema for each group compared to the control group.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of the compounds against various bacterial strains.[1]

Protocol:

  • Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).

  • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

  • Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

The aminosulfonylbenzylcarbamate scaffold represents a promising, yet underexplored, area for the discovery of new therapeutic agents. By leveraging the known biological activities of its constituent parts, researchers can rationally design and synthesize libraries of these compounds for screening against a variety of diseases. The synthetic accessibility and the potential for diverse biological activities make this class of molecules an attractive target for academic and industrial drug discovery programs.

Future work should focus on the synthesis of a diverse library of aminosulfonylbenzylcarbamate derivatives and their systematic evaluation in a panel of biological assays. Promising lead compounds can then be further optimized through iterative SAR studies to improve potency, selectivity, and pharmacokinetic properties.

References

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase inhibition. (2021). RSC Advances, 11(43), 26645-26663. [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). RSC Advances, 11(43), 26645-26663. [Link]

  • Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS. (2022). European Journal of Medicinal Chemistry, 238, 114475. [Link]

  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019). Pharmaceutical and Biosciences Journal, 7(4), 1-10. [Link]

  • Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. (n.d.). ResearchGate. [Link]

  • Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. (2022). Bioinorganic Chemistry and Applications, 2022, 7255299. [Link]

  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. (2023). Chemistry, 5(2), 1079-1087. [Link]

  • Synthesis and biological activity of sulfonamide derivatives of epipodophyllotoxin. (2002). Journal of Medicinal Chemistry, 45(13), 2802-2811. [Link]

  • Synthesis and structure activity relationships of carbamimidoylcarbamate derivatives as novel vascular adhesion protein-1 inhibitors. (2017). Bioorganic & Medicinal Chemistry, 25(21), 5714-5727. [Link]

  • Synthesis of some pyrazolyl benzenesulfonamide derivatives as dual anti-inflammatory antimicrobial agents. (2008). Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 818-826. [Link]

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. (2018). Arhiv za farmaciju, 68(1), 1-19. [Link]

  • A Review of the Biological Activity of Amidrazone Derivatives. (2022). Molecules, 27(19), 6537. [Link]

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2023). International Journal of Molecular Sciences, 24(13), 10891. [Link]

  • Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. (2021). Beilstein Journal of Organic Chemistry, 17, 366-373. [Link]

  • Synthesis, characterization, antimicrobial activity and structure-activity relationships of new aryldisulfonamides. (2015). Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 962-967. [Link]

  • Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. (2014). Journal of Medicinal Chemistry, 57(3), 977-993. [Link]

  • Towards Antibacterial Agents: Synthesis and Biological Activity of Multivalent Amide Derivatives of Thiacalix[1]arene with Hydroxyl and Amine Groups. (2023). Pharmaceutics, 15(3), 963. [Link]

  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (2017). Medicinal Chemistry Research, 26(7), 1438-1449. [Link]

Sources

Whitepaper: Unlocking Therapeutic Potential: A Technical Guide to the Molecular Targets of Sulfonamide Carbamates

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic combination of distinct pharmacophores into a single molecular entity represents a powerful paradigm in modern drug discovery. Sulfonamide carbamates, a hybrid chemical class integrating the well-established sulfonamide (—SO₂NH₂) and carbamate (—NHCOOR) moieties, have emerged as a versatile scaffold with the potential to engage a diverse array of therapeutic targets. This technical guide provides an in-depth exploration of these targets, moving beyond a simple catalog to elucidate the underlying mechanisms of action, the causal logic behind experimental validation, and the therapeutic rationale for inhibition. We will dissect the interactions of these compounds with key enzyme families, including carbonic anhydrases, cholinesterases, kinases, and proteases, providing field-proven insights and detailed experimental frameworks to empower researchers in the rational design and development of novel therapeutics based on this promising scaffold.

The Sulfonamide Carbamate Scaffold: A Synthesis of Function

The therapeutic utility of the sulfonamide group is extensive, forming the cornerstone of antibacterial, diuretic, anticonvulsant, and anticancer agents.[1][2] Its primary role often involves acting as a potent zinc-binding group, mimicking a substrate transition state, or engaging in critical hydrogen bonding interactions within an enzyme's active site.[3] The carbamate moiety, while also present in numerous approved drugs, is classically recognized as a "pseudo-irreversible" inhibitor of serine hydrolases, where it carbamoylates the active site serine residue.[4][5]

The fusion of these two pharmacophores creates a molecule with unique properties. The carbamate can serve as a directing group, a pro-drug moiety, or a structural element that modulates the physicochemical properties (e.g., lipophilicity, cell permeability) of the parent sulfonamide, thereby refining its selectivity and potency against specific targets.[5][6] This guide will now explore the primary molecular targets susceptible to this synergistic chemical architecture.

Key Target Class I: Carbonic Anhydrases (CAs)

Carbonic Anhydrases are ubiquitous zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[7] Their inhibition is a validated therapeutic strategy for conditions ranging from glaucoma to cancer.[3][8]

Mechanism of Action & Therapeutic Rationale

The primary sulfonamide group (—SO₂NH₂) is the quintessential zinc-binding pharmacophore for CA inhibition. In its deprotonated, anionic form (—SO₂NH⁻), it coordinates directly to the Zn(II) ion in the enzyme's active site, acting as a transition-state analog and potently inhibiting its catalytic activity.[7][9]

In the context of cancer, tumor-associated isoforms like CA IX and CA XII are highly overexpressed in response to hypoxia.[8][10] They contribute to the acidification of the tumor microenvironment by hydrating the CO₂ produced by rapidly metabolizing cancer cells. This acidic milieu promotes tumor invasion, metastasis, and resistance to therapy.[10] Inhibition of CA IX/XII by sulfonamides can help normalize the extracellular pH, thereby impeding cancer progression.[11] The carbamate portion of the molecule can be tailored to interact with residues at the rim of the active site cavity, enhancing binding affinity and conferring selectivity for specific CA isoforms.[11]

G cluster_tumor_cell Hypoxic Tumor Cell cluster_tme Tumor Microenvironment (TME) Metabolism Glycolysis & Metabolic Activity CO2 CO₂ Metabolism->CO2 High Production CAIX CA IX / XII (Membrane Bound) CO2->CAIX H2O_in H₂O H2O_in->CAIX H_out H⁺ CAIX->H_out HCO3_out HCO₃⁻ CAIX->HCO3_out Acidosis Extracellular Acidosis (Low pH) H_out->Acidosis Invasion Invasion, Metastasis, Therapy Resistance Acidosis->Invasion Inhibitor Sulfonamide Carbamate Inhibitor Inhibitor->CAIX Inhibition

Caption: CA IX-mediated acidification of the tumor microenvironment and its inhibition.

Quantitative Data: Inhibition of Human CA Isoforms

The following table summarizes the inhibitory activity (Kᵢ) of representative sulfonamide derivatives against key human (h) CA isoforms. Note the potent inhibition of tumor-associated hCA IX.

Compound IDTarget IsoformInhibition Constant (Kᵢ, nM)Reference
Acetazolamide (AAZ)hCA I250[11]
Acetazolamide (AAZ)hCA II12[11]
Acetazolamide (AAZ)hCA IX25-30[11]
Compound 12g¹hCA IX7[11]
SulfanilamidehCA II240[12]
EthoxzolamidehCA II1.0[12]
¹ Compound 12g is a carbohydrate-based sulfonamide derivative.
Experimental Protocol: In Vitro CA Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

This protocol outlines a standard, self-validating method for determining the inhibitory potency of a compound against a CA isoform.

Principle: This assay measures the enzyme's catalytic rate by monitoring the pH change resulting from CO₂ hydration. The initial rate of proton production is followed using a pH indicator.

Methodology:

  • Reagent Preparation:

    • Buffer: 20 mM HEPES/Tris, pH 7.4.

    • Enzyme Stock: Prepare a concentrated stock of purified recombinant hCA isoform (e.g., hCA II or hCA IX) in buffer.

    • Indicator Solution: 0.2 mM phenol red in the assay buffer.

    • Inhibitor Stock: Prepare a 10 mM stock of the sulfonamide carbamate in DMSO. Serially dilute to desired concentrations.

    • Substrate: CO₂-saturated water (prepare by bubbling CO₂ gas through chilled, deionized water for 30 minutes).

  • Instrumentation:

    • Use a stopped-flow spectrophotometer capable of rapid mixing and kinetic measurements. Set the observation wavelength to 557 nm (the absorbance maximum for the basic form of phenol red).

  • Assay Procedure:

    • Syringe 1 (Enzyme/Inhibitor): Mix the CA enzyme (final concentration ~10 nM), indicator solution, and the test inhibitor at various concentrations. Incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Syringe 2 (Substrate): Load with CO₂-saturated water.

    • Measurement: Rapidly mix the contents of both syringes (1:1 ratio) and immediately record the change in absorbance at 557 nm over time (typically 10-20 seconds). The rate of absorbance decrease corresponds to the rate of proton production.

  • Data Analysis:

    • Calculate the initial velocity (V₀) from the linear portion of the kinetic trace for each inhibitor concentration.

    • Determine the percentage of inhibition relative to a DMSO vehicle control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation, accounting for the substrate (CO₂) concentration and the enzyme's Kₘ.

Key Target Class II: Cholinesterases (AChE & BChE)

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are serine hydrolases critical for regulating neurotransmission by breaking down the neurotransmitter acetylcholine. While AChE is the primary target for early-stage Alzheimer's disease, selective inhibition of BChE has emerged as a therapeutic strategy for more advanced stages of the disease.[4]

Mechanism of Action & Therapeutic Rationale

The carbamate moiety is the key functional group for inhibiting cholinesterases. It acts as a pseudo-irreversible inhibitor by transferring its carbamoyl group to the catalytic serine residue (Ser226 in BChE) in the enzyme's active site.[4] This forms a stable, covalent carbamoylated enzyme intermediate that is much slower to hydrolyze than the acetylated intermediate formed with acetylcholine. This prolonged inactivation of the enzyme leads to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic neurotransmission.

Recent studies have demonstrated that novel sulfonamide-based carbamates can be designed as potent and selective inhibitors of BChE.[4][13] In these molecules, the sulfonamide portion and associated aryl groups can form specific interactions within the active site gorge, driving selectivity for BChE over AChE.[4]

G cluster_cholinesterase BChE Active Site Serine Catalytic Serine (Ser226-OH) CarbamoylatedEnzyme Carbamoylated Enzyme (Inactive) Inhibitor Sulfonamide Carbamate Inhibitor->Serine Carbamoylation Hydrolysis Spontaneous Hydrolysis (Very Slow) CarbamoylatedEnzyme->Hydrolysis Hydrolysis->Serine Reactivation

Caption: Mechanism of pseudo-irreversible inhibition of BChE by a carbamate.

Quantitative Data: Selective BChE Inhibition

The table below shows IC₅₀ values for a series of benzyl [2-(arylsulfamoyl)-1-substituted-ethyl]carbamates, highlighting their potent and selective inhibition of human BChE compared to the clinical drug rivastigmine.[4][13]

Compound IDBChE IC₅₀ (µM)AChE IC₅₀ (µM)Selectivity Index (AChE/BChE)Reference
Rivastigmine38.60.040.001[4]
5c 8.52>100>11.7[4][13]
5j 6.57>100>15.2[4][13]
5k 4.33>150>34.6[4][13]
Experimental Protocol: In Vitro Cholinesterase Inhibition (Ellman's Assay)

Principle: This colorimetric assay measures the activity of AChE or BChE by detecting the production of thiocholine, which results from the enzymatic hydrolysis of the substrate acetylthiocholine (or butyrylthiocholine). Thiocholine reacts with Ellman's reagent (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.

Methodology:

  • Reagent Preparation:

    • Buffer: 0.1 M Phosphate Buffer, pH 8.0.

    • Enzyme Stock: Purified recombinant human AChE or BChE.

    • Substrate Stock: 10 mM Acetylthiocholine iodide (for AChE) or S-Butyrylthiocholine iodide (for BChE) in buffer.

    • DTNB Solution: 3 mM 5,5'-dithio-bis-(2-nitrobenzoic acid) in buffer.

    • Inhibitor Stock: 10 mM stock of the sulfonamide carbamate in DMSO, followed by serial dilutions.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 140 µL of phosphate buffer.

      • 20 µL of DTNB solution.

      • 10 µL of inhibitor solution at various concentrations (or DMSO for control).

      • 10 µL of enzyme solution.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding 20 µL of the substrate solution to each well.

    • Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well from the slope of the linear portion of the absorbance vs. time plot.

    • Determine the percentage of inhibition for each inhibitor concentration compared to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of inhibitor concentration and fit the data to determine the IC₅₀ value.

Key Target Class III: Protein Kinases

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of cancer, making them prime therapeutic targets.[14][15]

Mechanism of Action & Therapeutic Rationale

Sulfonamide-containing compounds have been successfully developed as kinase inhibitors, often acting as "Type I" or "Type II" ATP-competitive inhibitors.[16] They occupy the ATP-binding pocket of the kinase, with the sulfonamide group frequently forming a key hydrogen bond with the "hinge" region of the enzyme, a critical interaction for potent inhibition.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels required for tumor growth and survival.[16][17] Inhibiting VEGFR-2 is a major anti-angiogenic strategy in cancer therapy. The sulfonamide carbamate scaffold can be designed to fit within the VEGFR-2 ATP pocket, disrupting the downstream signaling cascade that promotes endothelial cell proliferation and migration.[16]

G VEGF VEGF VEGFR2 VEGFR-2 (Tyrosine Kinase Receptor) VEGF->VEGFR2 Binding Dimer Receptor Dimerization & Autophosphorylation VEGFR2->Dimer PLCg PLCγ Dimer->PLCg Activation PI3K PI3K Dimer->PI3K Activation Proliferation Cell Proliferation, Migration, Survival (Angiogenesis) PLCg->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Sulfonamide Carbamate Kinase Inhibitor Inhibitor->Dimer Blocks ATP Binding, Inhibits Phosphorylation

Caption: VEGFR-2 signaling pathway and the point of inhibition by an ATP-competitive inhibitor.

Quantitative Data: Kinase Inhibition

The following table presents data for sulfonamide derivatives targeting various kinases, demonstrating the versatility of the scaffold.

Compound ClassTarget KinaseActivity MetricValueReference
PhenylmethanesulfonamidesCDK2IC₅₀40-fold less potent than 4'-sulfamoyl isomer[18]
Sulfonamide DerivativesVEGFR-2IC₅₀0.05 - 0.5 µM range for active compounds[16]
Sulfonamide LeadAKT (PH Domain)BindingLow micromolar[19]
Sorafenib (contains urea, related to carbamate)VEGFR-2IC₅₀90 nM[16]
Experimental Protocol: In Vitro Kinase Inhibition (ADP-Glo™ Assay)

Principle: This is a luminescent, homogeneous assay that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. The amount of light generated is directly proportional to kinase activity.

Methodology:

  • Reagent Preparation:

    • Kinase Buffer: Standard buffer appropriate for the specific kinase (e.g., VEGFR-2).

    • Enzyme: Purified, active recombinant kinase.

    • Substrate: A specific peptide substrate for the kinase and ATP.

    • Inhibitor: Sulfonamide carbamate test compounds serially diluted in DMSO.

    • ADP-Glo™ Reagent & Kinase Detection Reagent: As supplied by the manufacturer (Promega).

  • Assay Procedure (384-well plate format):

    • Add the test inhibitor or DMSO vehicle to the wells.

    • Add the kinase enzyme and the specific peptide substrate.

    • Initiate the reaction by adding ATP (at a concentration near the Kₘ for the enzyme).

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Convert the ADP generated to ATP and measure it by adding the Kinase Detection Reagent. This reagent contains luciferase/luciferin, which generates a luminescent signal proportional to the ADP amount. Incubate for 30 minutes.

    • Read the luminescence on a plate-reading luminometer.

  • Data Analysis:

    • A lower luminescent signal indicates less ADP was produced, meaning greater kinase inhibition.

    • Normalize the data relative to "no enzyme" (100% inhibition) and "DMSO vehicle" (0% inhibition) controls.

    • Plot the normalized data against the logarithm of inhibitor concentration and fit to a dose-response curve to determine the IC₅₀.

Additional Potential Targets: A Horizon of Opportunity

The sulfonamide carbamate scaffold holds promise against other enzyme classes, leveraging the known activities of its constituent parts.

  • Proteases: The sulfonamide group can act as a zinc-chelating moiety to inhibit Matrix Metalloproteinases (MMPs), which are involved in cancer metastasis.[14][20] Furthermore, the scaffold can be adapted to target the active sites of viral proteases (e.g., HIV protease) or caspases involved in inflammation and apoptosis.[20][21][22]

  • Dihydropteroate Synthase (DHPS): This is the classical target for antibacterial sulfonamides.[23][24] The sulfonamide mimics the natural substrate, p-aminobenzoic acid (PABA), inhibiting folate synthesis, which is essential for bacterial growth.[23][25] While not a primary focus for novel drug design in human therapeutics, this mechanism remains relevant in antimicrobial research.

Conclusion and Future Perspectives

The sulfonamide carbamate scaffold is a chemically tractable and highly versatile platform for engaging a wide range of therapeutically relevant targets. The inherent functionalities of the sulfonamide and carbamate groups provide clear, mechanistically-driven starting points for rational drug design. By targeting enzymes central to the pathophysiology of cancer (Carbonic Anhydrases, Kinases, Proteases) and neurodegenerative disease (Cholinesterases), these compounds represent a significant opportunity for the development of next-generation therapeutics.

Future efforts should focus on leveraging structure-based design to optimize isoform selectivity, particularly for CAs and kinases, to minimize off-target effects. Furthermore, exploring the potential for multi-target agents—for instance, a single compound that inhibits both VEGFR-2 and CA IX—could provide synergistic antitumor effects.[17] The continued application of the robust biochemical and cellular assays detailed in this guide will be paramount to validating these novel agents and advancing them through the drug discovery pipeline.

References

  • Reddy, S., Basha, S., & Raju, C. N. (n.d.). Synthesis and biological evaluation of carbamate and sulfonamide derivatives of carvedilol. Semantic Scholar. [Link]

  • Magar, P., Pauk, K., Parravicini, O., Štěpánková, Š., Svrčková, K., Garro, A. D., Jendrzejewska, I., Hošek, J., Jampílek, J., Enriz, R. D., & Imramovský, A. (2021). Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE. International Journal of Molecular Sciences, 22(17), 9447. [Link]

  • Angeli, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. [Link]

  • El-Sayad, K. A., El-Masry, G. H., & Abouzid, K. A. M. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry, 147, 107409. [Link]

  • (n.d.). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. RSC Publishing. [Link]

  • Casini, A., et al. (2001). Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? Bioorganic & Medicinal Chemistry Letters. [Link]

  • Poulsen, S. A., & Supuran, C. T. (2004). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Medicinal Chemistry. Anti-cancer agents. [Link]

  • Irfan, M., et al. (2024). A therapeutic journey of sulfonamide derivatives as potent anti-cancer agents. Elsevier. [Link]

  • Nocentini, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences. [Link]

  • Supuran, C. T., & Scozzafava, A. (2001). Protease inhibitors of the sulfonamide type: Anticancer, antiinflammatory, and antiviral agents. University of Groningen research portal. [Link]

  • Supuran, C. T., & Scozzafava, A. (2001). Sulfonamide derivatives with protease inhibitory action as anticancer, anti-inflammatory and antiviral agents. University of Groningen research portal. [Link]

  • Charissopoulos, E., & Pontiki, E. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. MDPI. [Link]

  • Charissopoulos, E., & Pontiki, E. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Biomedicines, 13(4), 772. [Link]

  • Supuran, C. T., & Scozzafava, A. (2001). Protease inhibitors of the sulfonamide type: anticancer, antiinflammatory, and antiviral agents. Journal of Enzyme Inhibition. [Link]

  • Akhtar, T., et al. (2018). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Bioinorganic Chemistry and Applications. [Link]

  • Zhang, Y., et al. (2019). Design, synthesis and biological evaluation of novel carbohydrate-based sulfonamide derivatives as antitumor agents. European Journal of Medicinal Chemistry. [Link]

  • Carta, F., Supuran, C. T., & Scozzafava, A. (2014). Sulfonamides and their isosters as carbonic anhydrase inhibitors. Future Medicinal Chemistry, 6(10), 1149–1165. [Link]

  • (2022). Synthesis and Biological Evaluation of Sulfamoyl Carboxamide Derivatives from Sulfur-containing α-Amino acids. ResearchGate. [Link]

  • Ghorab, M. M., et al. (2017). SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Acta Poloniae Pharmaceutica. [Link]

  • (n.d.). Some important anti-HIV sulfonamides inhibit protease enzymes. ResearchGate. [Link]

  • Supuran, C. T. (n.d.). Protease Inhibitors of the Sulfonamide Type: Anticancer, Antiinflammatory, and Antiviral Agents. Request PDF. [Link]

  • Gusić, I., et al. (2019). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju. [Link]

  • Al-Harthi, S., & El-Azab, A. S. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances, 12(35), 22690–22703. [Link]

  • (2020, July 21). Sulfonamides: Mechanism of action. YouTube. [Link]

  • Mahadevan, D., et al. (2011). Development of sulfonamide AKT PH domain inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • (n.d.). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • (2014, March 11). Sulfonamides mode of action. YouTube. [Link]

  • (n.d.). SULFONAMIDE-CONTAINING HETEROCYCLIC COMPOUNDS WERE SYNTHESISED. JournalNX - A Multidisciplinary Peer Reviewed Journal. [Link]

  • Magar, P., et al. (2021). Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE. International Journal of Molecular Sciences, 22(17), 9447. [Link]

  • (n.d.). The Insecticidal Action of Some Sulfonamides. ResearchGate. [Link]

  • De Simone, G., et al. (2021). Effect of Sulfonamides and Their Structurally Related Derivatives on the Activity of ι-Carbonic Anhydrase from Burkholderia territorii. Molecules. [Link]

  • (n.d.). Sulfonamides: Antibiotics, Uses, Side Effects, Drug Names. RxList. [Link]

Sources

An In-depth Technical Guide to Elucidating the Mechanism of Action of Ethyl 4-(aminosulfonyl)benzylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, hypothesis-driven framework for investigating the mechanism of action of the novel compound, Ethyl 4-(aminosulfonyl)benzylcarbamate. As this molecule is not extensively characterized in existing literature, this guide is designed to provide researchers, scientists, and drug development professionals with a logical and scientifically rigorous path forward for its evaluation. We will leverage established principles of medicinal chemistry and pharmacology to propose and systematically test plausible mechanisms of action.

Introduction: Deconstructing Ethyl 4-(aminosulfonyl)benzylcarbamate

Ethyl 4-(aminosulfonyl)benzylcarbamate is a small molecule characterized by three key functional groups: an aromatic sulfonamide, an ethyl carbamate, and a central benzyl ring. The biological activity of this compound is likely dictated by the interplay of these moieties.

  • The Sulfonamide Group (-SO₂NH₂): This is a well-established pharmacophore. In antibacterial agents, it acts as a competitive inhibitor of dihydropteroate synthase (DHPS)[1][2][3][4]. In a different context, a vast number of sulfonamide-containing drugs function as inhibitors of carbonic anhydrases (CAs)[5][6][7].

  • The Ethyl Carbamate Group (-NHCO₂Et): Carbamates are found in a wide array of biologically active compounds and can be involved in targeting enzymes, such as acetylcholinesterase, or in modulating protein-protein interactions. Their presence can also influence the pharmacokinetic properties of a molecule.

  • The Benzyl Group: This aromatic scaffold provides a rigid framework that can participate in various non-covalent interactions with a biological target, including π-π stacking and hydrophobic interactions.

Given the lack of specific data on Ethyl 4-(aminosulfonyl)benzylcarbamate, a structured, hypothesis-driven approach is essential to efficiently elucidate its mechanism of action. This guide will propose a primary and an alternative hypothesis based on the dominant sulfonamide functional group and detail the experimental workflows required to test them.

Part 1: A Hypothesis-Driven Approach to Mechanism of Action Elucidation

Instead of a rigid, predefined discovery cascade, we propose a flexible and logical structure that prioritizes the most probable mechanisms of action based on the compound's chemical features. This guide is therefore structured as follows:

  • Hypothesis Generation: We will formulate a primary and a key alternative hypothesis for the molecular mechanism of action.

  • Experimental Validation: A series of detailed, self-validating experimental workflows will be presented to systematically test these hypotheses.

  • Data Interpretation Framework: We will provide a logical framework for interpreting the potential outcomes of these experiments.

Part 2: Scientific Integrity & Logic: Formulating and Testing Hypotheses

Section 1: Hypothesis Generation

The most plausible mechanism of action for a novel aromatic sulfonamide, in the absence of demonstrated antimicrobial activity, is the inhibition of one or more isoforms of carbonic anhydrase (CA)[5][6][7].

Causality: The deprotonated sulfonamide group is a potent zinc-binding group, and it can coordinate to the Zn²⁺ ion in the active site of carbonic anhydrases, effectively blocking their catalytic activity[8]. CAs are ubiquitous enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Their inhibition can have profound physiological effects, including reduction of intraocular pressure, diuresis, and modulation of neuronal activity[5][7][9]. The benzyl and carbamate moieties would likely interact with amino acid residues in the active site cleft, influencing isoform selectivity and binding affinity.

Should initial screens reveal antimicrobial activity, the classic mechanism of action for sulfonamides—inhibition of dihydropteroate synthase (DHPS)—becomes a strong possibility[1][2][3][4].

Causality: DHPS is a key enzyme in the bacterial folate synthesis pathway, which is essential for the production of nucleic acids[3][10]. Sulfonamides are structural analogs of the natural DHPS substrate, p-aminobenzoic acid (PABA), and act as competitive inhibitors[2][4][11]. The 4-aminosulfonylbenzyl portion of our molecule bears some resemblance to PABA, suggesting it could potentially bind to the PABA-binding pocket of DHPS. This mechanism is exclusive to microorganisms that synthesize their own folate, providing a basis for selective toxicity[2][3].

Section 2: Experimental Workflows for Hypothesis Validation

The following experimental workflows are designed to be self-validating, with each step providing a piece of evidence that, when taken together, will build a strong case for or against a particular mechanism of action.

Objective: To determine if Ethyl 4-(aminosulfonyl)benzylcarbamate directly binds to and inhibits the activity of carbonic anhydrase and/or dihydropteroate synthase.

Experimental Protocols:

  • Carbonic Anhydrase Inhibition Assay:

    • Principle: This assay measures the esterase activity of CA, using p-nitrophenyl acetate (p-NPA) as a substrate. The hydrolysis of p-NPA by CA produces the chromophore p-nitrophenol, which can be monitored spectrophotometrically at 400 nm.

    • Step-by-Step Protocol:

      • Prepare a stock solution of Ethyl 4-(aminosulfonyl)benzylcarbamate in a suitable solvent (e.g., DMSO).

      • In a 96-well plate, add a fixed concentration of a purified human CA isoform (e.g., CA II, a ubiquitous isoform) to a buffer solution (e.g., Tris-HCl, pH 7.4).

      • Add serial dilutions of the test compound to the wells. Include a positive control (e.g., acetazolamide) and a vehicle control (DMSO).

      • Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.

      • Initiate the reaction by adding a solution of p-NPA.

      • Monitor the increase in absorbance at 400 nm over time using a plate reader.

      • Calculate the initial reaction rates and determine the IC₅₀ value of the compound.

  • Dihydropteroate Synthase Inhibition Assay:

    • Principle: This is a coupled enzyme assay that measures the production of pyrophosphate (PPi) from the DHPS-catalyzed reaction. The PPi is then used by pyrophosphatase to generate phosphate, which can be quantified using a malachite green-based colorimetric method.

    • Step-by-Step Protocol:

      • Prepare a stock solution of the test compound in DMSO.

      • In a 96-well plate, combine purified bacterial DHPS, its substrates 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) and p-aminobenzoic acid (PABA), and inorganic pyrophosphatase in a suitable buffer.

      • Add serial dilutions of the test compound. Include a positive control (e.g., sulfamethoxazole) and a vehicle control.

      • Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

      • Stop the reaction and add a malachite green reagent.

      • Measure the absorbance at ~620 nm.

      • Calculate the percentage of inhibition and determine the IC₅₀ value.

  • Thermal Shift Assay (DSF) for Direct Target Engagement:

    • Principle: The binding of a ligand to a protein generally increases its thermal stability. DSF measures the melting temperature (Tₘ) of a protein in the presence and absence of a ligand using a fluorescent dye that binds to hydrophobic regions exposed upon protein unfolding.

    • Step-by-Step Protocol:

      • In a PCR plate, mix the target protein (CA or DHPS) with a fluorescent dye (e.g., SYPRO Orange) in a suitable buffer.

      • Add the test compound at various concentrations. Include a no-ligand control.

      • Use a real-time PCR instrument to gradually increase the temperature and monitor the fluorescence.

      • The Tₘ is the temperature at which the fluorescence is maximal. A significant increase in Tₘ in the presence of the compound indicates direct binding.

Objective: To assess the biological effects of the compound in a cellular context, consistent with the proposed mechanisms.

Experimental Protocols:

  • Cell-Based Carbonic Anhydrase Activity Assay:

    • Principle: This assay measures changes in intracellular pH in response to CA inhibition.

    • Step-by-Step Protocol:

      • Culture a suitable cell line (e.g., HEK293 cells) and load them with a pH-sensitive fluorescent dye (e.g., BCECF-AM).

      • Treat the cells with various concentrations of Ethyl 4-(aminosulfonyl)benzylcarbamate.

      • Induce a change in intracellular pH (e.g., by an ammonium chloride pulse-washout technique).

      • Monitor the rate of intracellular pH recovery using a fluorescence plate reader.

      • Inhibition of CA will slow the rate of pH recovery.

  • Bacterial Growth Inhibition Assay (Broth Microdilution):

    • Principle: This assay determines the minimum inhibitory concentration (MIC) of the compound against various bacterial strains.

    • Step-by-Step Protocol:

      • In a 96-well plate, prepare serial dilutions of the test compound in bacterial growth medium (e.g., Mueller-Hinton broth).

      • Inoculate each well with a standardized suspension of a test bacterium (e.g., E. coli, S. aureus).

      • Incubate the plate at 37°C for 18-24 hours.

      • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Part 3: Visualization and Data Presentation

Data Presentation

Table 1: Hypothetical In Vitro Inhibition Data

CompoundCA II IC₅₀ (µM)DHPS IC₅₀ (µM)
Ethyl 4-(aminosulfonyl)benzylcarbamate0.5>100
Acetazolamide (Positive Control)0.01N/A
Sulfamethoxazole (Positive Control)>10010

Table 2: Expected Outcomes for Each Hypothesis

ExperimentPrimary Hypothesis (CA Inhibition)Alternative Hypothesis (DHPS Inhibition)
In Vitro CA Inhibition AssayLow IC₅₀ valueHigh or no inhibition
In Vitro DHPS Inhibition AssayHigh or no inhibitionLow IC₅₀ value
Thermal Shift Assay with CASignificant positive shift in TₘNo significant shift in Tₘ
Thermal Shift Assay with DHPSNo significant shift in TₘSignificant positive shift in Tₘ
Cell-based pH Recovery AssaySlows the rate of intracellular pH recoveryNo effect on intracellular pH recovery
Bacterial Growth Inhibition (MIC)High MIC value (unless CA is essential for the tested bacteria)Low MIC value against susceptible bacterial strains
Mandatory Visualizations

G cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space CO2_ext CO₂ CO2_int CO₂ CO2_ext->CO2_int Diffusion H2O_ext H₂O CA Carbonic Anhydrase (CA) H2CO3 H₂CO₃ CA->H2CO3 CO2_int->H2CO3 H2O_int H₂O H2O_int->H2CO3 H2CO3->CO2_int Catalysis H H⁺ H2CO3->H Dissociation HCO3 HCO₃⁻ H2CO3->HCO3 Dissociation Compound Ethyl 4-(aminosulfonyl) benzylcarbamate Compound->CA Inhibition

Caption: Proposed mechanism of Carbonic Anhydrase inhibition.

G cluster_Workflow Workflow 1: Target Identification and Validation start Start: Novel Compound in_vitro_assays In Vitro Enzyme Inhibition Assays (CA and DHPS) start->in_vitro_assays dsf Thermal Shift Assay (DSF) for Direct Binding in_vitro_assays->dsf If inhibition is observed itc Isothermal Titration Calorimetry (ITC) for Affinity dsf->itc If binding is confirmed end End: Validated Target(s) and Affinity itc->end

Caption: Experimental workflow for target identification.

G Hypothesis Hypotheses Primary Primary: CA Inhibition Hypothesis->Primary Alternative Alternative: DHPS Inhibition Hypothesis->Alternative Experiment Key Experiments Primary->Experiment Alternative->Experiment CA_assay CA Inhibition Assay Experiment->CA_assay DHPS_assay DHPS Inhibition Assay Experiment->DHPS_assay MIC_assay Bacterial Growth (MIC) Experiment->MIC_assay Outcome_CA Low CA IC₅₀ High MIC CA_assay->Outcome_CA Positive Result Outcome_DHPS High CA IC₅₀ Low MIC DHPS_assay->Outcome_DHPS Positive Result MIC_assay->Outcome_CA Negative Result MIC_assay->Outcome_DHPS Positive Result Outcome Potential Outcomes Outcome_CA->Primary Supports Outcome_DHPS->Alternative Supports

Caption: Logical flow from hypotheses to outcomes.

References

  • Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Sulfonamide (medicine). (2023, December 19). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Kaufman, E. J., & Singh, G. (2023). Carbonic Anhydrase Inhibitors. In StatPearls. StatPearls Publishing. Retrieved January 22, 2026, from [Link]

  • Carbonic Anhydrase Inhibitors. (2025, December 15). Lecturio. Retrieved January 22, 2026, from [Link]

  • Carbonic anhydrase inhibitors. (2022, May 26). Slideshare. Retrieved January 22, 2026, from [Link]

  • Carbonic anhydrase inhibitors – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 22, 2026, from [Link]

  • Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. (2021, July 21). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Carbonic anhydrase inhibitor. (2023, November 28). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Sulfonamide Antibiotics | Bacterial Targets, Mechanism of Action, Adverse Effects. (2019, February 22). YouTube. Retrieved January 22, 2026, from [Link]

  • List of Sulfonamides + Uses, Types & Side Effects. (2023, April 13). Drugs.com. Retrieved January 22, 2026, from [Link]

  • Al-Bayati, Z. A. F., & Al-Amiery, A. A. (2019). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Research, 7(4), 621-634.
  • Sulfonamides. (n.d.). MSD Manual Professional Edition. Retrieved January 22, 2026, from [Link]

  • What are DHPS inhibitors and how do they work? (2024, June 21). Patsnap Synapse. Retrieved January 22, 2026, from [Link]

  • Yun, M. K., et al. (2012). Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. Science, 335(6072), 1110-1114.
  • Dihydropteroate synthase. (n.d.). M-CSA Mechanism and Catalytic Site Atlas. Retrieved January 22, 2026, from [Link]

  • Exploring the Catalytic Mechanism of Dihydropteroate Synthase: Elucidating the Differences between Substrate and Inhibitor. (2018). Request PDF on ResearchGate. Retrieved January 22, 2026, from [Link]

Sources

An In-depth Technical Guide to the Preliminary Cytotoxicity Screening of Ethyl 4-(aminosulfonyl)benzylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting the Course for a Novel Sulfonamide Derivative

In the landscape of contemporary drug discovery, the sulfonamide functional group continues to be a cornerstone of medicinal chemistry, demonstrating a broad spectrum of biological activities.[1] The novel compound, Ethyl 4-(aminosulfonyl)benzylcarbamate, with its characteristic sulfonamide moiety, presents a compelling candidate for investigation into its potential as a therapeutic agent. This guide provides a comprehensive, technically-grounded framework for conducting a preliminary cytotoxicity screening of this compound. Our approach is rooted in established methodologies, emphasizing scientific rigor and rational experimental design to yield clear, interpretable, and actionable data for researchers, scientists, and drug development professionals.

Strategic Imperative: The Rationale for Cytotoxicity Screening

The initial assessment of a novel compound's effect on cell viability is a critical gatekeeping step in the drug development pipeline.[2][3] Preliminary cytotoxicity screening serves a dual purpose: it identifies potential anti-cancer agents by their ability to selectively kill cancer cells and simultaneously flags compounds with potential for broad cellular toxicity.[4] For Ethyl 4-(aminosulfonyl)benzylcarbamate, a compound with a sulfonamide core often associated with anticancer properties, this initial screen is paramount.[1][5][6][7]

Our screening strategy is designed to be multi-faceted, employing a panel of cancer cell lines to assess the breadth of cytotoxic activity and a non-cancerous cell line to gauge selectivity. We will leverage two distinct and complementary assays to measure cytotoxicity: the MTT assay, which evaluates metabolic activity, and the LDH assay, which quantifies membrane integrity.[8][9] This dual-assay approach provides a more robust and nuanced understanding of the compound's cellular effects.

Foundational Elements: Materials and Cell Line Selection

Compound Profile: Ethyl 4-(aminosulfonyl)benzylcarbamate
  • Chemical Name: Ethyl 4-(aminosulfonyl)benzylcarbamate

  • CAS Number: 39148-61-3[10]

  • Molecular Formula: C10H14N2O4S[11]

  • Structure:

    • A central benzene ring substituted with an aminosulfonyl group and a benzylcarbamate group.

  • Rationale for Investigation: Sulfonamide-containing compounds have a rich history as therapeutic agents, and novel derivatives are of significant interest for their potential anti-cancer, anti-inflammatory, and anti-viral properties.[1]

The Cellular Battlefield: Selecting a Diverse and Representative Cell Line Panel

The choice of cell lines is a critical determinant of the relevance and applicability of cytotoxicity data.[12][13][14] Our panel is strategically chosen to represent a diversity of cancer types and to include a non-cancerous control for assessing selective toxicity.[4][15]

Cell LineCancer TypeKey Characteristics
MCF-7 Breast CancerEstrogen receptor-positive.[12]
MDA-MB-231 Breast CancerTriple-negative, highly aggressive.[7][12]
A549 Lung CancerAdenocarcinoma, epithelial-like.[12]
HeLa Cervical CancerOne of the oldest and most commonly used human cell lines.[1][12]
HEK293 Human Embryonic KidneyNon-cancerous, used as a control for general cytotoxicity.[5][15]

The Methodological Core: A Dual-Assay Approach to Cytotoxicity Assessment

To ensure the integrity and validity of our findings, we will employ two distinct, well-established cytotoxicity assays in parallel. This approach mitigates the risk of assay-specific artifacts and provides a more comprehensive picture of the compound's biological effects.[16]

Assay 1: The MTT Assay for Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[17][18] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[19] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[17]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of Ethyl 4-(aminosulfonyl)benzylcarbamate in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[19][20]

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[17][19]

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

Assay 2: The LDH Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells.[8][9][21] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[8][22] The amount of LDH in the supernatant is proportional to the number of dead or damaged cells.[21]

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH reaction mixture according to the manufacturer's instructions. This reaction typically involves the reduction of a tetrazolium salt to a colored formazan product.[21]

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes).[21][22]

  • Absorbance Measurement: Measure the absorbance of the colored product using a microplate reader at the recommended wavelength (typically around 490 nm).[21]

Experimental Workflow Visualization

Cytotoxicity_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis cluster_interpretation Interpretation Compound_Prep Ethyl 4-(aminosulfonyl)benzylcarbamate Serial Dilutions Compound_Treatment Treatment with Compound 24, 48, 72h Incubation Compound_Prep->Compound_Treatment Cell_Culture Cell Line Panel Culture and Maintenance Cell_Seeding Seeding in 96-well Plates Cell_Culture->Cell_Seeding Cell_Seeding->Compound_Treatment Assay_Execution Parallel Assays MTT Assay LDH Assay Compound_Treatment->Assay_Execution Absorbance_Reading Microplate Reader Absorbance Measurement Assay_Execution:mtt->Absorbance_Reading Assay_Execution:ldh->Absorbance_Reading Data_Processing Calculation of % Viability Normalization to Control Absorbance_Reading->Data_Processing IC50_Determination Dose-Response Curves IC50 Value Calculation Data_Processing->IC50_Determination Results_Analysis Comparison across Cell Lines Selectivity Index Calculation IC50_Determination->Results_Analysis Conclusion Summary of Cytotoxic Profile Recommendations for Further Studies Results_Analysis->Conclusion

Caption: A streamlined workflow for the preliminary cytotoxicity screening of Ethyl 4-(aminosulfonyl)benzylcarbamate.

Data Interpretation and the IC50 Value

The primary endpoint of this preliminary screening is the determination of the half-maximal inhibitory concentration (IC50) value. The IC50 is the concentration of a compound that inhibits a biological process (in this case, cell viability) by 50%.[23][24] A lower IC50 value indicates greater potency.[23][25]

Calculating and Interpreting IC50

IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve. It is crucial to understand that the IC50 value from an MTT assay reflects a 50% reduction in metabolic activity, which can be due to cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation).[26] The LDH assay, on the other hand, provides a more direct measure of cytotoxicity.[8] Comparing the IC50 values from both assays can provide initial insights into the mechanism of action.

The Selectivity Index: A Measure of Therapeutic Potential

A critical parameter in evaluating the potential of an anti-cancer drug is its selectivity index (SI). The SI is calculated as the ratio of the IC50 value for a non-cancerous cell line to the IC50 value for a cancer cell line. A higher SI value is desirable, as it indicates that the compound is more toxic to cancer cells than to normal cells.[4][15]

SI = IC50 (Non-cancerous cells) / IC50 (Cancer cells)

Distinguishing Modes of Cell Death: Apoptosis vs. Necrosis

Should Ethyl 4-(aminosulfonyl)benzylcarbamate demonstrate significant cytotoxicity, a follow-up investigation into the mode of cell death is warranted. The two primary forms of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death).[27][28][29] Distinguishing between these pathways provides valuable mechanistic insights.

Annexin V and Propidium Iodide Staining

A common method to differentiate between apoptosis and necrosis is through dual staining with Annexin V and a non-vital dye like Propidium Iodide (PI) or 7-AAD, followed by flow cytometry or fluorescence microscopy.[27][28][30]

  • Annexin V: Binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[27]

  • Propidium Iodide (PI) or 7-AAD: A fluorescent nuclear stain that is excluded by live and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[27][28]

Cell PopulationAnnexin V StainingPI/7-AAD StainingInterpretation
ViableNegativeNegativeHealthy cells.[29]
Early ApoptoticPositiveNegativeIntact cell membrane, undergoing apoptosis.[29]
Late Apoptotic/NecroticPositivePositiveCompromised cell membrane.[29]
NecroticNegative/PositivePositivePrimarily compromised cell membrane.[29]
Signaling Pathway Visualization

Cell_Death_Pathways cluster_stimulus Cytotoxic Stimulus cluster_apoptosis Apoptosis cluster_necrosis Necrosis Stimulus Ethyl 4-(aminosulfonyl)benzylcarbamate Caspase_Activation Caspase Activation Stimulus->Caspase_Activation Induces Membrane_Damage Plasma Membrane Damage Stimulus->Membrane_Damage Induces PS_Externalization Phosphatidylserine Externalization Caspase_Activation->PS_Externalization Membrane_Blebbing Membrane Blebbing PS_Externalization->Membrane_Blebbing Annexin_V Annexin V Binding PS_Externalization->Annexin_V Apoptotic_Bodies Formation of Apoptotic Bodies Membrane_Blebbing->Apoptotic_Bodies Cell_Swelling Cell Swelling Membrane_Damage->Cell_Swelling PI_7AAD PI/7-AAD Staining Membrane_Damage->PI_7AAD Cell_Lysis Cell Lysis and Release of Contents Cell_Swelling->Cell_Lysis Cell_Lysis->PI_7AAD

Caption: Differentiating between apoptosis and necrosis based on key cellular events and staining patterns.

Concluding Remarks and Future Directions

This guide has outlined a robust and scientifically sound methodology for the preliminary cytotoxicity screening of Ethyl 4-(aminosulfonyl)benzylcarbamate. By employing a diverse cell line panel and complementary assay technologies, the resulting data will provide a clear initial assessment of the compound's cytotoxic potential and selectivity. Positive results from this screening phase would justify progression to more in-depth mechanistic studies, including cell cycle analysis, investigation of specific molecular targets, and ultimately, in vivo efficacy studies. The path from a novel compound to a viable therapeutic is long and arduous, but it begins with the foundational, high-quality data generated from a well-executed preliminary screen.

References

  • LDH Cytotoxicity Assay Kit #37291. Cell Signaling Technology.
  • Apoptosis and Necrosis Assay (Flow Cytometry). Cyprotex - Evotec.
  • MTT assay protocol. Abcam.
  • Necrosis vs Apoptosis Assay Kit.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
  • LDH-Glo™ Cytotoxicity Assay.
  • LDH Cytotoxicity Assay Kit. OZ Biosciences.
  • Cytotoxicity MTT Assay Protocols and Methods.
  • LDH Assay Kit. Cytotoxicity. LDH Release. (ab65393/K313). Abcam.
  • Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. PMC - NIH.
  • Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses.
  • Cytotoxic activity of some novel sulfonamide deriv
  • Cytotoxic activity of some novel sulfonamide deriv
  • What is the principle of LDH assay?.
  • Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Novel Compounds. Benchchem.
  • Antibacterial, Cytotoxic and Genotoxic Assessment of New Sulfonamide Derivatives.
  • What Is Cell Death? Experimental Distinction Between Apoptosis, Necrosis, and Necroptosis. (2026-01-05).
  • Necrosis vs Apoptosis assay kit. MyBioSource.
  • Protocol for Cell Viability Assays. BroadPharm. (2022-01-18).
  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf - NIH. (2013-05-01).
  • Apoptosis and Necrosis Quantit
  • An In-depth Technical Guide to Preliminary Cytotoxicity Screening on Cancer Cell Lines. Benchchem.
  • Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025-09-20).
  • The Importance of IC50 Determin
  • Update on in vitro cytotoxicity assays for drug development.
  • What cell line should I choose for citotoxicity assays?.
  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. NIH. (2025-02-13).
  • ETHYL 4-(AMINOSULFONYL)
  • Cell Cytotoxicity Screening & Profiling Services. BPS Bioscience.
  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. (2024-12-13).
  • A Quick Introduction to Graphviz. (2017-09-19).
  • Selection of Optimal Cell Lines for High-Content Phenotypic Screening. PMC - NIH.
  • Graphviz workflow 1. YouTube. (2023-02-24).
  • Can someone advise me how to interpret my results of cytotoxicity using MTT assay?. (2014-11-23).
  • cytotoxicity ic50 values. Science.gov.
  • How to comment after finding IC50 according to MTT results?.
  • Graphviz.
  • Graphviz tutorial. YouTube. (2021-01-13).
  • Graphviz Examples and Tutorial. Sketchviz.
  • ETHYL 4-(AMINOSULFONYL)

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Ethyl 4-(aminosulfonyl)benzylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, in-depth guide for the synthesis and purification of Ethyl 4-(aminosulfonyl)benzylcarbamate, a valuable bifunctional molecule for research and development. The protocol details a robust and reproducible method starting from the commercially available 4-(aminomethyl)benzenesulfonamide and ethyl chloroformate. This application note is designed for researchers, chemists, and drug development professionals, offering not only a step-by-step procedure but also the underlying chemical principles, safety protocols, and troubleshooting guidance to ensure a high-purity final product.

Introduction and Scientific Background

Ethyl 4-(aminosulfonyl)benzylcarbamate is a chemical intermediate possessing three key functional groups: a primary sulfonamide, an ethyl carbamate, and an aromatic ring. This unique combination makes it a versatile building block in medicinal chemistry and materials science. The sulfonamide group is a well-known pharmacophore present in numerous antibacterial, diuretic, and hypoglycemic drugs. The carbamate moiety can act as a bioisostere for amide bonds or serve as a directing group or protecting group in complex syntheses.[1]

The synthesis strategy outlined herein is a nucleophilic acyl substitution reaction. The primary amino group of 4-(aminomethyl)benzenesulfonamide acts as the nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate. This reaction is a well-established and efficient method for carbamate formation.[2] A key aspect of this protocol is the use of a non-nucleophilic organic base to neutralize the hydrochloric acid byproduct, driving the reaction to completion. Subsequent purification by recrystallization ensures the isolation of a high-purity solid product suitable for further applications.

Reaction Scheme and Mechanism

The overall transformation involves the formation of a carbamate from a primary amine and ethyl chloroformate.

Reaction_Scheme amine 4-(Aminomethyl)benzenesulfonamide reagents Triethylamine (Base) Anhydrous THF (Solvent) 0°C to Room Temp. amine->reagents + chloroformate Ethyl Chloroformate chloroformate->reagents + product Ethyl 4-(aminosulfonyl)benzylcarbamate hcl_salt Triethylamine Hydrochloride reagents->product reagents->hcl_salt +

Caption: Reaction scheme for the synthesis of Ethyl 4-(aminosulfonyl)benzylcarbamate.

The reaction proceeds via a nucleophilic attack of the benzylamine's nitrogen on the carbonyl carbon of ethyl chloroformate. The presence of triethylamine is crucial; it acts as an acid scavenger, reacting with the HCl formed during the reaction to produce triethylamine hydrochloride, a salt that can be easily removed during the workup.[3][4]

Materials and Equipment
Reagents & MaterialsGradeSupplier ExampleNotes
4-(Aminomethyl)benzenesulfonamide≥98%Sigma-AldrichStarting material. Ensure it is dry.
Ethyl Chloroformate≥97%Acros OrganicsCorrosive, Lachrymator. Handle in a fume hood with extreme care.
Triethylamine (TEA)≥99.5%, anhydrousFisher ScientificCorrosive, Flammable. Should be freshly distilled or from a sure-seal bottle.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-AldrichMain reaction solvent. Use from a solvent purification system or a sure-seal bottle.
Ethyl AcetateACS GradeVWRUsed for extraction and recrystallization.
HexaneACS GradeVWRUsed for recrystallization.
Saturated Sodium Bicarbonate Solution (NaHCO₃)-Lab-preparedUsed in aqueous workup.
Brine (Saturated NaCl Solution)-Lab-preparedUsed in aqueous workup.
Anhydrous Magnesium Sulfate (MgSO₄)-Fisher ScientificDrying agent.
Silica Gel 60 (230-400 mesh)-Sorbent TechnologiesFor optional column chromatography.
EquipmentDescription
Round-bottom flasks (100 mL, 250 mL)For reaction and solvent evaporation.
Magnetic stirrer and stir barsFor mixing.
Ice-water bathTo control reaction temperature.
Addition funnelFor controlled, dropwise addition of reagents.
Condenser and Nitrogen/Argon inletTo maintain an inert atmosphere.
Separatory funnel (250 mL)For liquid-liquid extraction.
Rotary evaporatorFor solvent removal under reduced pressure.
Büchner funnel and filter flaskFor vacuum filtration to collect the product.
Thin-Layer Chromatography (TLC) platesFor monitoring reaction progress.
Standard laboratory glassware and consumablesBeakers, graduated cylinders, spatulas, filter paper, etc.
Safety Precautions

A thorough risk assessment should be conducted before starting. This synthesis involves hazardous materials and requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses/goggles, and appropriate chemical-resistant gloves.

  • Fume Hood: All operations, especially those involving ethyl chloroformate and triethylamine, must be performed in a well-ventilated chemical fume hood.

  • Ethyl Chloroformate: Is highly corrosive, toxic, and a lachrymator. Avoid inhalation of vapors and contact with skin and eyes. It reacts violently with water.

  • Triethylamine: Is flammable and corrosive. It has a strong, unpleasant odor.

  • Anhydrous Solvents: THF can form explosive peroxides. Use from a fresh container or test for peroxides if the container has been opened previously.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis.

Part 1: Synthesis of Ethyl 4-(aminosulfonyl)benzylcarbamate
  • Reaction Setup:

    • Place a 100 mL round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).

    • To this flask, add 4-(aminomethyl)benzenesulfonamide (1.86 g, 10.0 mmol) and anhydrous tetrahydrofuran (THF, 40 mL).

    • Stir the suspension at room temperature until the solid is mostly dissolved.

    • Cool the flask to 0 °C using an ice-water bath.

  • Reagent Addition:

    • Add triethylamine (2.1 mL, 15.0 mmol, 1.5 eq) to the cooled suspension.

    • In a separate, dry addition funnel, prepare a solution of ethyl chloroformate (1.05 mL, 11.0 mmol, 1.1 eq) in anhydrous THF (10 mL).

    • Add the ethyl chloroformate solution dropwise to the stirred reaction mixture over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.

    • Causality Note: Slow, cold addition is critical to control the exothermic reaction and prevent the formation of side products, such as di-substituted ureas. The excess base ensures complete neutralization of the generated HCl.[5]

  • Reaction and Monitoring:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. A white precipitate (triethylamine hydrochloride) will form.

    • Monitor the reaction progress using Thin-Layer Chromatography (TLC). A suitable eluent system is 50:50 Ethyl Acetate:Hexane. The product should have a higher Rf value than the starting amine.

Part 2: Work-up and Isolation
  • Quenching:

    • Once the reaction is complete (as indicated by TLC), cool the mixture again to 0 °C.

    • Slowly add deionized water (20 mL) to quench any remaining ethyl chloroformate.

  • Extraction:

    • Transfer the mixture to a 250 mL separatory funnel.

    • Add ethyl acetate (50 mL) and shake. Separate the organic layer.

    • Wash the organic layer sequentially with:

      • Saturated sodium bicarbonate solution (2 x 30 mL) to remove acidic impurities.

      • Brine (1 x 30 mL) to reduce the amount of water in the organic phase.

    • Causality Note: The aqueous washes are essential to remove the triethylamine hydrochloride salt and other water-soluble byproducts, which is a critical first step in purification.[3]

  • Drying and Concentration:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, which should be a white or off-white solid.

Purification Protocol: Recrystallization

Recrystallization is a highly effective method for purifying the solid crude product, leveraging the compound's differential solubility in a solvent system at high and low temperatures.[6][7]

  • Solvent System Selection: A binary solvent system of ethyl acetate and hexane is recommended. The product is soluble in hot ethyl acetate and insoluble in hexane.

  • Procedure:

    • Transfer the crude solid to an Erlenmeyer flask.

    • Add a minimal amount of hot ethyl acetate to completely dissolve the solid.

    • While the solution is still hot, slowly add hexane dropwise until the solution becomes faintly cloudy (the point of saturation).[8]

    • If too much hexane is added, add a few drops of hot ethyl acetate to redissolve the precipitate.

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.[6]

  • Isolation of Pure Product:

    • Collect the resulting white, crystalline solid by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

    • Dry the crystals under vacuum to obtain the pure Ethyl 4-(aminosulfonyl)benzylcarbamate.

Purification_Workflow start Crude Reaction Mixture quench Quench with H₂O start->quench extract Liquid-Liquid Extraction (Ethyl Acetate) quench->extract wash Aqueous Washes (NaHCO₃, Brine) extract->wash dry Dry Organic Layer (MgSO₄) & Concentrate wash->dry crude_solid Crude Solid Product dry->crude_solid recrystallize Recrystallize (Hot Ethyl Acetate / Hexane) crude_solid->recrystallize filter_wash Vacuum Filtration & Wash with Cold Hexane recrystallize->filter_wash final_product Pure Crystalline Product filter_wash->final_product

Caption: General workflow for the work-up and purification of the final product.

Results and Characterization
ParameterExpected Outcome
Physical State White crystalline solid
Yield 75-90% (typical)
Purity (by NMR) >98%
TLC Eluent: 1:1 Ethyl Acetate/Hexane. Expected Rf ≈ 0.4-0.5.
¹H NMR Expected signals: Triplet for -CH₃ (ethyl), Quartet for -CH₂- (ethyl), Singlet/Doublet for benzyl -CH₂-, Doublets for the aromatic protons, Singlet for -NH- (carbamate), Singlet for -SO₂NH₂.
IR Spectroscopy Expected peaks (cm⁻¹): ~3400-3200 (N-H stretches for sulfonamide and carbamate), ~1700 (C=O stretch for carbamate), ~1330 & ~1150 (S=O stretches for sulfonamide).
Mass Spectrometry Expected [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of C₁₀H₁₄N₂O₄S (274.30 g/mol ). Analysis by GC-MS or LC-MS can confirm product identity and purity.[9]
Troubleshooting
IssuePossible CauseSuggested Solution
Low or No Product Yield Incomplete reaction; wet reagents/solvents; insufficient base.Ensure all reagents and glassware are anhydrous. Use freshly distilled/opened anhydrous solvents and triethylamine. Extend reaction time and re-check by TLC.
Product "Oils Out" During Recrystallization Solution cooled too quickly; crude product is highly impure; wrong solvent ratio.Re-heat the mixture to dissolve the oil, add more of the primary solvent (ethyl acetate), and allow for slower cooling. If impurities are high, consider an initial purification by flash column chromatography before recrystallization.[6]
Product is an Off-White or Yellow Solid Presence of impurities from side reactions.If recrystallization is insufficient, purify the material using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.[10]
References
  • Delledonne, D., & Rivetti, F. (1997). Process for the production of aromatic carbamates. U.S.
  • Creyf, H., & Verberckt, L. (2010). Process for preparing aromatic carbamates.
  • Talele, T. T. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 59(19), 8712–8744. [Link]

  • Li, X., et al. (2013). Methyl carbamate purification by extraction and recrystallization. ResearchGate. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Meyer, H., et al. (2007). BENZYL ISOPROPOXYMETHYL CARBAMATE. Organic Syntheses, 84, 101. [Link]

  • Al-Soud, Y. A., et al. (2008). Design, synthesis, and cytotoxicity of 4-sulfonamide substituted benzamidobenzimidazolones and an acyl benzimidazolone. ResearchGate. [Link]

  • Rîmbu, C., et al. (2023). Studies on the Ethyl Carbamate Content of Fermented Beverages and Foods: A Review. MDPI. [Link]

  • Crossley, M. L., & Moore, M. L. (1956). Sulfonamide purification process. U.S.
  • MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide. [Link]

  • Al-Hiari, Y. M. (2007). Synthesis of Sulfonamide, Sulfanilamide and Carbamate Derivatives of 4-Pyrones. Asian Journal of Chemistry, 19(6), 4333. [Link]

  • T. T. Talele. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. [Link]

  • Merlop, D., et al. (1996). Process for the preparation of N-[2-[4-(aminosulfonyl) phenyl]ethyl]5-methylpyrazinecarboxamide. U.S.
  • Zhang, J. (2012). Method for preparing tribenuron-methyl.
  • Lachenmeier, D. W., et al. (2016). Determination of ethyl carbamate in stone fruit spirits, fruit marc spirits and other spirit drinks – A method validation study. ResearchGate. [Link]

  • Ma, Y., et al. (2012). Derivatization followed by gas chromatography-mass spectrometry for quantification of ethyl carbamate in alcoholic beverages. PubMed. [Link]

  • Bobst, A. M., & Bobst, E. V. (2002). Improvement of a Critical Intermediate Step in the Synthesis of a Nitroxide-Based Spin-Labeled Deoxythymidine Analog. MDPI. [Link]

  • He, L., et al. (2018). ¹H NMR spectrum obtained for ethyl carbamate (2 a) synthesized using.... ResearchGate. [Link]

  • Wang, C., et al. (2014). Intramolecular Aminocyanation of Alkenes Promoted by Hypervalent Iodine - Supporting Information. Angewandte Chemie. [Link]

Sources

Application Note: A Comprehensive Guide to the Analytical Characterization of Ethyl 4-(aminosulfonyl)benzylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for the analytical characterization of Ethyl 4-(aminosulfonyl)benzylcarbamate, a compound of interest in pharmaceutical research and development. The protocols outlined herein are designed for researchers, scientists, and drug development professionals to ensure the identity, purity, and stability of this molecule. The methodologies cover a range of techniques from chromatography and mass spectrometry for separation and identification, to various spectroscopic and thermal analysis methods for structural elucidation and solid-state characterization. This guide emphasizes the rationale behind the selection of each technique and provides step-by-step protocols to ensure reliable and reproducible results.

Introduction

Ethyl 4-(aminosulfonyl)benzylcarbamate is a molecule that incorporates three key functional groups: a sulfonamide, a carbamate, and an aromatic benzyl ring. The biological activity of such compounds is intrinsically linked to their precise chemical structure and purity. Therefore, rigorous analytical characterization is a critical prerequisite for its advancement in any research or development pipeline. This application note details a multi-faceted analytical approach to comprehensively characterize Ethyl 4-(aminosulfonyl)benzylcarbamate, ensuring its quality and consistency.

The analytical workflow proposed in this guide is designed to provide a holistic understanding of the molecule, from its basic physicochemical properties to its detailed structural features.

Analytical_Workflow cluster_0 Initial Characterization cluster_1 Structural Elucidation cluster_2 Purity and Impurity Profiling cluster_3 Solid-State Characterization Physicochemical_Properties Physicochemical Properties Solubility_Testing Solubility Testing Physicochemical_Properties->Solubility_Testing NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (MS) NMR->MS FTIR FTIR Spectroscopy MS->FTIR HPLC HPLC-UV/PDA LC_MS LC-MS HPLC->LC_MS DSC_TGA Thermal Analysis (DSC/TGA) XRD X-ray Diffraction (XRD) DSC_TGA->XRD Sample Test Sample Sample->Physicochemical_Properties Sample->NMR Sample->HPLC Sample->DSC_TGA

Caption: Comprehensive analytical workflow for Ethyl 4-(aminosulfonyl)benzylcarbamate characterization.

Physicochemical Properties and Solubility

A foundational understanding of the physicochemical properties of Ethyl 4-(aminosulfonyl)benzylcarbamate is essential for the development of appropriate analytical methods and formulations.

Predicted Physicochemical Properties
PropertyPredicted ValueSignificance
Molecular FormulaC₁₀H₁₄N₂O₄SDefines the elemental composition.
Molecular Weight258.30 g/mol Crucial for mass spectrometry and molar concentration calculations.
XLogP3~1.0 - 1.5Indicates moderate lipophilicity, guiding solvent selection for chromatography.
Hydrogen Bond Donors3Influences solubility and crystal packing.
Hydrogen Bond Acceptors5Influences solubility and intermolecular interactions.
Protocol: Solubility Assessment

Objective: To determine the solubility of Ethyl 4-(aminosulfonyl)benzylcarbamate in a range of common laboratory solvents. This information is critical for sample preparation for various analytical techniques.

Materials:

  • Ethyl 4-(aminosulfonyl)benzylcarbamate

  • Vials

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Solvents: Water, Methanol, Ethanol, Acetonitrile, Dichloromethane, Dimethyl sulfoxide (DMSO)

Procedure:

  • Weigh approximately 10 mg of the compound into a vial.

  • Add 1 mL of the selected solvent.

  • Stir the mixture vigorously at room temperature for 1 hour.

  • Visually inspect for undissolved solid.

  • If dissolved, add another 10 mg of the compound and repeat until saturation is reached.

  • If not fully dissolved, add the solvent in 1 mL increments until dissolution is achieved or a large volume is reached.

  • Record the approximate solubility in mg/mL.

Chromatographic Analysis for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of pharmaceutical compounds and for identifying and quantifying any impurities.

Rationale for Method Development

The presence of a chromophore (the benzene ring) makes UV detection a suitable choice. A reversed-phase HPLC method is proposed due to the compound's moderate lipophilicity. The mobile phase composition will be optimized to achieve a good peak shape and resolution from potential impurities.

Protocol: Reversed-Phase HPLC-UV/PDA

Objective: To develop and validate an HPLC method for the determination of the purity of Ethyl 4-(aminosulfonyl)benzylcarbamate and for the detection of any related impurities.

Instrumentation and Conditions:

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 3.5 µmProvides good retention and resolution for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for better peak shape in mass spectrometry if coupled.
Mobile Phase B 0.1% Formic Acid in AcetonitrileA common organic modifier with good UV transparency.
Gradient 10-90% B over 20 min, then 5 min holdA broad gradient to elute compounds with a range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Injection Volume 10 µLA typical injection volume to avoid column overload.
Detection UV at 230 nm and 254 nm, or PDAThe aromatic ring is expected to have absorbance at these wavelengths. PDA allows for peak purity analysis.

Sample Preparation:

  • Accurately weigh 10 mg of Ethyl 4-(aminosulfonyl)benzylcarbamate.

  • Dissolve in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Mass Spectrometry for Molecular Weight Confirmation and Structural Elucidation

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight of a compound and for obtaining structural information through fragmentation analysis.

Technique Selection

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like the target compound, and it can be readily coupled with liquid chromatography (LC-MS).

Protocol: LC-MS Analysis

Objective: To confirm the molecular weight of Ethyl 4-(aminosulfonyl)benzylcarbamate and to identify potential impurities or degradants.

Instrumentation and Conditions:

  • LC System: As described in the HPLC protocol.

  • Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive and negative modes.

  • Scan Range: m/z 50 - 500.

  • Capillary Voltage: 3.5 kV.

  • Drying Gas Flow: 10 L/min.

  • Drying Gas Temperature: 350 °C.

Expected Results:

  • Positive Mode: Expect to observe the protonated molecule [M+H]⁺ at m/z 259.07. Adducts with sodium [M+Na]⁺ at m/z 281.05 and potassium [M+K]⁺ at m/z 297.02 may also be present.

  • Negative Mode: Expect to observe the deprotonated molecule [M-H]⁻ at m/z 257.06.

Spectroscopic Characterization for Structural Confirmation

Spectroscopic techniques provide detailed information about the chemical structure and functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the complete chemical structure of an organic molecule.

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Experiments: ¹H NMR, ¹³C NMR, and optionally 2D experiments like COSY and HSQC for complete assignment.

Expected ¹H NMR Chemical Shifts (Predicted):

  • Ethyl group (CH₂): ~4.1 ppm (quartet)

  • Ethyl group (CH₃): ~1.2 ppm (triplet)

  • Benzyl CH₂: ~4.3 ppm (doublet)

  • Aromatic protons: ~7.4 - 7.8 ppm (two doublets)

  • NH (carbamate): ~7.9 ppm (triplet)

  • SO₂NH₂: ~7.3 ppm (singlet, broad)

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[1]

Protocol: FTIR Analysis

  • Sample Preparation: Use Attenuated Total Reflectance (ATR) for a solid sample, or prepare a KBr pellet.

  • Instrumentation: An FTIR spectrometer.

  • Scan Range: 4000 - 400 cm⁻¹.

Expected Characteristic IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Vibration
N-H (carbamate)~3300Stretching
N-H (sulfonamide)~3350 and ~3250Asymmetric and symmetric stretching
C-H (aromatic)~3100 - 3000Stretching
C-H (aliphatic)~2980 - 2850Stretching
C=O (carbamate)~1700Stretching
C=C (aromatic)~1600 and ~1475Stretching
S=O (sulfonamide)~1350 and ~1160Asymmetric and symmetric stretching
C-O (carbamate)~1230Stretching

Thermal Analysis for Solid-State Characterization

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for investigating the thermal properties of a compound, such as melting point, decomposition temperature, and the presence of solvates or hydrates.[2]

Protocol: DSC and TGA

Objective: To determine the melting point, thermal stability, and decomposition profile of Ethyl 4-(aminosulfonyl)benzylcarbamate.[3]

Instrumentation and Conditions:

  • DSC:

    • Sample Pan: Aluminum pan.

    • Heating Rate: 10 °C/min.

    • Temperature Range: 25 °C to 300 °C.

    • Atmosphere: Nitrogen at 50 mL/min.

  • TGA:

    • Sample Pan: Platinum or ceramic pan.

    • Heating Rate: 10 °C/min.

    • Temperature Range: 25 °C to 600 °C.

    • Atmosphere: Nitrogen or Air at 50 mL/min.

Expected Results:

  • DSC: An endothermic peak corresponding to the melting point of the crystalline solid.

  • TGA: A weight loss profile indicating the temperature at which the compound begins to decompose. The absence of weight loss at temperatures below 100 °C suggests an anhydrous material.

X-ray Crystallography for Definitive Structural Elucidation

For crystalline materials, single-crystal X-ray diffraction provides unambiguous determination of the molecular structure and information on the crystal packing.[4][5]

Protocol: Single-Crystal X-ray Diffraction

Objective: To obtain a high-quality single crystal of Ethyl 4-(aminosulfonyl)benzylcarbamate and determine its three-dimensional structure.

Procedure:

  • Crystal Growth: Grow single crystals by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected data.

Conclusion

The analytical methods and protocols detailed in this application note provide a comprehensive framework for the characterization of Ethyl 4-(aminosulfonyl)benzylcarbamate. A combination of chromatographic, spectrometric, spectroscopic, and thermal techniques is essential to ensure the identity, purity, and quality of this compound for its intended application in research and development. The successful implementation of these methods will provide a high degree of confidence in the material's properties and performance.

References

  • PubChem. Ethyl 4-(rhamnosyloxy)benzylcarbamate. National Center for Biotechnology Information. [Link]

  • PubChem. Ethyl benzylcarbamate. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. Supporting Information for manuscript OC-ART-02-2020-000490. [Link]

  • PubChem. O-ethyl-4-(alpha-l-rhamnosyloxy)benzyl carbamate. National Center for Biotechnology Information. [Link]

  • PubChem. ethyl N-(4-aminophenyl)carbamate. National Center for Biotechnology Information. [Link]

  • Al-Majid, A. M., et al. (2022). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Molecules, 27(21), 7215. [Link]

  • ResearchGate. Synthesis of sulfonamide and carbamate derivatives of 6-chloropurine. [Link]

  • OIV. Determination of ethyl carbamate (Type IV). [Link]

  • TA Instruments. Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. [Link]

  • Słoczyńska, K., et al. (2023). TG-DSC and TG-FTIR Studies of Annelated Triazinylacetic Acid Ethyl Esters—Potential Anticancer Agents. Molecules, 28(4), 1735. [Link]

  • ResearchGate. X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. [Link]

  • ACG Publications. Sulfonamide and carbamate derivatives of 6-chloropurine: synthesis, characterization and antimicrobial activity evaluation. [Link]

  • ResearchGate. Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. [Link]

  • PubMed. Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. [Link]

  • PubMed. Comparison of methods for extraction of ethyl carbamate from alcoholic beverages in gas chromatography/mass spectrometry analysis. [Link]

  • MassBank. ethyl 4-aminobenzoate. [Link]

  • National Center for Biotechnology Information. The Shapes of Sulfonamides: A Rotational Spectroscopy Study. [Link]

  • PubMed. Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE. [Link]

  • Ami Instruments. Application of Thermal Analysis in Pharmaceutical Field – Revefenacin. [Link]

Sources

Application Note: A Robust Framework for the HPLC Analysis of Sulfonamide Carbamate Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides a detailed framework for developing, validating, and implementing High-Performance Liquid Chromatography (HPLC) methods for the analysis of sulfonamide carbamate compounds. These molecules, which integrate the structural features of both sulfonamides and carbamates, are of significant interest in medicinal chemistry and drug development.[1][2] This document moves beyond a simple recitation of steps, offering a causal explanation for methodological choices in chromatography, from mobile phase optimization and column selection to sample preparation and method validation according to ICH guidelines.[3] Detailed protocols, troubleshooting guidance, and quantitative performance data are presented to equip researchers, scientists, and drug development professionals with a robust system for achieving accurate, reliable, and reproducible analytical results.

Foundational Principles: Understanding the Analyte

The successful HPLC analysis of any compound begins with a deep understanding of its physicochemical properties. Sulfonamide carbamates are hybrid structures, and their behavior in a chromatographic system is governed by the interplay of both functional groups.

  • The Sulfonamide Moiety: The sulfonamide group (-SO₂NHR) imparts a distinct acidic character. The pKa of the sulfonamide proton typically falls in the range of 5-10, meaning the overall charge of the molecule is highly dependent on the mobile phase pH. At a pH below the pKa, the molecule is neutral and more retained on a reversed-phase column. Above the pKa, it becomes ionized (anionic), leading to reduced retention. This pH-dependent behavior is the most critical parameter to control for achieving reproducible retention times and optimal peak shapes.

  • The Carbamate Moiety: The carbamate group (-NHCO-O-) is an amide-ester hybrid that is generally neutral and contributes to the overall lipophilicity of the molecule.[1] Structurally, carbamates are proteolytically stable and can permeate cell membranes, making them valuable in drug design.[1][2] However, they can be susceptible to hydrolysis, particularly under strong basic or acidic conditions, which can be a concern during sample preparation and long-term sample storage.[2] The stability of the specific carbamate ester (e.g., aryl vs. alkyl esters) can influence its lability.[1]

  • Combined Influence: The combination of an ionizable sulfonamide group and a lipophilic carbamate group makes reversed-phase HPLC (RP-HPLC) the ideal analytical technique. By manipulating the mobile phase pH, we can control the ionization of the sulfonamide to fine-tune retention, while the carbamate portion ensures sufficient interaction with the non-polar stationary phase.

Chromatographic Method Development Strategy

A logical, systematic approach to method development is essential. The goal is to achieve adequate resolution of the target analyte from impurities and degradation products with good peak symmetry and efficiency.

Column Selection: The Heart of the Separation

The choice of a stationary phase is paramount. For sulfonamide carbamates, C18 (octadecylsilane) columns are the most common starting point due to their high hydrophobicity, which provides strong retention for the moderately non-polar analytes.

  • Causality: A C18 phase provides robust hydrophobic interactions with the overall molecular structure. A YMC-Triart C8 column has also been shown to be effective for separating related sulfonamide compounds, offering slightly less retention which can be useful for shortening run times if resolution is sufficient.[4]

  • Expert Recommendation: Begin with a high-purity, end-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) for initial method development.[5] The 5 µm particle size offers a good balance between efficiency and backpressure. For higher throughput and efficiency, consider columns with smaller particles (e.g., < 2 µm), which would necessitate a UHPLC system.

Mobile Phase Optimization: The Key to Control

The mobile phase dictates the elution of the analyte. For sulfonamide carbamates, this involves a careful balance of organic solvent strength and pH control.

  • Organic Modifier: Acetonitrile and methanol are the primary organic solvents used in RP-HPLC.

    • Acetonitrile is often preferred as it typically provides better peak shapes, lower viscosity (leading to lower backpressure), and UV transparency at lower wavelengths.

    • Methanol can offer different selectivity, which can be advantageous if co-eluting peaks are an issue.

    • Rationale: A mixture of acetonitrile and methanol in the mobile phase has been successfully used to achieve separation of sulfonamides.[5] A typical starting point is a gradient or isocratic elution with a mixture of an aqueous buffer and acetonitrile.

  • pH Control & Buffering: This is the most critical factor.

    • Causality: As discussed, the retention time of sulfonamide carbamates is highly sensitive to pH. To ensure reproducibility, the aqueous portion of the mobile phase must be buffered.

    • Expert Recommendation: Adjust the mobile phase pH to be at least 1.5-2 units below the analyte's pKa to ensure it is in a single, non-ionized form. This minimizes peak tailing and shifts in retention time. A pH of 2.5, adjusted with phosphoric acid, is a common and effective choice for sulfonamide analysis.[5]

Detection Technique
  • UV/DAD Detection: Sulfonamide carbamates typically contain aromatic rings, making them suitable for UV detection. A Photo-Diode Array (DAD) detector is highly recommended as it allows for the simultaneous acquisition of spectra across a range of wavelengths, which is invaluable for peak purity assessment and identifying the optimal detection wavelength. A common wavelength for sulfonamides is around 265-278 nm.[4][5]

  • Fluorescence Detection (FLD): For increased sensitivity and selectivity, especially in complex matrices, derivatization with an agent like fluorescamine followed by fluorescence detection can be employed.[6][7]

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS/MS) offers the highest level of sensitivity and specificity. It is the preferred method for trace-level quantification and confirmation of identity, particularly for analyzing residues in complex samples like food or environmental matrices.[8][9]

Logical Workflow for HPLC Method Development

The following diagram illustrates the systematic process for developing a robust HPLC method for sulfonamide carbamate analysis.

MethodDevelopmentWorkflow cluster_prep Phase 1: Initial Setup cluster_optim Phase 2: Optimization cluster_eval Phase 3: Evaluation & Validation Analyte Understand Analyte - pKa - logP - Stability Column Select Column (e.g., C18, 250x4.6mm, 5µm) Analyte->Column Detector Select Detector (UV/DAD @ ~270nm) Column->Detector MobilePhase Optimize Mobile Phase - Organic Solvent (ACN) - pH (e.g., 2.5 with H3PO4) - Gradient/Isocratic Detector->MobilePhase FlowRate Set Flow Rate (e.g., 1.0 mL/min) MobilePhase->FlowRate Temp Set Temperature (e.g., 25-30°C) FlowRate->Temp SST System Suitability Test - Tailing Factor - Resolution - Repeatability Temp->SST Validation Full Method Validation (ICH Q2(R1)) SST->Validation

Caption: A structured workflow for HPLC method development.

Detailed Application Protocol: RP-HPLC-UV Method

This section provides a self-contained, validated protocol for the quantitative analysis of a representative sulfonamide carbamate compound. This method is designed to be robust and serves as an excellent starting point for adaptation.

Instrumentation and Reagents
  • Instrumentation: HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and DAD detector.[4]

  • Reagents:

    • Acetonitrile (HPLC Grade)[5]

    • Methanol (HPLC Grade)[5]

    • Water (HPLC Grade or Milli-Q)[4]

    • Phosphoric Acid (85%, Analytical Grade)[5]

    • Sulfonamide Carbamate Reference Standard

Chromatographic Conditions

The following table summarizes the recommended starting conditions for the analysis.

ParameterConditionRationale
Column C18 Reversed-Phase, 250 x 4.6 mm, 5 µmProvides good retention and efficiency for this class of compounds.[5]
Mobile Phase A Water with Phosphoric Acid to pH 2.5Ensures the sulfonamide group is protonated, leading to better retention and peak shape.[5]
Mobile Phase B AcetonitrileCommon organic modifier providing good peak symmetry.[5]
Gradient 65% A / 35% B (Isocratic) or a shallow gradientAn isocratic method is simpler, but a gradient may be needed to elute impurities.[5]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.[4]
Column Temp. 30 °CProvides stable retention times and improves peak efficiency.[5]
Injection Vol. 5 - 10 µLSmall volume to prevent peak distortion.[4]
Detection DAD, 278 nmOptimal wavelength for many sulfonamides, with full spectrum acquisition for purity checks.[5]
Run Time ~15 - 40 minutesDependent on analyte retention; adjust as needed.[4]
Preparation of Solutions
  • Mobile Phase Preparation:

    • To prepare Mobile Phase A, add approximately 1 mL of 85% phosphoric acid to 1 L of HPLC-grade water.

    • Adjust the pH to 2.5 using small additions of phosphoric acid while monitoring with a calibrated pH meter.

    • Filter through a 0.45 µm membrane filter and degas before use.

  • Standard Stock Solution (e.g., 500 µg/mL):

    • Accurately weigh approximately 5.0 mg of the sulfonamide carbamate reference standard.

    • Transfer to a 10.0 mL volumetric flask.

    • Add a small amount of methanol or acetonitrile to dissolve the standard, sonicate briefly if necessary, and dilute to volume with the same solvent.[5] This solution should be stored under refrigeration.

  • Working Standard Solutions (e.g., 0.5 - 50 µg/mL):

    • Prepare a series of calibration standards by performing serial dilutions of the stock solution into a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B).

Sample Preparation

Sample preparation is highly matrix-dependent and is the most common source of error. The goal is to extract the analyte and remove interfering substances.

  • For Drug Substance (Bulk Powder):

    • Accurately weigh and transfer ~25 mg of the sample into a 25 mL volumetric flask.[4]

    • Add ~15 mL of diluent (e.g., HPLC grade water or methanol), sonicate to dissolve, and dilute to volume.[4]

    • Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.

  • For Complex Matrices (e.g., Feed, Tissue, Milk):

    • Extraction: Homogenize the sample (e.g., 2-5 g) and extract with an organic solvent mixture, such as ethyl acetate/methanol/acetonitrile.[6] Sonication or mechanical shaking can improve extraction efficiency.[10]

    • Centrifugation: Centrifuge the mixture to separate the solid debris from the liquid extract.

    • Clean-up (SPE): Solid-Phase Extraction (SPE) is critical for removing matrix interferences.[10]

      • Use a cartridge appropriate for the analyte and matrix (e.g., Oasis HLB for broad-spectrum retention or Strata-SCX for cation-exchange).[6][9]

      • Condition the cartridge with methanol and water.

      • Load the extract.

      • Wash the cartridge to remove interferences.

      • Elute the analyte with a small volume of an appropriate solvent (e.g., acetonitrile with 2% ammonium solution).[6]

    • Final Step: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase before injection.[6]

General Sample Preparation Workflow

SamplePrepWorkflow Start Start: Complex Matrix Sample Homogenize 1. Homogenization Start->Homogenize Extract 2. Solvent Extraction (e.g., ACN/MeOH) Homogenize->Extract Centrifuge 3. Centrifugation Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant SPE 4. Solid-Phase Extraction (SPE) - Condition - Load - Wash - Elute Supernatant->SPE Evaporate 5. Evaporation & Reconstitution in Mobile Phase SPE->Evaporate Inject 6. HPLC Injection Evaporate->Inject

Caption: A typical workflow for sample preparation from complex matrices.

Method Validation: A System of Trust

To ensure the analytical method is suitable for its intended purpose, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH Q2(R1)).[3]

System Suitability

Before any sample analysis, the chromatographic system's performance must be verified. This is done by injecting a standard solution multiple times (n=5 or 6).

  • Key Parameters:

    • Tailing Factor (T): Should be ≤ 2.0. A value close to 1 indicates a symmetrical peak.

    • Theoretical Plates (N): Should be > 2000 for good column efficiency.

    • Relative Standard Deviation (RSD) of Peak Area and Retention Time: Should be ≤ 2.0% for replicate injections.

Validation Parameters

The following parameters must be assessed to declare the method as validated. The data presented below are representative values synthesized from literature for sulfonamide analyses.[6][7][8][9]

ParameterPurposeAcceptance CriteriaRepresentative Data
Specificity To ensure the signal is from the analyte only.Peak is pure (DAD) and well-resolved from blank and placebo interferences.No interfering peaks at the analyte's retention time in blank chromatograms.
Linearity Relationship between concentration and response.Correlation coefficient (r²) ≥ 0.995r² = 0.999 over a range of 0.5-50 µg/mL.[4]
Accuracy Closeness of test results to the true value.Recovery of 80-120% for spiked samples at multiple levels.Average recovery of 85-115%.[4]
Precision Agreement among a series of measurements.Repeatability (intra-day) RSD ≤ 2.0%. Intermediate (inter-day) RSD ≤ 3.0%.Repeatability RSD: 0.5-9.1%; Reproducibility RSD: 5.9-14.9%.[6]
LOD Lowest amount detectable.Signal-to-Noise (S/N) ratio of 3:1.0.02 - 79.5 µg/kg (matrix dependent).[6][8]
LOQ Lowest amount quantifiable with accuracy.Signal-to-Noise (S/N) ratio of 10:1.0.08 - 89.9 µg/kg (matrix dependent).[6][8]
Robustness Capacity to remain unaffected by small variations.System suitability parameters are met after deliberate changes (pH, flow rate, temp).Method is robust to ±0.2 pH unit change and ±5% flow rate change.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing 1. Mobile phase pH is too close to analyte pKa.2. Column degradation (silanol activity).3. Column overload.1. Lower the mobile phase pH (e.g., to 2.5).2. Use a new column or an end-capped column.3. Reduce sample concentration.
Shifting Retention Times 1. Inconsistent mobile phase preparation (pH drift).2. Column temperature fluctuations.3. Pump malfunction or leak.1. Prepare fresh mobile phase daily; ensure adequate buffering.2. Use a column thermostat.3. Check system for leaks and perform pump maintenance.
Poor Resolution 1. Insufficient column efficiency.2. Inappropriate mobile phase composition.1. Use a longer column or one with smaller particles.2. Adjust the organic solvent ratio or try a different solvent (e.g., methanol vs. ACN).
Ghost Peaks 1. Carryover from previous injection.2. Contamination in mobile phase or diluent.1. Implement a needle wash step in the autosampler method.2. Use high-purity solvents and prepare fresh solutions.

References

  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC. [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]

  • Determination of Sulfonamides in Milk Samples by HPLC With Amperometric Detection Using a Glassy Carbon Electrode Modified With Multiwalled Carbon Nanotubes. ResearchGate. [Link]

  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI. [Link]

  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. MDPI. [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

  • Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry. Wiley Online Library. [Link]

  • Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies. [Link]

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC. [Link]

  • The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience. [Link]

  • Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE. PMC. [Link]

  • Quantitative Analysis of Sulfonamide Residues in Natural Animal Casings by HPLC. Bentham Science. [Link]

  • The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent Technologies. [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. ResearchGate. [Link]

  • Studies on sulfonamide degradation products. ResearchGate. [Link]

  • <621> CHROMATOGRAPHY. US Pharmacopeia (USP). [Link]

  • Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia, Poland. PubMed. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]

  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC. [Link]

Sources

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Ethyl 4-(aminosulfonyl)benzylcarbamate in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a highly selective and sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative determination of Ethyl 4-(aminosulfonyl)benzylcarbamate in human plasma. The protocol employs a straightforward Solid-Phase Extraction (SPE) procedure for sample cleanup, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a reversed-phase C18 column with a rapid gradient elution. The method is validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation and demonstrates excellent linearity, accuracy, precision, and stability, making it suitable for supporting pharmacokinetic and toxicokinetic studies in drug development.[1]

Introduction

Ethyl 4-(aminosulfonyl)benzylcarbamate is a compound of interest in pharmaceutical research, incorporating both sulfonamide and carbamate functional groups. Sulfonamides are a well-established class of synthetic antimicrobial agents, while carbamates are found in various therapeutic and pesticidal agents.[2][3] The accurate quantification of such molecules in biological matrices like plasma is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles during preclinical and clinical development.

LC-MS/MS has become the gold standard for bioanalytical quantification due to its superior sensitivity, selectivity, and speed.[3][4] This note describes the development and validation of a robust LC-MS/MS method designed to meet the rigorous demands of regulated bioanalysis. The core of the method is an efficient sample preparation strategy using Solid-Phase Extraction (SPE), which is a powerful technique for isolating target analytes from complex sample matrices and improving data quality.[5][6][7] The subsequent chromatographic and mass spectrometric conditions are optimized to provide a reliable and high-throughput assay.

Experimental

Chemicals and Materials
  • Analyte: Ethyl 4-(aminosulfonyl)benzylcarbamate analytical standard (>99% purity).

  • Internal Standard (IS): A structurally similar, stable isotope-labeled version of the analyte is recommended (e.g., Ethyl 4-(aminosulfonyl)benzylcarbamate-d5). If unavailable, a compound with similar physicochemical properties and chromatographic behavior may be used.

  • Solvents: Acetonitrile (ACN) and Methanol (MeOH) (LC-MS grade).

  • Reagents: Formic acid (FA) and Ammonium hydroxide (NH₄OH) (Optima™ LC/MS grade).

  • Water: Deionized water, purified to ≥18.2 MΩ·cm.

  • SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB) SPE cartridges, 30 mg / 1 mL. HLB sorbents are effective for a wide range of compounds, from polar to nonpolar, making them an excellent choice for this analyte.[8]

  • Biological Matrix: Blank human plasma, sourced from qualified vendors.

Instrumentation
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of delivering reproducible gradients at high pressures.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a heated electrospray ionization (HESI) source.

Analyte Information

The physicochemical properties of Ethyl 4-(aminosulfonyl)benzylcarbamate are summarized below. This information is critical for method development, particularly for predicting ionization behavior and selecting appropriate extraction and chromatography conditions.

PropertyValueSource
Chemical Structure (Image of structure inferred from name)-
Molecular Formula C₁₀H₁₄N₂O₄S[9]
Monoisotopic Mass 258.0674 Da[9]
Predicted Precursor Ion [M+H]⁺ 259.0747 m/z[9]
Predicted XlogP 0.4[9]
Liquid Chromatography (LC) Method

The chromatographic conditions were optimized for efficient separation, good peak shape, and a short run time. The use of formic acid in the mobile phase is intended to promote protonation of the analyte, enhancing its signal in positive ion mode ESI.[10]

ParameterCondition
Column C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
Gradient Time (min)
0.0
0.5
3.0
4.0
4.1
5.0
Mass Spectrometry (MS/MS) Method

The mass spectrometer was operated in positive electrospray ionization (ESI+) mode, as the analyte contains basic nitrogen atoms amenable to protonation. Multiple Reaction Monitoring (MRM) was used for quantification, providing high selectivity and sensitivity.

ParameterSetting
Ionization Mode ESI, Positive
Spray Voltage 3500 V
Vaporizer Temperature 350 °C
Ion Transfer Tube Temp. 300 °C
Sheath Gas Pressure 40 Arb
Aux Gas Pressure 10 Arb
Collision Gas Argon
MRM Transitions Analyte
EASC (Quantifier)
EASC (Qualifier)
Internal Std (IS)

(Note: Product ions and collision energies are hypothetical and must be optimized empirically by infusing the analyte standard into the mass spectrometer.)

Detailed Protocols

Preparation of Standards
  • Primary Stock (1 mg/mL): Accurately weigh 10 mg of Ethyl 4-(aminosulfonyl)benzylcarbamate and dissolve in 10 mL of methanol.

  • Working Stocks: Prepare a series of working stock solutions by serial dilution of the primary stock with 50:50 (v/v) methanol:water.

  • Calibration Curve (CC) Standards: Spike blank human plasma with the appropriate working stock solutions to prepare a calibration curve ranging from, for example, 1 to 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank plasma at four levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

Solid-Phase Extraction (SPE) Protocol

This protocol is designed to efficiently extract the analyte while removing endogenous plasma components like proteins and phospholipids. The principle relies on retaining the analyte on a solid sorbent and then selectively eluting it.[11][12]

  • Sample Pre-treatment: Thaw plasma samples and standards. To 200 µL of plasma, add 20 µL of Internal Standard working solution and 200 µL of 4% phosphoric acid in water. Vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition the HLB SPE plate/cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent to dry.

  • Sample Loading: Load the entire pre-treated sample onto the conditioned SPE cartridge. Apply gentle vacuum or positive pressure to pass the sample through the sorbent at a rate of ~1 mL/min.

  • Washing: Wash the sorbent with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and IS from the sorbent with 1 mL of methanol into a clean collection plate or tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 200 µL of the initial mobile phase (95% A, 5% B). Vortex to ensure complete dissolution.

  • Analysis: Transfer the reconstituted sample to an autosampler vial or plate for LC-MS/MS analysis.

Method Validation

The method was validated following the principles described in the ICH M10 and EMA guidelines.[13] A full validation should assess all parameters listed below to demonstrate the method is suitable for its intended purpose.[13][14]

Validation Parameters & Acceptance Criteria
ParameterDescriptionAcceptance Criteria
Selectivity Analysis of at least six different lots of blank human plasma to check for interferences at the retention time of the analyte and IS.Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.
Linearity & Range A calibration curve with at least six non-zero standards is analyzed. The peak area ratio (analyte/IS) vs. nominal concentration is plotted.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Analyzed in replicate (n≥5) at four QC levels (LLOQ, Low, Mid, High) across at least three separate runs.Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: Coefficient of Variation (CV) ≤15% (≤20% at LLOQ).[15][16]
Matrix Effect Assessed by comparing the response of the analyte in post-extraction spiked blank plasma to the response of the analyte in a pure solution at the same concentration.The CV of the IS-normalized matrix factor across different lots of plasma should be ≤15%.
Recovery The extraction recovery is determined by comparing the analyte response in pre-extraction spiked samples to that of post-extraction spiked samples at three QC levels (Low, Mid, High).Recovery should be consistent and precise across the concentration range.
Stability Analyte stability is evaluated in stock solutions and in plasma under various conditions: bench-top, freeze-thaw cycles, and long-term storage at -80°C.Mean concentrations of stability samples must be within ±15% of the nominal concentration.
Dilution Integrity Confirms that samples with concentrations above the Upper Limit of Quantification (ULOQ) can be diluted with blank matrix and accurately measured.Accuracy and precision of the diluted samples must be within ±15%.[15]

Results and Discussion

(This section would typically present the actual data from the validation experiments. For this demonstrative note, a summary of expected results is provided.)

The validation experiments are expected to demonstrate that the method is rugged and reliable. A linear range of 1-1000 ng/mL with an r² value > 0.995 is anticipated. The accuracy and precision at all QC levels should fall comfortably within the ±15% (±20% at LLOQ) acceptance criteria. The SPE protocol is designed to provide high extraction recovery (>85%) while effectively minimizing matrix effects, ensuring that the method is applicable to different sources of human plasma. Stability assessments are expected to show that the analyte is stable under typical laboratory handling and storage conditions, ensuring sample integrity from collection to analysis.

Workflow Visualization

The overall analytical workflow is depicted in the diagram below, illustrating the process from sample receipt to final data generation.

G cluster_pre Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plasma Sample (200 µL) Spike_IS Spike Internal Standard Sample->Spike_IS Pretreat Acidify & Vortex Spike_IS->Pretreat SPE_Load Load Sample Pretreat->SPE_Load SPE_Condition Condition SPE Cartridge (MeOH then H2O) SPE_Condition->SPE_Load SPE_Wash Wash (5% MeOH) SPE_Load->SPE_Wash SPE_Elute Elute (MeOH) SPE_Wash->SPE_Elute Evap Evaporate to Dryness SPE_Elute->Evap Recon Reconstitute in Mobile Phase Evap->Recon LC_Inject Inject onto LC System Recon->LC_Inject MS_Detect Detect via MS/MS (MRM) LC_Inject->MS_Detect Integration Peak Integration MS_Detect->Integration Calibration Generate Calibration Curve Integration->Calibration Quantify Quantify Unknowns Calibration->Quantify Report Generate Report Quantify->Report

Caption: End-to-end workflow for the bioanalysis of Ethyl 4-(aminosulfonyl)benzylcarbamate.

Conclusion

This application note presents a comprehensive and robust LC-MS/MS method for the quantification of Ethyl 4-(aminosulfonyl)benzylcarbamate in human plasma. The described Solid-Phase Extraction protocol is efficient, and the optimized LC-MS/MS parameters provide the high sensitivity and selectivity required for regulatory bioanalysis. The method meets the validation criteria set forth by major regulatory agencies, ensuring the generation of high-quality data for pharmacokinetic assessments in drug development programs.

References

  • ACG Publications. (n.d.). Determination of sulfonamides in milk by ID-LC-MS/MS. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation. Retrieved from [Link]

  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • FDA. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]

  • Hawach Scientific. (2026). Concept and Basic Principles of Solid Phase Extraction. Retrieved from [Link]

  • Hosseinzadeh, R., et al. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. PMC - NIH. Retrieved from [Link]

  • Nguyen, D. T., et al. (n.d.). The LC-MS/MS method for analysis of carbamate group applied to determine the residues of pesticides in Vietnam agricultural products. Engineering and Technology For Sustainable Development. Retrieved from [Link]

  • Organomation. (n.d.). What is Solid Phase Extraction (SPE)?. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-(aminosulfonyl)benzylcarbamate. Retrieved from [Link]

  • Separation Science. (n.d.). Effective Analysis Carbamate Pesticides. Retrieved from [Link]

  • TGA. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

  • Waters. (n.d.). The Fundamentals of Solid Phase Extraction (SPE). Retrieved from [Link]

Sources

A High-Throughput Spectrophotometric Assay for the Inhibition of Biotin Carboxylase by Ethyl 4-(aminosulfonyl)benzylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin carboxylase (BC) is an essential enzyme that catalyzes the first, ATP-dependent half-reaction in the biosynthesis of malonyl-CoA.[1][2] As a key component of the acetyl-CoA carboxylase (ACC) complex, BC represents a critical control point in fatty acid synthesis.[3][[“]] Its pivotal role in metabolism has made it an attractive target for the development of novel therapeutics, including antibiotics and agents for treating metabolic diseases.[1][5] This document provides a comprehensive guide to a robust and reliable in vitro assay for measuring the inhibitory activity of novel compounds, using Ethyl 4-(aminosulfonyl)benzylcarbamate as a model inhibitor. The protocol employs a coupled-enzyme system that links the production of ADP by BC to the oxidation of NADH, allowing for continuous spectrophotometric monitoring. We provide detailed, step-by-step instructions, guidance on data analysis for determining IC50 values, and troubleshooting advice to ensure experimental success and data integrity.

Introduction: The Significance of Biotin Carboxylase Inhibition

Biotin-dependent carboxylases are ubiquitous enzymes that play a central role in various metabolic pathways, including fatty acid, amino acid, and carbohydrate metabolism.[1] These enzymes typically consist of three functional components: a biotin carboxylase (BC), a biotin carboxyl carrier protein (BCCP), and a carboxyltransferase (CT).[1] The BC component catalyzes the initial, rate-limiting step: the ATP-dependent carboxylation of the biotin prosthetic group attached to the BCCP, using bicarbonate as the carbon donor.[1][2]

The Reaction: ATP + HCO₃⁻ + Biotin-BCCP ⇌ ADP + Pᵢ + Carboxybiotin-BCCP

This activated carboxyl group is then transferred by the CT component to an acceptor molecule, such as acetyl-CoA, to form malonyl-CoA—the primary building block for fatty acid synthesis.[6][7] Because this pathway is fundamental to cell growth and viability, particularly in bacteria where the fatty acid synthesis pathway is essential for membrane biogenesis, its enzymes are prime targets for antimicrobial drug discovery.[5][8]

This application note details a kinetic enzyme assay designed to identify and characterize inhibitors of the BC catalytic activity. By coupling the production of ADP to a well-established enzymatic cascade (pyruvate kinase and lactate dehydrogenase), we can continuously monitor the BC reaction rate by measuring the decrease in NADH absorbance at 340 nm. This method provides a reliable platform for high-throughput screening (HTS) and for determining the potency (IC50) of inhibitors like Ethyl 4-(aminosulfonyl)benzylcarbamate.

The Biochemical Principle of the Coupled Assay

The direct measurement of the BC-catalyzed reaction is challenging. Therefore, we employ a coupled-enzyme system to link the production of ADP to a readily measurable spectrophotometric signal.

  • Primary Reaction (Biotin Carboxylase): In the reaction of interest, Biotin Carboxylase consumes ATP to carboxylate biotin, producing ADP as a byproduct.

  • Coupling Reaction 1 (Pyruvate Kinase): Pyruvate kinase (PK) utilizes the ADP generated by BC to catalyze the transfer of a phosphate group from phosphoenolpyruvate (PEP) to ADP, producing ATP and pyruvate.

  • Coupling Reaction 2 (Lactate Dehydrogenase): Lactate dehydrogenase (LDH) then catalyzes the reduction of pyruvate to lactate, a reaction that consumes NADH.

The oxidation of NADH to NAD+ results in a decrease in absorbance at 340 nm. Under conditions where BC is the rate-limiting enzyme, the rate of NADH consumption is directly proportional to the rate of the BC reaction. An inhibitor of BC will slow the production of ADP, thereby reducing the rate of NADH oxidation.

Assay_Principle cluster_BC Primary Reaction (Biotin Carboxylase) cluster_Coupled Coupled Reactions (Signal Detection) ATP ATP + Biotin + HCO₃⁻ BC Biotin Carboxylase ATP->BC Substrates ADP ADP + Carboxybiotin PK Pyruvate Kinase ADP->PK Product links to coupling system BC->ADP PEP Phosphoenolpyruvate (PEP) PEP->PK Pyruvate Pyruvate LDH Lactate Dehydrogenase Pyruvate->LDH NADH NADH (Absorbs at 340 nm) NADH->LDH NAD NAD⁺ (No Absorbance at 340 nm) PK->Pyruvate LDH->NAD

Figure 1: The coupled-enzyme assay principle. The ADP produced by Biotin Carboxylase is used by Pyruvate Kinase and Lactate Dehydrogenase in a cascade that results in the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Materials and Reagents

Equipment
  • UV-Visible Spectrophotometer or microplate reader capable of reading absorbance at 340 nm

  • 96-well, UV-transparent microplates

  • Multichannel pipettes (10-200 µL range)

  • Single-channel pipettes (1-1000 µL range)

  • Reagent reservoirs

  • Vortex mixer

  • Incubator or heated plate reader set to 37°C

Reagents and Buffers
  • Enzymes:

    • Biotin Carboxylase (recombinant, species-specific, e.g., from E. coli)

    • Pyruvate Kinase (PK) from rabbit muscle

    • Lactate Dehydrogenase (LDH) from rabbit muscle

  • Substrates & Cofactors:

    • Adenosine 5'-triphosphate (ATP), disodium salt

    • D-(+)-Biotin

    • Sodium Bicarbonate (NaHCO₃)

    • Phosphoenolpyruvate (PEP), monopotassium salt

    • β-Nicotinamide adenine dinucleotide, reduced form (NADH)

    • Magnesium Chloride (MgCl₂)

  • Inhibitor:

    • Ethyl 4-(aminosulfonyl)benzylcarbamate

  • Buffer Components:

    • HEPES or Tris-HCl

    • Potassium Chloride (KCl)

    • Dimethyl Sulfoxide (DMSO) for inhibitor dissolution

Preparation of Solutions
  • 1 M HEPES Buffer (pH 7.5): Dissolve 238.3 g of HEPES in 800 mL of deionized water. Adjust pH to 7.5 with 10 M NaOH. Bring the final volume to 1 L. Autoclave and store at 4°C.

  • Assay Buffer (100 mM HEPES, 100 mM KCl, 10 mM MgCl₂, pH 7.5): Prepare 100 mL by combining 10 mL of 1 M HEPES (pH 7.5), 10 mL of 1 M KCl, and 1 mL of 1 M MgCl₂. Adjust pH to 7.5 if necessary. Bring volume to 100 mL with deionized water. Store at 4°C.

  • 100 mM ATP Stock: Dissolve 55.1 mg of ATP in 1 mL of Assay Buffer. Aliquot and store at -20°C.

  • 100 mM Biotin Stock: Dissolve 24.4 mg of D-Biotin in 1 mL of Assay Buffer (gentle heating may be required). Aliquot and store at -20°C.

  • 1 M NaHCO₃ Stock: Dissolve 8.4 g of NaHCO₃ in 100 mL of deionized water. Prepare fresh daily.

  • 50 mM PEP Stock: Dissolve 10.3 mg of PEP in 1 mL of Assay Buffer. Aliquot and store at -20°C.

  • 25 mM NADH Stock: Dissolve 17.8 mg of NADH in 1 mL of Assay Buffer. Protect from light. Aliquot and store at -20°C.

  • PK/LDH Enzyme Mix: Prepare a mix containing 1000 units/mL of each enzyme in Assay Buffer. Store at 4°C (stable for several weeks).

  • 10 mM Inhibitor Stock: Dissolve an appropriate amount of Ethyl 4-(aminosulfonyl)benzylcarbamate in 100% DMSO to make a 10 mM stock solution. Store at -20°C.

Experimental Protocol

This protocol is designed for a 96-well plate format with a final reaction volume of 200 µL.

Workflow Overview

Experimental_Workflow A 1. Prepare Reagent Master Mixes (Buffer, Coupling Enzymes, Substrates) C 3. Dispense Inhibitor Dilutions and Controls into 96-well Plate A->C B 2. Prepare Inhibitor Serial Dilutions in DMSO, then Assay Buffer B->C D 4. Add Biotin Carboxylase (Enzyme Solution) to all wells C->D E 5. Initiate Reaction by Adding ATP/Bicarbonate Solution D->E F 6. Immediately Place Plate in Reader (37°C) and Begin Kinetic Reading E->F G 7. Monitor Absorbance at 340 nm for 15-30 minutes F->G H 8. Analyze Data: Calculate Rates (V₀) G->H I 9. Calculate % Inhibition H->I J 10. Plot Dose-Response Curve and Determine IC₅₀ I->J

Figure 2: A generalized workflow for the Biotin Carboxylase inhibition assay, from reagent preparation to final data analysis.

Step-by-Step Procedure
  • Prepare Inhibitor Plate:

    • Create a serial dilution series of Ethyl 4-(aminosulfonyl)benzylcarbamate. Start with the 10 mM stock in DMSO. A common approach is a 10-point, 3-fold serial dilution.

    • For each concentration, prepare an intermediate dilution from the DMSO stock into Assay Buffer. This minimizes the final DMSO concentration in the assay (should be ≤1%).

    • Pipette 20 µL of each inhibitor dilution into the appropriate wells of the 96-well plate.

    • For the Positive Control (0% inhibition), add 20 µL of Assay Buffer containing the same final concentration of DMSO as the inhibitor wells.

    • For the Negative Control (100% inhibition), add 20 µL of Assay Buffer with DMSO but omit the Biotin Carboxylase enzyme in the next step.

  • Prepare Reaction Master Mix:

    • Prepare a master mix sufficient for all wells. The volumes below are per well (final volume 200 µL).

    • Component Stock Conc. Volume/well Final Conc.
      Assay Buffer-128 µL-
      PEP50 mM4 µL1 mM
      NADH25 mM4 µL0.5 mM
      Biotin100 mM2 µL1 mM
      PK/LDH Mix1000 U/mL2 µL10 U/mL each
  • Add Master Mix and Enzyme:

    • Add 140 µL of the Reaction Master Mix to each well containing the inhibitor or control solutions.

    • Prepare the Biotin Carboxylase (BC) enzyme solution by diluting the stock enzyme in Assay Buffer to a working concentration (e.g., 10X the final desired concentration). The optimal concentration should be determined empirically to yield a linear reaction rate of approximately 10-20 mAU/min.

    • Add 20 µL of the diluted BC enzyme to all wells except the Negative Control wells (add 20 µL of Assay Buffer to these instead).

    • Mix the plate gently and pre-incubate for 5-10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate and Read the Reaction:

    • Prepare the initiation solution containing ATP and NaHCO₃. For each well, you will need 20 µL. In a separate tube, mix equal volumes of 100 mM ATP and 1 M NaHCO₃.

    • Using a multichannel pipette, add 20 µL of the ATP/NaHCO₃ initiation mix to all wells. This will yield final concentrations of 5 mM ATP and 50 mM NaHCO₃.

    • Immediately place the plate in the spectrophotometer pre-heated to 37°C.

    • Begin kinetic measurements, recording the absorbance at 340 nm every 30 seconds for 15-30 minutes.

Data Analysis and Interpretation

  • Determine Initial Reaction Rates (V₀):

    • For each well, plot Absorbance (340 nm) vs. Time (minutes).

    • Identify the linear portion of the curve (usually the first 5-10 minutes).

    • Calculate the slope of this linear portion. The absolute value of the slope is the initial reaction rate (V₀), expressed in mAU/min.

  • Calculate Percent Inhibition:

    • Average the rates from the Positive Control (V₀_control) and Negative Control (V₀_background) wells.

    • Use the following formula to calculate the percent inhibition for each inhibitor concentration (V₀_inhibitor): % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_background) / (V₀_control - V₀_background))

  • Determine the IC50 Value:

    • The IC50 is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.[9][10]

    • Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, Origin, R).

    • The IC50 value is determined from the curve as the concentration at which 50% inhibition is achieved.[10]

Sample Data Table
[Inhibitor] (µM)Log([Inhibitor])Raw Rate (mAU/min)% Inhibition
0 (Control)-20.50.0
0.1-1.018.211.2
0.3-0.5215.126.3
1.00.010.847.3
3.00.486.568.3
10.01.03.184.9
30.01.481.592.7
100.02.01.294.1
Calculated IC₅₀ ~1.1 µM

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
High Background Rate (in Negative Control) Contamination of reagents with ADP or pyruvate; NADH degradation.Use fresh, high-purity reagents. Prepare NADH solution fresh or use new aliquots. Protect NADH from light and elevated temperatures.
No or Very Low Activity (in Positive Control) Inactive enzyme (BC, PK, or LDH); incorrect buffer pH; missing reagent (e.g., MgCl₂).Verify enzyme activity with a known positive control substrate/reaction. Check buffer pH. Confirm all reagents were added correctly.
Non-linear Reaction Rate Substrate depletion; enzyme instability.Reduce the concentration of Biotin Carboxylase. Ensure the assay is run under initial velocity conditions by using the early, linear portion of the curve for rate calculation.
Poor Reproducibility Pipetting errors; inconsistent mixing; temperature fluctuations.Calibrate pipettes. Ensure thorough but gentle mixing after each addition. Use a temperature-controlled plate reader.
Inhibitor Precipitation Low solubility of the compound in the final assay buffer.Check the final DMSO concentration (keep it low, e.g., <1%). If precipitation is visible, reduce the highest test concentration of the inhibitor.

Conclusion

The coupled-enzyme assay described here provides a robust, sensitive, and continuous method for evaluating inhibitors of Biotin Carboxylase. Its compatibility with a 96-well plate format makes it suitable for medium- to high-throughput screening campaigns in early-stage drug discovery. By providing a quantitative measure of inhibitor potency (IC50), this protocol enables the characterization and optimization of lead compounds targeting the crucial fatty acid synthesis pathway, paving the way for the development of new classes of antimicrobial and metabolic disease therapeutics.

References

  • Biotin carboxylase - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

  • Tong, L. (2013). Structure and function of biotin-dependent carboxylases. Cellular and Molecular Life Sciences, 70(5), 863–891. Available at: [Link]

  • Catalyst University. (2015). Biochemistry | Acetyl-S-CoA Carboxylase [Part 1/2] - Biotin Carboxylation. YouTube. Available at: [Link]

  • Miller, J. R., et al. (2009). Discovery of Antibacterial Biotin Carboxylase Inhibitors by Virtual Screening and Fragment-Based Approaches. ACS Chemical Biology, 4(6), 473-483. Available at: [Link]

  • Biotin - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

  • Molecular Memory. (2019). Biotin Carboxylation Mechanism. YouTube. Available at: [Link]

  • LibreTexts. (2023). 6.12: Fatty Acid Synthesis. Biology LibreTexts. Available at: [Link]

  • Computational Systems Biology Group. (n.d.). Redesign of biotin carboxylase inhibitors. LSU College of Science. Available at: [Link]

  • Broussard, T. C., et al. (2015). Structural Analysis of Substrate, Reaction Intermediate, and Product Binding in Haemophilus influenzae Biotin Carboxylase. Biochemistry, 54(24), 3860–3870. Available at: [Link]

  • Graphviz. (2024). DOT Language. Retrieved January 22, 2026, from [Link]

  • IC50 - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

  • Malonyl-CoA - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. Available at: [Link]

  • Huang, W., et al. (1995). Mechanism of an ATP-Dependent Carboxylase, Dethiobiotin Synthetase, Based on Crystallographic Studies of Complexes with Substrates and a Reaction Intermediate. Biochemistry, 34(33), 10985-10995. Available at: [Link]

  • McGarry, J. D., & Brown, N. F. (1997). Malonyl-CoA: the regulator of fatty acid synthesis and oxidation. Journal of Biological Chemistry, 272(14), 8643-8646. Available at: [Link]

  • Davidson College. (n.d.). IC50 Determination. edX. Available at: [Link]

  • Heard, I. M., et al. (2020). Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate. Bioorganic & Medicinal Chemistry Letters, 30(16), 127321. Available at: [Link]

  • Consensus. (n.d.). Is biotin involved in fatty acid synthesis? Retrieved January 22, 2026, from [Link]

Sources

Application Note: A Hierarchical Screening Protocol for Evaluating the Antibacterial Efficacy of Ethyl 4-(aminosulfonyl)benzylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The escalating crisis of antimicrobial resistance (AMR) necessitates a robust pipeline for the discovery and evaluation of novel antibacterial agents. This document provides a comprehensive, tiered application protocol for the initial screening of Ethyl 4-(aminosulfonyl)benzylcarbamate, a compound featuring a core sulfonamide structure. We present a systematic workflow designed for researchers in drug discovery, encompassing primary quantitative screening via broth microdilution to determine Minimum Inhibitory Concentration (MIC), confirmatory qualitative assessment using the Kirby-Bauer disk diffusion method, and a preliminary safety evaluation through a mammalian cell cytotoxicity assay. The protocols are grounded in established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility. This guide serves as a foundational framework for assessing the potential of novel sulfonamide derivatives against clinically significant bacterial pathogens.

Introduction

The emergence of multidrug-resistant bacteria, particularly the "ESKAPE" pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), poses a profound threat to global public health.[1][2][3][4] These pathogens are leading causes of nosocomial infections and exhibit a remarkable ability to develop resistance to existing antibiotics, thereby diminishing treatment options and increasing mortality rates.[1][3] This reality has ignited an urgent search for new chemical entities with novel mechanisms of action or the ability to circumvent known resistance pathways.[5][6][7]

Sulfonamides were among the first synthetic antimicrobial agents to be widely used and represent a cornerstone of chemotherapy.[8][9][10] Their mechanism of action is well-characterized, offering a clear rationale for their continued exploration and modification.[11][12][13] Ethyl 4-(aminosulfonyl)benzylcarbamate is a synthetic compound that incorporates the critical sulfonamide functional group (CAS Number: 39148-61-3). Its structural similarity to classic sulfa drugs makes it a logical candidate for antibacterial screening.

This application note details a hierarchical screening cascade to rigorously evaluate the in vitro antibacterial potential and preliminary safety profile of Ethyl 4-(aminosulfonyl)benzylcarbamate. The objective is to provide a self-validating and scientifically sound methodology that enables researchers to generate reliable preliminary data, forming the basis for further drug development efforts.

Hypothesized Mechanism of Action: Dihydropteroate Synthase Inhibition

The antibacterial activity of sulfonamides stems from their function as competitive inhibitors of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid (vitamin B9) synthesis pathway.[10][11][14] Bacteria must synthesize their own folate, as they cannot acquire it from the environment; in contrast, humans obtain folate from their diet. This metabolic difference is the basis for the selective toxicity of sulfonamides.[12][14] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides bind to the active site of DHPS, halting the production of dihydropteroic acid and subsequently disrupting the synthesis of DNA, RNA, and essential proteins, leading to a bacteriostatic effect.[11][12]

Sulfonamide_Mechanism cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Inhibitory Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Catalyzes Folic_Acid Tetrahydrofolic Acid (Folate) Dihydropteroic_Acid->Folic_Acid ...further steps Products DNA, RNA, Proteins Folic_Acid->Products Essential for synthesis of Compound Ethyl 4-(aminosulfonyl)benzylcarbamate (Sulfonamide) Block Compound->Block Competitive Inhibition Block->DHPS

Caption: Hypothesized mechanism of Ethyl 4-(aminosulfonyl)benzylcarbamate.

Experimental Design: A Tiered Screening Approach

A tiered or hierarchical approach is a cost-effective and logical strategy for screening novel compounds. It prioritizes resources by using a high-throughput, quantitative primary assay to identify initial activity, followed by confirmatory and safety assays for the most promising candidates.

Screening_Workflow start Test Compound: Ethyl 4-(aminosulfonyl)benzylcarbamate mic Tier 1: Primary Screening MIC Determination (Broth Microdilution) start->mic decision1 Is MIC ≤ Threshold? (e.g., ≤64 µg/mL) mic->decision1 kirby Tier 2: Confirmatory Assay Kirby-Bauer Disk Diffusion decision1->kirby Yes stop Stop/Deprioritize decision1->stop No cytotox Tier 3: Preliminary Safety LDH Cytotoxicity Assay (vs. Mammalian Cells) kirby->cytotox decision2 Calculate Selectivity Index (IC50 / MIC) cytotox->decision2 decision2->stop Unfavorable proceed Lead Candidate for Further Optimization decision2->proceed Favorable

Caption: A tiered workflow for antibacterial compound screening.

Materials and Reagents

  • Compound: Ethyl 4-(aminosulfonyl)benzylcarbamate (solid form)

  • Solvent: Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Bacterial Strains:

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 25923), Enterococcus faecalis (e.g., ATCC 29212)

    • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853), Klebsiella pneumoniae (e.g., ATCC 700603)

  • Control Antibiotics: Ciprofloxacin, Vancomycin (for Gram-positives), Gentamicin

  • Growth Media: Cation-adjusted Mueller-Hinton Broth (MHB), Mueller-Hinton Agar (MHA), Tryptic Soy Broth (TSB)

  • Mammalian Cell Line: HEK293 (human embryonic kidney) or HepG2 (human liver carcinoma)

  • Cell Culture Reagents: Dulbecco's Modified Eagle Medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA

  • Assay Kits: LDH Cytotoxicity Assay Kit

  • Equipment: Biosafety cabinet, incubator (37°C), microplate reader (600 nm and assay-specific wavelengths), spectrophotometer, multichannel pipettes, sterile 96-well flat-bottom plates, sterile tubes, vortex mixer.

Protocol I: Primary Screening - Minimum Inhibitory Concentration (MIC) Determination

Principle: The broth microdilution method is the gold standard for determining the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[15][16] This quantitative assay is performed in 96-well plates according to CLSI guidelines to ensure standardization.[17][18]

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mg/mL stock solution of Ethyl 4-(aminosulfonyl)benzylcarbamate in 100% DMSO. Further dilute this stock in sterile MHB to create a working solution at twice the highest desired screening concentration (e.g., 256 µg/mL), ensuring the final DMSO concentration in the assay does not exceed 1%.

  • Bacterial Inoculum Preparation: a. From a fresh MHA plate, select 3-5 isolated colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[19][20] c. Dilute this standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Plate Setup: a. Add 100 µL of sterile MHB to columns 2-12 of a 96-well microtiter plate. b. Add 200 µL of the working compound solution (e.g., 256 µg/mL) to column 1. c. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, then transferring 100 µL from column 2 to 3, and so on, until column 10. Discard 100 µL from column 10. This creates a concentration gradient (e.g., 128 µg/mL down to 0.25 µg/mL). d. Column 11 serves as the growth control (no compound). e. Column 12 serves as the sterility control (MHB only, no bacteria).

  • Inoculation: Add 100 µL of the final bacterial inoculum to wells in columns 1-11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well). This can be confirmed by reading the optical density (OD) at 600 nm.

Protocol II: Confirmatory Screening - Kirby-Bauer Disk Diffusion Assay

Principle: The disk diffusion test is a qualitative method used to assess the susceptibility of bacteria to antimicrobial agents.[21][22] The agent diffuses from a paper disk into the agar, creating a concentration gradient. If the bacteria are susceptible, a clear zone of no growth will form around the disk.[19][23]

Step-by-Step Protocol:

  • Plate Preparation: Use standard 150 mm MHA plates with a depth of 4 mm.

  • Inoculation: a. Dip a sterile cotton swab into the 0.5 McFarland standardized bacterial suspension. b. Remove excess fluid by pressing the swab against the inside of the tube. c. Swab the entire surface of the MHA plate three times, rotating the plate 60° between each streaking to ensure a confluent lawn of growth.[19][23] d. Allow the plate to dry for 3-5 minutes.

  • Disk Application: a. Prepare sterile paper disks (6 mm diameter) by impregnating them with a known amount of the test compound (e.g., 30 µg). b. Aseptically place the compound disk, a positive control disk (e.g., ciprofloxacin), and a negative control disk (DMSO solvent blank) onto the agar surface, ensuring they are at least 24 mm apart.[19][21] c. Gently press each disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition in millimeters (mm), including the diameter of the disk.[22][23]

Protocol III: Preliminary Safety Assessment - LDH Cytotoxicity Assay

Principle: A crucial step in drug development is to ensure a compound is more toxic to bacteria than to host cells. The Lactate Dehydrogenase (LDH) assay is a common method to assess cytotoxicity.[24] It quantifies the activity of LDH, a stable enzyme released from the cytosol into the culture medium upon cell membrane damage or lysis.[25][26]

Step-by-Step Protocol:

  • Cell Seeding: Seed a mammalian cell line (e.g., HEK293) into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Ethyl 4-(aminosulfonyl)benzylcarbamate in cell culture medium. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations.

  • Controls:

    • Spontaneous LDH Release: Wells with untreated cells (medium only).

    • Maximum LDH Release: Wells with untreated cells, to which a lysis buffer (e.g., 1% Triton X-100) is added 30 minutes before the end of incubation.

    • Vehicle Control: Wells treated with the highest concentration of DMSO used in the test.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Assay Execution: a. Centrifuge the plate to pellet any detached cells. b. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. c. Add the LDH reaction mixture according to the manufacturer’s instructions.[26] d. Incubate at room temperature for 30 minutes, protected from light.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm or 565 nm) using a microplate reader.

Data Analysis and Presentation

Cytotoxicity Calculation: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] * 100

The half-maximal inhibitory concentration (IC₅₀) is determined by plotting % cytotoxicity against the log of the compound concentration and fitting the data to a dose-response curve.

Selectivity Index (SI): A key metric for a promising antimicrobial is its selectivity. SI = IC₅₀ (Mammalian Cells) / MIC (Bacterial Cells) An SI value >10 is generally considered desirable.

Data Summary Table

Bacterial StrainMIC (µg/mL)Kirby-Bauer Zone of Inhibition (mm)
S. aureus ATCC 25923
E. coli ATCC 25922
P. aeruginosa ATCC 27853
Control Antibiotic
Ciprofloxacin
Cytotoxicity Data IC₅₀ (µg/mL) Selectivity Index (vs. S. aureus)
HEK293 Cells

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No growth in control wells (MIC assay)Inoculum too dilute; inactive bacteria; residual sterilant in plate.Re-standardize inoculum; use a fresh culture; use sterile, untreated plates.
Inconsistent MIC resultsInaccurate pipetting; compound precipitation.Calibrate pipettes; check compound solubility in MHB; vortex well before dilution.
Fuzzy zone edges (Kirby-Bauer)Swarming bacteria; inoculum too dense.Use appropriate media; re-standardize inoculum to 0.5 McFarland.
High background in LDH assayRough cell handling; contamination; cytotoxic medium.Handle plates gently; ensure sterile technique; test medium for toxicity.
Bacterial interference with LDH assaySome bacteria can consume LDH or lyse in the supernatant.[27]Consider a modified protocol that measures intracellular LDH from attached, viable cells.[27]

Conclusion

The protocols outlined in this application note provide a robust and standardized framework for the initial evaluation of Ethyl 4-(aminosulfonyl)benzylcarbamate as a potential antibacterial agent. By systematically determining its potency (MIC), spectrum of activity (Kirby-Bauer), and preliminary safety profile (cytotoxicity), researchers can efficiently generate the foundational data required to make informed decisions about its future as a therapeutic candidate. This tiered approach ensures that resources are focused on compounds with the most promising balance of efficacy and safety, a critical step in the long journey of antimicrobial drug discovery.

References

  • Vertex AI Search.
  • De Oliveira, D. M. P., Forde, B. M., & Gilmore, B. F. (2020). Antimicrobial Resistance in ESKAPE Pathogens. Clinical Microbiology Reviews, 33(3), e00181-19. [Link]

  • Mulani, M. S., Kamble, E. E., Kumkar, S. N., Tawre, M. S., & Pardesi, K. R. (2019). Emerging Strategies to Combat ESKAPE Pathogen Infections in the Era of Antimicrobial Resistance. Frontiers in Microbiology, 10, 539.
  • Fathalla, O. A., et al. (2017). SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Acta Poloniae Pharmaceutica, 74(3), 849-860. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • TSI Journals. Synthesis and Biological Evaluation of New Sulfonamide Derivative. [Link]

  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. [Link]

  • Santajit, S., & Indrawattana, N. (2016). Mechanisms of Antimicrobial Resistance in ESKAPE Pathogens. BioMed Research International, 2016, 2475067. [Link]

  • Kaur, D., et al. (2023). Revisiting ESKAPE Pathogens: virulence, resistance, and combating strategies focusing on quorum sensing. Frontiers in Microbiology. [Link]

  • ResearchGate.
  • Farhadi, F., et al. (2015). Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. Iranian Journal of Pharmaceutical Research, 14(Suppl), 113-122. [Link]

  • Cleveland Clinic. (2023). Sulfonamides (Sulfa Drugs). [Link]

  • Hardy Diagnostics. (2023). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). [Link]

  • MSD Manual Professional Edition. (2024). Sulfonamides. [Link]

  • American Chemical Society. (2024). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. [Link]

  • Guo, X., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging, 13(1), 86-103. [Link]

  • PubMed.
  • ACS Publications.
  • BioLabTests. (2024). Kirby-Bauer Disk Diffusion Method. [Link]

  • Microbiology Pictures. (2023). Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [Link]

  • Longdom Publishing. Screening Antibacterial Activity: A Crucial Step in Drug Discovery. [Link]

  • Aging-US. Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods.
  • Bentham Science. (2012). Screening Strategies to Identify New Antibiotics. [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • BenchChem. Application Notes and Protocols for Evaluating the Cytotoxicity of New Antibacterial Agents.
  • Corrêa, A. P. F., et al. (2012). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology, 43(3), 1084-1089. [Link]

  • ResearchGate. Broth microdilution for antibacterial testing as recommended by CLSI protocol.
  • Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 45(7), 2180-2182. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • De Vleeschauwer, A., et al. (2020). Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity. Frontiers in Cellular and Infection Microbiology, 10, 480. [Link]

  • Antibodies.com. LDH Cytotoxicity Assay Kit (A319649).
  • ResearchGate. Biocompatibility analyses—(a) cytotoxicity analysis by LDH test.
  • ResearchGate. O-ethyl-4- ( α -l-rhamnosylox)
  • Journal of Chemical and Pharmaceutical Research. Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b.
  • PubMed Central. In vitro antibacterial, antibiofilm activities, and phytochemical properties of Posidonia oceanica (L.) Delile: An endemic Mediterranean seagrass.
  • PubChem. Ethyl 4-(rhamnosyloxy)
  • PubChem. Ethyl 4-(rhamnosyloxy)

Sources

Determining the Minimum Inhibitory Concentration (MIC) of Ethyl 4-(aminosulfonyl)benzylcarbamate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for determining the Minimum Inhibitory Concentration (MIC) of Ethyl 4-(aminosulfonyl)benzylcarbamate, a synthetic compound with potential antimicrobial properties. The described methodology is grounded in the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). This guide is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel antimicrobial agents. The protocol herein details the broth microdilution method, a robust and reproducible technique for quantifying the in vitro antimicrobial activity of a test compound. To ensure the scientific integrity and validity of the results, this document emphasizes the importance of appropriate controls, including a solvent control and a positive control using a standard antibiotic with established quality control ranges.

Introduction and Scientific Rationale

The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Ethyl 4-(aminosulfonyl)benzylcarbamate is a synthetic organic molecule whose biological activities are not yet extensively characterized. The presence of a sulfonamide group, a well-known pharmacophore in antibacterial drugs, suggests a potential for antimicrobial efficacy. The carbamate moiety may also contribute to its biological activity.

The Minimum Inhibitory Concentration (MIC) is a fundamental metric in antimicrobial research, representing the lowest concentration of a compound that prevents the visible growth of a microorganism. Establishing the MIC is a critical first step in the assessment of a potential new antibiotic. The broth microdilution method is a widely accepted and standardized technique for MIC determination, offering the advantages of high throughput and conservation of test material.

This protocol is designed to be a self-validating system. By incorporating standard quality control (QC) bacterial strains, Escherichia coli ATCC 25922 (Gram-negative) and Staphylococcus aureus ATCC 29213 (Gram-positive), and a reference antibiotic (Gentamicin) with known acceptable MIC ranges, the assay's accuracy and reproducibility are continuously monitored. Given that Ethyl 4-(aminosulfonyl)benzylcarbamate is a solid with limited aqueous solubility, this guide also addresses the appropriate use of dimethyl sulfoxide (DMSO) as a solubilizing agent and the necessary controls to account for any potential effects of the solvent on microbial growth.

Materials and Reagents

Test Compound and Controls
  • Ethyl 4-(aminosulfonyl)benzylcarbamate: (CAS: 39148-61-3; Molecular Formula: C10H14N2O4S; Molecular Weight: 258.29 g/mol ). Procured from a reputable chemical supplier.

  • Gentamicin Sulfate: (Positive Control Antibiotic).

  • Dimethyl Sulfoxide (DMSO): ACS grade or higher, sterile-filtered.

Bacterial Strains and Growth Media
  • Escherichia coli ATCC 25922: (Gram-negative QC strain).

  • Staphylococcus aureus ATCC 29213: (Gram-positive QC strain).

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): Prepared according to the manufacturer's instructions or CLSI guidelines to ensure appropriate concentrations of Ca2+ and Mg2+.

  • Tryptic Soy Agar (TSA) or Blood Agar plates: For bacterial culture maintenance and purity checks.

  • 0.85% Sterile Saline.

Equipment and Consumables
  • Sterile, 96-well, U-bottom microtiter plates.

  • Multichannel pipette (8- or 12-channel) and single-channel pipettes with sterile tips.

  • Sterile reagent reservoirs.

  • Incubator (35 ± 2 °C).

  • Spectrophotometer or McFarland Densitometer.

  • Vortex mixer.

  • Sterile culture tubes.

  • 0.5 McFarland turbidity standard.

Experimental Protocols

Preparation of Stock Solutions

The causality behind using DMSO is its ability to dissolve a wide range of organic compounds that are insoluble in aqueous media, making it an indispensable tool in early-stage drug discovery. However, as DMSO can exhibit antimicrobial properties at higher concentrations, it is crucial to keep the final concentration in the assay low and to include a solvent control.

  • Accurately weigh 2.58 mg of Ethyl 4-(aminosulfonyl)benzylcarbamate and dissolve it in 1 mL of 100% DMSO to prepare a 10 mM stock solution.

  • Further dilute this stock solution in CAMHB to create a working stock solution. The concentration of this working stock should be twice the highest concentration to be tested in the microtiter plate. For example, to test up to 512 µg/mL, prepare a working stock of 1024 µg/mL.

  • Ensure the concentration of DMSO in the working stock is such that the final concentration in the assay wells does not exceed 1% (v/v).

  • Prepare a stock solution of Gentamicin in sterile distilled water at a concentration of 1 mg/mL.

  • Further dilute in CAMHB to create a working stock solution of 64 µg/mL (or twice the highest desired test concentration).

Preparation of Bacterial Inoculum

Standardization of the bacterial inoculum is a critical step to ensure reproducibility. The 0.5 McFarland standard corresponds to a bacterial suspension of approximately 1.5 x 108 colony-forming units (CFU)/mL.

  • From a fresh (18-24 hour) culture on a TSA plate, select 3-5 well-isolated colonies of the test organism (E. coli ATCC 25922 or S. aureus ATCC 29213).

  • Suspend the colonies in 3-5 mL of sterile saline.

  • Vortex thoroughly to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard by adding more bacteria or sterile saline. This can be done visually against a white background with contrasting black lines or by using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13).

  • Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well of the microtiter plate. This is typically achieved by a 1:100 dilution of the 0.5 McFarland suspension.

Broth Microdilution Assay Setup

The following diagram illustrates the workflow for setting up the 96-well microtiter plate for the MIC assay.

MIC_Workflow cluster_prep Preparation cluster_plate 96-Well Plate Setup cluster_incubation Incubation & Reading Compound_Stock Compound Stock (in DMSO) Working_Stock Working Stock (in CAMHB) Compound_Stock->Working_Stock Dilute Serial_Dilution Perform 2-fold serial dilutions Working_Stock->Serial_Dilution Add 100 µL to Col 1 Bacterial_Culture Bacterial Culture (18-24h plate) McFarland_Standard 0.5 McFarland Standard Bacterial_Culture->McFarland_Standard Suspend & Adjust Final_Inoculum Final Inoculum (~1x10^6 CFU/mL) McFarland_Standard->Final_Inoculum Dilute 1:100 in CAMHB Add_Inoculum Add 50 µL of Final Inoculum Final_Inoculum->Add_Inoculum Dispense_Broth Dispense 50 µL CAMHB to all wells Dispense_Broth->Serial_Dilution Serial_Dilution->Add_Inoculum Incubate Incubate at 35°C for 16-20 hours Add_Inoculum->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC

Caption: Workflow for the Broth Microdilution MIC Assay.

  • Aseptically dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate.

  • Add an additional 50 µL of the working stock solution of Ethyl 4-(aminosulfonyl)benzylcarbamate (e.g., 1024 µg/mL) to the wells in column 1. This results in a total volume of 100 µL in column 1 at the highest test concentration.

  • Perform a two-fold serial dilution by transferring 50 µL from the wells of column 1 to the corresponding wells of column 2. Mix thoroughly by pipetting up and down.

  • Continue this serial dilution process across the plate to column 10. Discard the final 50 µL from column 10.

  • Column 11 will serve as the growth control (no compound, only inoculum).

  • Column 12 will serve as the sterility control (no compound, no inoculum) and the solvent control (if applicable, add the highest concentration of DMSO used in the assay to this well without inoculum).

  • Inoculate all wells, except for the sterility control wells (column 12), with 50 µL of the final bacterial inoculum (prepared in step 3.2). The final volume in each well will be 100 µL.

  • Repeat this process for the positive control antibiotic, Gentamicin.

  • Cover the plate with a sterile lid and incubate at 35 ± 2 °C for 16-20 hours in ambient air.

Data Analysis and Interpretation

After the incubation period, visually inspect the microtiter plates for bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism. Growth is indicated by turbidity or a pellet at the bottom of the well. The sterility control well should remain clear. The growth control well should show distinct turbidity.

The results should be recorded and presented in a clear, tabular format.

Table 1: Example of MIC Data Presentation

MicroorganismCompoundMIC (µg/mL)
S. aureus ATCC 29213Ethyl 4-(aminosulfonyl)benzylcarbamate[Experimental Value]
E. coli ATCC 25922Ethyl 4-(aminosulfonyl)benzylcarbamate[Experimental Value]
S. aureus ATCC 29213Gentamicin (Positive Control)[Experimental Value]
E. coli ATCC 25922Gentamicin (Positive Control)[Experimental Value]
Quality Control Validation

The integrity of the assay is validated by comparing the experimentally determined MIC of the positive control antibiotic (Gentamicin) against the quality control strains with the established acceptable ranges published by CLSI or EUCAST.

Table 2: CLSI Quality Control Ranges for Gentamicin

QC StrainAntimicrobial AgentAcceptable MIC Range (µg/mL)
S. aureus ATCC 29213Gentamicin0.12 - 1
E. coli ATCC 25922Gentamicin0.25 - 2

If the obtained MIC values for the positive control fall within these ranges, the assay is considered valid. The solvent control wells should show no inhibition of growth, confirming that the concentration of DMSO used did not affect bacterial viability.

Conclusion

This application note provides a detailed and robust protocol for determining the MIC of Ethyl 4-(aminosulfonyl)benzylcarbamate using the broth microdilution method. By adhering to established international standards and incorporating a rigorous quality control framework, researchers can generate reliable and reproducible data on the in vitro antimicrobial activity of this and other novel compounds. This foundational information is essential for the continued investigation and potential development of new antimicrobial agents.

References

  • Clinical and Laboratory Standards Institute. M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. CLSI, Wayne, PA, 2012.
  • European Committee on Antimicrobial Susceptibility Testing. Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Version 13.1, 2023. [Link]

  • Determination of Disk Diffusion and MIC Quality Control Guidelines for JNJ-Q2, a Novel Quinolone. Journal of Clinical Microbiology. [Link]

  • CLSI. M100: Performance Standards for Antimicrobial Susceptibility Testing. 34th ed. CLSI supplement M100.
  • Preparation of McFarland Turbidity Standards. Microbe Online. [Link]

  • Inoculum Standardisation: Ensuring Reliable Antimicrobial Study Outcomes. altuner.me. [Link]

  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Mueller Hinton Broth. HiMedia Laboratories. [Link]

  • Mueller Hinton Broth. Condalab. [Link]

  • CLSI. M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI, Wayne, PA. [Link]

  • CRITERION™ Mueller Hinton Broth. Hardy Diagnostics. [Link]

  • How do I measure MIC of a compound which is insoluble in broth dilution?. ResearchGate. [Link]

  • Mueller Hinton Broth. Neogen. [Link]

  • How can dimethyl sulfoxide enhance solubility in lab applications?. Quora. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). MIC Determination. [Link]

  • Debio 1452 MIC Quality Control Range with Staphylococcus aureus ATCC 29213 Using a Multi-laboratory Study Design. IHMA. [Link]

  • Quality Control MIC Ranges Used for Telavancin with Application of a Revised CLSI Reference Broth Microdilution Method. Journal of Clinical Microbiology. [Link]

  • Antimicrobial susceptibility testing of aquatic bacteria: quality control disk diffusion ranges for Escherichia coli ATCC 25922 and Aeromonas salmonicida subsp. salmonicida ATCC 33658 at 22 and 28°C. Journal of Clinical Microbiology. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC193829/]([Link]

Cell-based assays for evaluating Ethyl 4-(aminosulfonyl)benzylcarbamate efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: A Multi-Assay Framework for Evaluating the Efficacy of Ethyl 4-(aminosulfonyl)benzylcarbamate

Audience: Researchers, scientists, and drug development professionals.

Abstract

The discovery and validation of novel therapeutic agents are foundational to advancing clinical care. Ethyl 4-(aminosulfonyl)benzylcarbamate, a compound featuring a sulfonamide functional group, belongs to a class of molecules known for a wide spectrum of biological activities, including potent antitumor effects.[1][2][3][4] This guide, designed for drug development scientists, provides a comprehensive, multi-assay framework for the systematic evaluation of this compound's efficacy in a cell-based context. We move beyond simple viability readouts to build a deeper mechanistic understanding. This document outlines an integrated workflow, from initial cytotoxicity screening to detailed analyses of apoptosis and cell cycle perturbation. Each protocol is presented with the underlying scientific rationale to empower researchers to not only execute the experiments but also to interpret the results with confidence and troubleshoot effectively.

Scientific Rationale & Integrated Evaluation Strategy

Evaluating a novel compound like Ethyl 4-(aminosulfonyl)benzylcarbamate requires a tiered approach. The primary question is whether the compound has any biological effect on cancer cells. This is addressed with broad cytotoxicity and viability assays.[5][6] A positive hit—demonstrating dose-dependent reduction in cell viability—is the gateway to more sophisticated mechanistic questions.

Our strategy is to first quantify the compound's potency (e.g., IC50) and then determine the cellular mechanism driving the observed effect. Key questions include:

  • Is the compound cytotoxic (cell-killing) or cytostatic (inhibiting proliferation)?

  • If it is cytotoxic, does it induce a programmed and controlled form of cell death (apoptosis) or a more damaging, inflammatory necrosis?

  • Does the compound interfere with the normal progression of the cell cycle, forcing cells to arrest at specific checkpoints?

This tiered approach ensures that research efforts are focused and efficient, building a comprehensive efficacy profile for the compound. The following workflow illustrates this strategic progression.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Target Pathway Validation A Dose-Response & IC50 Determination (Cell Viability Assay) B Apoptosis vs. Necrosis Analysis (Annexin V & PI Staining) A->B If cytotoxic C Cell Cycle Perturbation Analysis (DNA Content Staining) A->C If cytostatic/ cytotoxic D Protein Expression Analysis (Western Blotting for Apoptotic & Cell Cycle Markers) B->D C->D

Figure 1: Integrated workflow for evaluating Ethyl 4-(aminosulfonyl)benzylcarbamate.

Primary Efficacy Assessment: Cell Viability & IC50 Determination

The initial step is to determine if Ethyl 4-(aminosulfonyl)benzylcarbamate affects cell viability and to quantify its potency. Cell viability assays measure the overall health of a cell population, often by assessing metabolic activity.[7][8] The half-maximal inhibitory concentration (IC50) is a key metric derived from this data, representing the concentration of the drug required to inhibit a biological process by 50%.

We will use the Resazurin reduction assay, a sensitive, cost-effective, and non-destructive method.[7] In viable, metabolically active cells, mitochondrial reductases convert the blue Resazurin dye into the pink, highly fluorescent Resorufin. The fluorescence intensity is directly proportional to the number of living cells.

Protocol 2.1: Resazurin-Based Cell Viability Assay

A. Materials

  • Selected cancer cell line(s)

  • Complete culture medium (e.g., DMEM/RPMI + 10% FBS)

  • 96-well clear-bottom black plates

  • Ethyl 4-(aminosulfonyl)benzylcarbamate (stock solution in DMSO)

  • Resazurin sodium salt (e.g., Sigma-Aldrich, R7017)

  • Phosphate Buffered Saline (PBS)

  • Fluorescence microplate reader (Excitation: ~560 nm, Emission: ~590 nm)

B. Reagent Preparation

  • Compound Dilutions: Prepare a 2X serial dilution series of Ethyl 4-(aminosulfonyl)benzylcarbamate in complete culture medium. Start from a high concentration (e.g., 200 µM) down to a low concentration (e.g., ~0.1 µM). Include a "vehicle control" containing the same final concentration of DMSO as the highest drug concentration and a "no-drug" control.

  • Resazurin Working Solution: Prepare a 0.15 mg/mL solution of Resazurin in PBS. Sterilize by passing through a 0.22 µm filter. Store protected from light at 4°C.

C. Step-by-Step Procedure

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (see Table 1) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: After 24 hours, carefully remove the medium. Add 100 µL of the 2X compound dilutions to the appropriate wells. Add 100 µL of vehicle control medium to the control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C, 5% CO2.

  • Assay: Add 20 µL of Resazurin working solution to each well. Incubate for 2-4 hours at 37°C, protected from light.

  • Measurement: Read the fluorescence on a microplate reader.

D. Data Analysis

  • Subtract the average fluorescence of "media only" (blank) wells from all other wells.

  • Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control wells (% Viability).

    • % Viability = (Fluorescence_Sample / Fluorescence_VehicleControl) * 100

  • Plot % Viability against the log of the compound concentration. Use a non-linear regression (sigmoidal dose-response) model to calculate the IC50 value.

Parameter Recommendation Rationale
Cell Line Panel of relevant cancer linesEfficacy can be cell-type specific. Using a panel provides a broader profile.
Seeding Density 5,000 - 10,000 cells/wellMust be optimized to ensure cells are in the exponential growth phase during treatment.
Vehicle Control DMSO concentration matching drugEnsures observed effects are not due to the solvent. Final DMSO should be <0.5%.
Treatment Duration 24, 48, 72 hoursAllows for assessment of time-dependent effects. 72 hours is a common endpoint.
Table 1: Key Parameters for Cell Viability Assay Optimization.

Mechanistic Analysis I: Apoptosis vs. Necrosis

A reduction in viability indicates cell death or growth inhibition. It is crucial to distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Most effective anticancer agents induce apoptosis.[9] The Annexin V/Propidium Iodide (PI) assay is the gold standard for this purpose.[10]

  • Annexin V: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), it can label early apoptotic cells.[10]

  • Propidium Iodide (PI): PI is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic and necrotic cells where membrane integrity is compromised.[11]

Figure 2: Principle of the Annexin V and Propidium Iodide (PI) apoptosis assay.

Protocol 3.1: Apoptosis Detection by Flow Cytometry

A. Materials

  • Cells treated with Ethyl 4-(aminosulfonyl)benzylcarbamate (at IC50 and 2x IC50 concentrations)

  • FITC Annexin V Apoptosis Detection Kit (contains Annexin V-FITC, PI, and Binding Buffer)

  • Flow cytometer

B. Step-by-Step Procedure

  • Cell Preparation: Seed and treat cells in 6-well plates. After treatment, collect both adherent and floating cells. The floating cells are often apoptotic and must be included.

  • Washing: Centrifuge the collected cells at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.

C. Data Analysis

  • Use the flow cytometry software to create a quadrant plot with FITC (Annexin V) on the x-axis and PI on the y-axis.

  • The four quadrants represent:

    • Lower-Left (Q4): Live cells (Annexin V- / PI-)

    • Lower-Right (Q3): Early apoptotic cells (Annexin V+ / PI-)

    • Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)

    • Upper-Left (Q1): Necrotic cells (Annexin V- / PI+)

  • Quantify the percentage of cells in each quadrant and compare treated samples to the vehicle control. A significant increase in the Q2 and Q3 populations indicates apoptosis induction.

Mechanistic Analysis II: Cell Cycle Perturbation

Many sulfonamide-based anticancer agents function by disrupting the cell cycle, preventing cancer cells from replicating.[3] Flow cytometry can be used to analyze the distribution of cells across the different phases of the cell cycle (G0/G1, S, and G2/M).[12][13][14] This is achieved by staining the DNA of fixed and permeabilized cells with a fluorescent dye like Propidium Iodide (PI). The amount of PI fluorescence is directly proportional to the amount of DNA.[12]

  • G0/G1 phase: Cells have a normal (2N) amount of DNA.

  • S phase: Cells are actively synthesizing DNA, so their DNA content is between 2N and 4N.

  • G2/M phase: Cells have completed DNA replication and have a doubled (4N) amount of DNA.

cell_cycle cluster_hist DNA Content cycle G1 S G2/M g1_bar histogram Flow Cytometry Histogram | { G1 Peak (2N DNA) | S Phase | G2/M Peak (4N DNA) } s_bar g2m_bar

Figure 3: The relationship between cell cycle phases and DNA content histogram.

Protocol 4.1: Cell Cycle Analysis by PI Staining

A. Materials

  • Cells treated with Ethyl 4-(aminosulfonyl)benzylcarbamate

  • PBS

  • Cold 70% Ethanol

  • PI Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)

  • Flow cytometer

B. Step-by-Step Procedure

  • Cell Collection: Collect treated cells (including floating cells) as described in Protocol 3.1.

  • Washing: Wash the cell pellet once with cold PBS.

  • Fixation: Resuspend the pellet and, while gently vortexing, add cold 70% ethanol drop-by-drop to a final volume of ~1 mL. This step is critical to prevent cell clumping.

  • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet once with PBS.

  • Resuspend the cell pellet in 500 µL of PI Staining Solution. The RNase A is crucial for degrading RNA, ensuring that PI only stains DNA.[15]

  • Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer.

C. Data Analysis

  • Acquire the data using a linear scale for fluorescence.

  • Gate on the single-cell population to exclude doublets and aggregates.

  • Generate a histogram of PI fluorescence.

  • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

  • An accumulation of cells in a specific phase compared to the vehicle control indicates cell cycle arrest at that checkpoint.

Target Pathway Validation: Western Blotting

After identifying a functional effect (apoptosis or cell cycle arrest), Western blotting can be used to investigate the underlying molecular changes.[16][17] This technique allows for the detection and semi-quantification of specific proteins in a cell lysate, providing insight into the signaling pathways modulated by the compound.[16]

Key Protein Targets to Investigate:

  • Apoptosis: Cleaved Caspase-3 (a key executioner caspase), PARP cleavage, and members of the Bcl-2 family (e.g., pro-apoptotic Bax, anti-apoptotic Bcl-2).

  • Cell Cycle: Cyclins (e.g., Cyclin B1 for G2/M arrest), Cyclin-Dependent Kinases (CDKs), and checkpoint proteins (e.g., p21, p27).

Protocol 5.1: General Western Blotting Protocol

A. Materials

  • Cell lysates from treated and control cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to targets of interest)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

B. Step-by-Step Procedure

  • Lysate Preparation: Lyse cell pellets in ice-cold RIPA buffer. Quantify protein concentration using a BCA assay.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[17][18]

  • Washing: Wash the membrane 3 times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Washing: Repeat the washing step.

  • Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Analyze band intensity using software like ImageJ. Normalize target protein levels to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Scientist's Note on Antibody Validation: It is imperative to use antibodies that have been validated for the specific application (Western blotting).[19] Whenever possible, use positive and negative controls, such as lysates from cells known to overexpress or lack the target protein, to confirm antibody specificity.[19][20]

Conclusion

This application note provides a structured, multi-assay approach to characterize the efficacy of Ethyl 4-(aminosulfonyl)benzylcarbamate. By progressing from broad viability screening to specific mechanistic assays for apoptosis and cell cycle analysis, and finally to protein-level validation with Western blotting, researchers can build a robust and comprehensive data package. This logical workflow not only determines the compound's potency but also elucidates its mechanism of action, which is critical for informed decisions in the drug development pipeline.

References

  • Martinez-Rios, C., et al. (2022). Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed. Available from: [Link]

  • Li, L., et al. (2025). Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Murtaza, G., et al. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. PubMed Central. Available from: [Link]

  • Sivaraman, D., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central. Available from: [Link]

  • PubMed. Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate. Available from: [Link]

  • University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis. Available from: [Link]

  • Creative Biolabs. Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting. Available from: [Link]

  • Wang, Y., et al. (2021). A review for cell-based screening methods in drug discovery. PubMed Central. Available from: [Link]

  • Amsbio. Cell Based Assays Services. Available from: [Link]

  • Edfors, F., et al. (2018). Antibody validation for Western blot: By the user, for the user. PubMed Central. Available from: [Link]

  • Owa, T., et al. (2001). Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis. AACR Journals. Available from: [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. PubMed Central. Available from: [Link]

  • DeNovix. Apoptosis Assay Protocol | Technical Note 244. Available from: [Link]

  • Sęk-Szczepanowska, K., et al. (2022). Sulfonamide metformin derivatives induce mitochondrial-associated apoptosis and cell cycle arrest in breast cancer cells. PubMed. Available from: [Link]

  • BMG Labtech. (2025). Apoptosis – what assay should I use?. Available from: [Link]

  • Nitto Avecia Pharma Services. Cell-Based Assays. Available from: [Link]

  • The Francis Crick Institute. (2023). Cell Cycle Analysis By Flow Cytometry. YouTube. Available from: [Link]

  • Boster Bio. Western Blot Protocol: Step-by-Step Guide. Available from: [Link]

  • University of South Florida Health. Apoptosis Protocols. Available from: [Link]

  • Wikipedia. Sulfonamide (medicine). Available from: [Link]

  • EPO Berlin Buch GmbH. Cell based in vitro assays & molecular analyses. Available from: [Link]

  • Solvias. Cell-Based Bioassay Services. Available from: [Link]

  • PubChem. Ethyl 4-(rhamnosyloxy)benzylcarbamate. Available from: [Link]

  • PubChem. ethyl N-(4-aminophenyl)carbamate. Available from: [Link]

  • PubChem. Ethyl benzylcarbamate. Available from: [Link]

  • PubChem. O-ethyl-4-(alpha-l-rhamnosyloxy)benzyl carbamate. Available from: [Link]

Sources

Application Note: A Framework for Characterizing the Enzyme Kinetics of Ethyl 4-(aminosulfonyl)benzylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The study of enzyme kinetics is a cornerstone of drug discovery and development, providing critical insights into the mechanism of action and potency of novel therapeutic agents.[1] This document provides a comprehensive experimental framework for assessing the enzyme kinetics of a novel compound, Ethyl 4-(aminosulfonyl)benzylcarbamate . Due to the compound's sulfonamide moiety, a known pharmacophore for carbonic anhydrase inhibitors, this protocol will use Human Carbonic Anhydrase II (hCA II) as a scientifically rationale, representative target enzyme.[1][2] We will detail the necessary principles, materials, and step-by-step protocols to determine key kinetic parameters, including the Michaelis constant (Km), maximum velocity (Vmax), half-maximal inhibitory concentration (IC50), and the inhibition constant (Ki). The methodologies described herein are designed to be robust and adaptable, providing researchers with a self-validating system to elucidate the compound's mechanism of inhibition.

Scientific Principles and Rationale

A thorough understanding of the underlying principles of enzyme kinetics is paramount for designing meaningful experiments and correctly interpreting their results.

Michaelis-Menten Kinetics

Enzyme-catalyzed reactions are typically described by the Michaelis-Menten model, which proposes the formation of a reversible enzyme-substrate (ES) complex that subsequently breaks down to form product (P) and regenerate the free enzyme (E).[3]

The rate of this reaction (v) is given by the Michaelis-Menten equation:

v = (Vmax * [S]) / (Km + [S])

Where:

  • v is the initial reaction velocity.

  • Vmax is the maximum reaction velocity when the enzyme is saturated with the substrate.[3]

  • [S] is the substrate concentration.

  • Km (the Michaelis constant) is the substrate concentration at which the reaction velocity is half of Vmax. It is often used as an inverse measure of the substrate's binding affinity to the enzyme.[3]

Our first goal is to experimentally determine the Km and Vmax for our model enzyme system (hCA II and its substrate) in the absence of any inhibitor. This provides the essential baseline for all subsequent inhibition studies.

Modes of Enzyme Inhibition

Enzyme inhibitors decrease the rate of an enzyme-catalyzed reaction. Understanding how an inhibitor interacts with the enzyme and/or the enzyme-substrate complex is crucial for drug development. Reversible inhibitors, which associate and dissociate from the enzyme, are typically classified into several main types.[4]

  • Competitive Inhibition: The inhibitor binds only to the active site of the free enzyme, directly competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration. Kinetically, it increases the apparent Km but does not change Vmax.[4]

  • Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site) and can bind to either the free enzyme or the enzyme-substrate complex. This binding event reduces the enzyme's catalytic efficiency. It decreases Vmax but does not affect Km.[5]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, preventing the conversion of the substrate to the product. This mode of inhibition reduces both Vmax and Km, typically by a similar factor.[5]

The experimental protocols outlined below are designed to differentiate between these inhibition mechanisms by observing their distinct effects on Km and Vmax.

Rationale for Model System: Human Carbonic Anhydrase II

Human Carbonic Anhydrase II (hCA II) is a well-characterized zinc metalloenzyme that catalyzes the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[2] Its esterase activity, specifically the hydrolysis of p-nitrophenyl acetate (p-NPA), provides a convenient and reliable colorimetric assay for kinetic studies.[2][6] The product, p-nitrophenol, is a chromophore that can be monitored spectrophotometrically.[6] The sulfonamide group (-SO2NH2) present in Ethyl 4-(aminosulfonyl)benzylcarbamate is a classic structural motif found in many potent carbonic anhydrase inhibitors, making hCA II a highly relevant and logical choice for this kinetic investigation.[1][2]

Experimental Workflow Overview

The overall process follows a logical progression from initial setup to detailed kinetic characterization.

G cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis prep_reagents Reagent & Buffer Preparation prep_inhibitor Inhibitor Stock (Ethyl 4-(aminosulfonyl)benzylcarbamate) prep_enzyme Enzyme Stock (hCA II) det_km_vmax Protocol A: Determine Baseline Km & Vmax (Varying [Substrate]) prep_enzyme->det_km_vmax Begin Assays det_ic50 Protocol B: Determine IC50 (Fixed [Substrate], Varying [Inhibitor]) det_km_vmax->det_ic50 det_moi Protocol C: Determine Mechanism of Inhibition (Varying [Substrate] & [Inhibitor]) det_ic50->det_moi calc_v0 Calculate Initial Velocities (ΔAbs/min) det_moi->calc_v0 Collect Raw Data plot_data Generate Michaelis-Menten & Lineweaver-Burk Plots calc_v0->plot_data calc_ki Calculate Ki from IC50 & Determine Inhibition Mode plot_data->calc_ki

Caption: Overall experimental workflow.

Materials and Reagents

  • Enzyme: Recombinant Human Carbonic Anhydrase II (hCA II), lyophilized powder.

  • Inhibitor: Ethyl 4-(aminosulfonyl)benzylcarbamate.

  • Substrate: p-Nitrophenyl Acetate (p-NPA).

  • Solvent for Inhibitor/Substrate: Dimethyl sulfoxide (DMSO) or Acetonitrile (ACN).[7][8]

  • Buffer Component: Tris-HCl.

  • Equipment:

    • UV-Vis Spectrophotometer (plate reader or cuvette-based).

    • Calibrated micropipettes.

    • 96-well UV-transparent microplates or quartz cuvettes.

    • Analytical balance.

    • pH meter.

Table 1: Reagent Preparation

ReagentPreparation InstructionsStorage Conditions
Assay Buffer 50 mM Tris-SO4, pH 8.5, with ionic strength adjusted to 0.1 M with Na2SO4.[9] Filter sterilize.4°C
hCA II Stock Reconstitute lyophilized powder in cold Assay Buffer to a concentration of 1 mg/mL. Aliquot and store. Determine final working concentration empirically.-80°C
p-NPA Substrate Stock Prepare a 30 mM stock solution in dry acetonitrile.[10]-20°C, desiccated
Inhibitor Stock Prepare a 10 mM stock solution of Ethyl 4-(aminosulfonyl)benzylcarbamate in 100% DMSO. Solubility of sulfonamides can be limited in aqueous solutions.[8][11]-20°C

Causality Behind Choices:

  • Buffer System: A Tris buffer at pH 8.5 is used because the esterase activity of hCA II is optimal at slightly alkaline pH, and it provides good buffering capacity during the reaction which produces protons.[9][12]

  • Solvent: DMSO or acetonitrile is used for the inhibitor and substrate because these organic compounds often have poor aqueous solubility.[8][10] It is critical to keep the final solvent concentration in the assay low and constant across all wells (typically ≤1%) to avoid effects on enzyme activity.[7]

Experimental Protocols

All experiments should be performed at a constant temperature (e.g., 25°C) and include appropriate controls.[9]

Protocol A: Determination of Baseline Km and Vmax

This protocol establishes the fundamental kinetic parameters of hCA II with p-NPA.

  • Prepare Substrate Dilutions: Create a series of p-NPA dilutions in acetonitrile from the 30 mM stock. When added to the final assay volume, these should yield final concentrations ranging from approximately 0.1x Km to 10x Km. (A typical Km for p-NPA with hCA II is in the low mM range, so a final concentration series of 0.2 mM to 5 mM is a good starting point).[13]

  • Set up the Assay Plate: In a 96-well plate, prepare the following reactions in triplicate.

ComponentBlank WellTest Well
Assay Buffer178 µL178 µL
Acetonitrile (Solvent)2 µL0 µL
p-NPA Dilution (in ACN)0 µL2 µL
hCA II Working Solution0 µL20 µL
Assay Buffer (for volume)20 µL0 µL
Total Volume 200 µL 200 µL
  • Initiate the Reaction: The reaction is best initiated by the addition of the enzyme.

  • Measure Absorbance: Immediately begin reading the absorbance at 348 nm or 405 nm every 15-30 seconds for 5-10 minutes.[9][10]

  • Data Analysis:

    • For each substrate concentration, plot Absorbance vs. Time.

    • Determine the initial velocity (v) from the linear portion of this curve (ΔAbs/min).

    • Convert ΔAbs/min to µmol/min using the Beer-Lambert law (A = εcl) and the known molar extinction coefficient (ε) for p-nitrophenol at the assay pH.

    • Plot the calculated velocities (v) against the substrate concentrations ([S]) to generate a Michaelis-Menten curve.

    • Transform the data into a Lineweaver-Burk plot (1/v vs. 1/[S]) to determine Km and Vmax from the x- and y-intercepts.[13]

Protocol B: IC50 Determination

This protocol determines the concentration of the inhibitor required to reduce enzyme activity by 50%.

  • Prepare Inhibitor Dilutions: Perform a serial dilution of the 10 mM Ethyl 4-(aminosulfonyl)benzylcarbamate stock solution in DMSO to create a range of concentrations (e.g., 100 µM down to 1 nM).

  • Set up the Assay Plate: Prepare reactions in triplicate. The substrate concentration should be fixed at or near the Km value determined in Protocol A.

ComponentNo Inhibitor ControlInhibitor Well
Assay Buffer176 µL176 µL
p-NPA (at Km concentration)2 µL2 µL
DMSO (Solvent)2 µL0 µL
Inhibitor Dilution (in DMSO)0 µL2 µL
hCA II Working Solution20 µL20 µL
Total Volume 200 µL 200 µL
  • Measure and Analyze:

    • Measure the initial velocity for each inhibitor concentration as described in Protocol A.

    • Calculate the percentage of inhibition for each concentration relative to the "No Inhibitor Control".

    • Plot % Inhibition vs. log([Inhibitor]).

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol C: Mechanism of Inhibition (MOI) Studies

This is the definitive experiment to determine the mode of inhibition. It is essentially a repeat of Protocol A, performed in the absence and presence of fixed concentrations of the inhibitor.

  • Select Inhibitor Concentrations: Choose two or three fixed concentrations of Ethyl 4-(aminosulfonyl)benzylcarbamate based on the IC50 value (e.g., 0.5x IC50, 1x IC50, and 2x IC50).

  • Run Kinetic Assays: For each fixed inhibitor concentration, perform the entire substrate titration experiment as detailed in Protocol A. You will generate a full Michaelis-Menten curve for the uninhibited enzyme and for each inhibitor concentration.

  • Data Analysis:

    • Calculate the initial velocities for all conditions.

    • Generate a Lineweaver-Burk plot showing the data for the uninhibited reaction and the inhibited reactions on the same graph.

    • Analyze the changes in the x-intercept (-1/Km) and y-intercept (1/Vmax) to determine the mechanism of inhibition.[14][15]

Data Interpretation and Visualization

The power of MOI studies lies in the visual interpretation of kinetic plots.

Interpreting Lineweaver-Burk Plots

The double-reciprocal plot provides a clear visual diagnosis of the inhibition mechanism.[4][5]

G cluster_comp Competitive Inhibition cluster_noncomp Non-competitive Inhibition cluster_uncomp Uncompetitive Inhibition comp_plot comp_plot comp_desc Lines intersect at the y-axis. Vmax is unchanged. Apparent Km increases. noncomp_plot noncomp_plot noncomp_desc Lines intersect at the x-axis. Km is unchanged. Vmax decreases. uncomp_plot uncomp_plot uncomp_desc Lines are parallel. Both Vmax and Km decrease.

Caption: Characteristic Lineweaver-Burk plots for different inhibition types.

Calculating the Inhibition Constant (Ki)

While the IC50 is a useful measure of potency, it is dependent on the specific assay conditions (especially substrate concentration). The Ki is a true measure of the inhibitor's binding affinity and is independent of assay conditions.[3]

For competitive inhibition, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation :[16][17]

Ki = IC50 / (1 + ([S] / Km))

Where:

  • IC50 is the value determined in Protocol B.

  • [S] is the substrate concentration used in the IC50 assay.

  • Km is the Michaelis constant determined in Protocol A.

Different equations are required for non-competitive and uncompetitive inhibition.[18] For a non-competitive inhibitor, Ki = IC50.

Table 2: Expected Kinetic Parameter Changes

Inhibition TypeVmaxKmLineweaver-Burk Plot
Competitive UnchangedIncreasesLines intersect at the y-axis
Non-competitive DecreasesUnchangedLines intersect on the x-axis
Uncompetitive DecreasesDecreasesLines are parallel

Conclusion and Best Practices

This application note provides a robust and detailed framework for the kinetic characterization of Ethyl 4-(aminosulfonyl)benzylcarbamate using hCA II as a model enzyme. By systematically determining Km, Vmax, IC50, and the mechanism of inhibition, researchers can gain a deep understanding of the compound's biochemical activity.

For trustworthy and reproducible results, always:

  • Ensure all reagents are of high purity and solutions are freshly prepared.

  • Maintain a constant temperature throughout the assays.

  • Keep the final concentration of organic solvent (e.g., DMSO) constant and minimal across all experimental and control wells.

  • Run all experiments in triplicate to ensure statistical validity.

  • Confirm that the initial velocities are measured under steady-state conditions where less than 10% of the substrate has been consumed.

By adhering to these protocols and principles, scientists in drug discovery and development can confidently and accurately assess the kinetic profile of novel enzyme inhibitors.

References

  • Škvareninová, K., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Catalysts. Available at: [Link]

  • Shapiro, A. B. (2014). How to Prepare NPA for Carbonic Anhydrase Activity Measurement? ResearchGate. Available at: [Link]

  • Wikipedia. (2023). Lineweaver–Burk plot. Wikipedia. Available at: [Link]

  • Flippin, H. F., et al. (1953). The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. Journal of the American Pharmaceutical Association. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Grosell, M. (2019). Carbonic Anhydrase Activity Assay. Protocols.io. Available at: [Link]

  • Ali, M. (2023). IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool. YouTube. Available at: [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Khan Academy. Available at: [Link]

  • MedSchoolCoach. (2023). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. MedSchoolCoach. Available at: [Link]

  • Jouyban, A. (2008). Solubility prediction of sulfonamides at various temperatures using a single determination. ResearchGate. Available at: [Link]

  • Kim, J., et al. (2022). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. MDPI. Available at: [Link]

  • Protocol Online. (2010). calculating Ki from IC50. Protocol Online. Available at: [Link]

  • Chemistry LibreTexts. (2022). Enzyme Inhibition. Chemistry LibreTexts. Available at: [Link]

  • Lindskog, S., et al. (2002). Converting human carbonic anhydrase II into a benzoate ester hydrolase through rational redesign. DiVA portal. Available at: [Link]

  • Sultan, M. (2018). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Research. Available at: [Link]

  • PunnettSquare Tools. (2025). Ki to IC50 Converter. PunnettSquare Tools. Available at: [Link]

  • ResearchGate. (n.d.). Calculated solubilities of sulfonamides investigated. ResearchGate. Available at: [Link]

  • MedSchoolCoach. (n.d.). Lineweaver Burk Plots – MCAT Biochemistry. MedSchoolCoach. Available at: [Link]

  • ResearchGate. (2017). What is the difference between IC50, Ki and Kd of a given inhibitor in an assay? ResearchGate. Available at: [Link]

  • Cuttler, C. S., et al. (2011). Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds. PubMed. Available at: [Link]

  • Senturk, M., et al. (2015). Characterization and inhibition studies of carbonic anhydrase from gill of Russian Sturgeon Fish (Acipenser gueldenstaedtii). Taylor & Francis Online. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-(aminosulfonyl)benzylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 4-(aminosulfonyl)benzylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information is structured in a practical question-and-answer format, grounded in established chemical principles and supported by authoritative references.

Overview of the Synthesis

The synthesis of Ethyl 4-(aminosulfonyl)benzylcarbamate is a critical step in the development of various pharmaceutical agents. The most common and direct route involves the reaction of 4-(aminomethyl)benzenesulfonamide with ethyl chloroformate in the presence of a base. This reaction, while straightforward in principle, is sensitive to several factors that can impact yield and purity. This guide will address these factors in detail.

Core Reaction Pathway

The fundamental transformation is the acylation of the primary aliphatic amine of 4-(aminosulfonyl)benzenesulfonamide with ethyl chloroformate to form a stable ethyl carbamate.

Reaction_Pathway SM 4-(aminomethyl)benzenesulfonamide plus1 + SM->plus1 ECF Ethyl Chloroformate ECF->plus1 Base Base (e.g., NaHCO₃, DIPEA) reaction_arrow Base->reaction_arrow Product Ethyl 4-(aminosulfonyl)benzylcarbamate plus1->reaction_arrow Solvent (e.g., DCM/H₂O, THF) reaction_arrow->Product

Caption: General synthesis route for Ethyl 4-(aminosulfonyl)benzylcarbamate.

Troubleshooting and FAQs

Q1: My overall yield is consistently low (<60%). What are the most common causes?

A1: Low yield is a multifaceted issue that can originate from the starting material quality, suboptimal reaction conditions, or inefficient workup. A systematic approach is required to identify the root cause.

  • Purity of Starting Material: The purity of 4-(aminomethyl)benzenesulfonamide is paramount. Impurities from its synthesis can interfere with the reaction. Verify the purity by ¹H NMR and melting point before starting.

  • Choice of Base: The base is critical for neutralizing the HCl byproduct. An inappropriate choice can lead to side reactions or incomplete conversion. For instance, tertiary amines like triethylamine can be N-dealkylated by chloroformates, consuming the reagent and complicating purification[1][2].

  • Reaction Stoichiometry: An excess of ethyl chloroformate can lead to side reactions, while an insufficient amount will result in incomplete conversion. Precise control of molar equivalents is essential.

  • Temperature Control: The reaction is exothermic. Adding ethyl chloroformate too quickly or at too high a temperature can promote the formation of byproducts. Maintaining a low temperature (0-5 °C) during the addition is crucial.

  • Moisture Contamination: Ethyl chloroformate is highly sensitive to moisture and will readily hydrolyze to ethanol and HCl, reducing its effective concentration. Ensure all glassware is oven-dried and use anhydrous solvents.

Troubleshooting_Yield start Low Yield Observed q1 Check Purity of Starting Material (4-(aminomethyl)benzenesulfonamide) start->q1 impure Re-purify Starting Material (Recrystallization) q1->impure Impure pure Purity Confirmed (NMR/MP) q1->pure Pure q2 Review Reaction Conditions pure->q2 cond_ok Conditions Seem Correct q2->cond_ok Optimal cond_bad Identify Specific Issue q2->cond_bad Suboptimal q3 Analyze Byproducts (TLC/LCMS) cond_ok->q3 byprod_id Optimize to Minimize Byproduct (See Q3 & Q4) q3->byprod_id Byproducts Present no_byprod Reaction Incomplete q3->no_byprod No Major Byproducts

Caption: Decision workflow for troubleshooting low reaction yields.

Q2: I'm observing multiple spots on my TLC plate post-reaction. What are the likely side products and how can I prevent them?

A2: The formation of multiple products typically points to side reactions involving the two nucleophilic sites on the starting material (the primary amine and the sulfonamide nitrogen) or reactions with the base.

  • Primary Side Product: Di-substituted Product: The most likely byproduct is the N,N-diacylated species where ethyl chloroformate has reacted with both the primary amine and the sulfonamide nitrogen. The sulfonamide nitrogen is significantly less nucleophilic than the primary amine, but this reaction can occur under forcing conditions (e.g., high temperature, strong base, large excess of acylating agent).

    • Prevention:

      • Maintain a reaction temperature of 0-5 °C.

      • Use a slight excess (1.05-1.1 equivalents) of ethyl chloroformate.

      • Add the ethyl chloroformate dropwise to the reaction mixture to avoid localized high concentrations.

      • Use a mild inorganic base like sodium bicarbonate (NaHCO₃) or a hindered organic base like N,N-diisopropylethylamine (DIPEA) instead of stronger, non-hindered bases[3].

  • Secondary Side Product: Urea Derivative: If the starting amine attacks an already formed carbamate, a urea derivative can be formed. This is less common but possible if the reaction is allowed to stir for extended periods at elevated temperatures.

Side_Reactions SM 4-(aminomethyl)benzenesulfonamide (Two Nucleophilic Sites) N_amine Primary Amine (-NH₂) (More Nucleophilic) SM->N_amine N_sulfonamide Sulfonamide (-SO₂NH₂) (Less Nucleophilic) SM->N_sulfonamide ECF + Ethyl Chloroformate N_amine->ECF ECF->N_sulfonamide Desired Desired Product Ethyl 4-(aminosulfonyl)benzylcarbamate ECF->Desired Controlled Conditions (0-5 °C, Mild Base) Byproduct Di-acylated Byproduct ECF->Byproduct Harsh Conditions (High Temp, Excess ECF)

Caption: Competing reaction pathways leading to desired product vs. byproduct.

Q3: Which solvent and base combination is optimal for this synthesis?

A3: The ideal system provides good solubility for the starting material while facilitating the reaction and minimizing side products. Two common, effective systems are recommended:

  • Biphasic System (Aqueous/Organic): This is often the most robust and scalable method.

    • Solvents: Dichloromethane (DCM) or Ethyl Acetate (EtOAc) and Water.

    • Base: Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃).

    • Causality: The amine starting material is dissolved/suspended in the aqueous base solution, while the ethyl chloroformate is in the organic layer. The reaction occurs at the interface. The inorganic base is inexpensive, easy to remove during workup, and is not susceptible to side reactions with ethyl chloroformate. This system effectively buffers the reaction and captures the HCl byproduct in the aqueous phase.

  • Anhydrous Organic System: This method offers more control for smaller-scale reactions where moisture sensitivity is a primary concern.

    • Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM).

    • Base: N,N-Diisopropylethylamine (DIPEA) or Pyridine.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base that effectively scavenges HCl without reacting with the ethyl chloroformate[3]. Pyridine can also be used, but it can sometimes act as a nucleophilic catalyst, which may or may not be desirable. This system requires strictly anhydrous conditions.

System TypeSolventsBaseKey AdvantagesKey Disadvantages
Biphasic DCM / WaterNaHCO₃Excellent for scale-up; easy workup; inexpensive.May have solubility issues; vigorous stirring required.
Anhydrous THF or DCMDIPEAHigh control; good for sensitive substrates.Requires anhydrous technique; more expensive base; purification can be more complex.

Experimental Protocols

Protocol 1: Biphasic Synthesis (Recommended for General Use)

This protocol is a robust method that generally provides good yields and simplifies purification.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(aminomethyl)benzenesulfonamide (1.0 eq) in a saturated aqueous solution of sodium bicarbonate (approx. 10 mL per gram of starting material).

  • Solvent Addition: Add an equal volume of dichloromethane (DCM) to the flask.

  • Cooling: Cool the vigorously stirred biphasic mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Add ethyl chloroformate (1.1 eq) dropwise to the mixture over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Allow the reaction to stir vigorously at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate).

  • Workup:

    • Separate the organic layer.

    • Extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure product.

References

  • PrepChem. (n.d.). Synthesis of 4-aminobenzenesulfonamide. PrepChem.com. Retrieved from [Link]

  • Banik, B. K., Banik, I., & Becker, F. F. (n.d.). Ethyl 4-aminobenzoate. Organic Syntheses. Retrieved from [Link]

  • Google Patents. (n.d.). CN100349861C - Ethyl carbamate and its preparation method.
  • PubChem. (n.d.). Ethyl 4-(rhamnosyloxy)benzylcarbamate. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Duncton, M. A. J. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery (Vol. 2). Royal Society of Chemistry.
  • Kelebekli, L. (2020).
  • Organic Chemistry Portal. (n.d.). Amine synthesis by carbamate cleavage. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • de Farias, F. M., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 27(9), 2993.
  • YouTube. (2020, May 18). 26.
  • ResearchGate. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl)
  • Google Patents. (n.d.). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • Master Organic Chemistry. (2018, June 7).
  • Organic Chemistry Portal. (n.d.). Part 3: Facile synthesis of amines, amides, imines and hydrazones promoted by ultrasound irradiation. Retrieved from [Link]

  • ResearchGate. (n.d.). Reagents and conditions: (i) 4‐(aminomethyl)benzenesulfonamide (n = 1).... Retrieved from [Link]

  • J-Stage. (n.d.). On the Cleavage of Tertiary Amines with Ethyl Chloroformate. Retrieved from [Link]

  • Bennett, F., & Strotman, N. A. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9568–9572.
  • Google Patents. (n.d.). EP0045234B1 - Dealkylation process for tertiary amines by the use of alpha-chlorinated chloroformiates.
  • National Institutes of Health. (n.d.). N-Dealkylation of Amines. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of ethyl 5-[(methoxycarbonyl) aminosulfonyl]-1-methy-pyrazole-4-carboxylate by non-phosgene method. Retrieved from [Link]

  • Thieme. (2024).
  • ACS Publications. (n.d.). Synthesis of imidate hydrochlorides by reaction of ethyl chloroformate with amides and thionamides. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of Heteroaromatic Carbamates via a Base-Catalyzed Methanolysis. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Inconsistent Results in Biotin Carboxylase Inhibition Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for biotin carboxylase (BC) inhibition assays. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the screening and characterization of BC inhibitors. Our goal is to provide you with the expertise and practical insights needed to ensure the accuracy, reproducibility, and trustworthiness of your experimental results.

Foundational Principles: The Biotin Carboxylase Reaction

Biotin carboxylase catalyzes the first, ATP-dependent half-reaction of acetyl-CoA carboxylase (ACC) and other biotin-dependent carboxylases.[1][2][3] This reaction involves the carboxylation of a biotin moiety, which is covalently attached to the biotin carboxyl carrier protein (BCCP).[4][5] The overall reaction proceeds in two main steps:

  • Activation of Bicarbonate: ATP and bicarbonate (HCO₃⁻) react to form a highly unstable carboxyphosphate intermediate and ADP.[6][7][8]

  • Carboxylation of Biotin: The activated carboxyl group is then transferred to the N1' atom of the biotin ring to form carboxybiotin.[4][6]

The products of this reaction are ADP, inorganic phosphate (Pi), and carboxybiotin-BCCP.[9] Inhibition assays are typically designed to quantify the rate of product formation (ADP or Pi) or substrate consumption (ATP).

Biotin Carboxylase Catalytic Cycle

cluster_0 Biotin Carboxylase (BC) Active Site E Free Enzyme (BC) E_ATP BC-ATP Complex E->E_ATP + ATP, Mg²⁺ E_ATP_HCO3 BC-ATP-HCO3⁻ Complex E_ATP->E_ATP_HCO3 + HCO₃⁻ E_ADP_CP_Biotin BC-ADP-Carboxyphosphate-Biotin Complex E_ATP_HCO3->E_ADP_CP_Biotin + Biotin (Activation & Intermediate Formation) E_Carboxybiotin BC-Carboxybiotin-ADP-Pi Complex E_ADP_CP_Biotin->E_Carboxybiotin Carboxyl Transfer E_Carboxybiotin->E Product Release Products Products Released: Carboxybiotin, ADP, Pi E_Carboxybiotin->Products

Caption: The catalytic cycle of biotin carboxylase.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common challenges encountered in BC inhibition assays.

Question 1: Why is the background signal in my 'no-enzyme' or 'fully-inhibited' control wells abnormally high?

A high background signal is one of the most frequent issues, masking the true inhibitor effect and compressing the dynamic range of the assay.

Underlying Causes & Explanations:

  • ATP Instability/Contamination: Commercial ATP preparations can contain contaminating ADP or may hydrolyze spontaneously, especially at non-optimal pH or in the presence of divalent cations, leading to a signal in enzyme-independent assays that measure ADP production.

  • Reagent Contamination: Any of the assay components (buffers, substrates, or even the test compounds themselves) could be contaminated with enzymes that can hydrolyze ATP or interfere with the detection system.

  • Assay Plate Issues: Non-specific binding of detection reagents to the microplate surface can cause elevated background.[10] Using the wrong type of plate (e.g., clear plates for fluorescence assays) can also increase background noise.[11]

  • Detection Reagent Interference: Test compounds can directly interfere with the detection chemistry. For example, in coupled assays using pyruvate kinase/lactate dehydrogenase (PK/LDH) to measure ADP production, compounds that absorb light at 340 nm will create a false signal.[12]

Troubleshooting Protocol:

  • Isolate the Source of Background:

    • Run controls by systematically omitting one component at a time (ATP, biotin, buffer components) from a 'no-enzyme' well. This will help pinpoint the source of the spurious signal.

    • Test a new lot of ATP. Prepare ATP stocks fresh and adjust the pH to ~7.0-7.5. Store in small aliquots at -80°C to minimize freeze-thaw cycles.[13]

  • Evaluate Compound Interference:

    • Run a control plate with only the test compounds and the detection reagents (no enzyme or primary substrates). This will reveal if the compounds themselves are producing a signal.

  • Optimize Plate Washing and Blocking:

    • If using an ELISA-based detection format, ensure washing steps are thorough to remove unbound reagents.[10] Increase the number of washes or the soak time.[14]

    • For fluorescence assays, always use black-walled plates to minimize light scatter and background fluorescence.[11]

Question 2: My IC₅₀ values for the same inhibitor are inconsistent between experiments. What's causing this variability?

Underlying Causes & Explanations:

  • Substrate Concentration Relative to Kₘ: The potency of competitive inhibitors is highly dependent on the concentration of the competing substrate.[15] If your ATP concentration fluctuates or is too high relative to its Kₘ, the apparent IC₅₀ of an ATP-competitive inhibitor will shift.

  • Enzyme Activity Variation: The activity of your enzyme stock can decrease over time due to improper storage, handling, or multiple freeze-thaw cycles. A less active enzyme will be more sensitive to inhibition, leading to lower apparent IC₅₀ values.

  • Reagent Stability: Bicarbonate solutions can be unstable as the CO₂ can outgas, changing the effective substrate concentration. Similarly, the stability of biotin and the test compound in the assay buffer can be a factor. The key intermediate, carboxyphosphate, is extremely unstable, with a half-life measured in milliseconds.[8]

  • Assay Incubation Time: For time-dependent or irreversible inhibitors, the IC₅₀ will decrease with longer pre-incubation or reaction times. It is crucial to standardize all incubation periods.[16]

Troubleshooting Protocol:

  • Validate and Standardize Reagent Concentrations:

    • Determine the Kₘ for ATP and biotin for your specific enzyme lot under your assay conditions. For ATP-competitive inhibitors, run assays with the ATP concentration at or below its Kₘ value to ensure sensitivity.

    • Always prepare fresh bicarbonate solutions from a high-quality source for each experiment.

  • Implement Strict Enzyme Handling Procedures:

    • Aliquot your enzyme stock upon receipt and store it at -80°C. Use a fresh aliquot for each experiment to avoid freeze-thaw cycles.

    • Run a positive control inhibitor with a known IC₅₀ on every plate to monitor assay performance and consistency over time.

  • Establish a Standard Operating Procedure (SOP):

    • Define and strictly adhere to all incubation times, temperatures, and reagent addition orders. Use automated liquid handlers for critical steps to minimize pipetting variability.

Parameter Recommendation Rationale
ATP Concentration ≤ Kₘ valueIncreases sensitivity to ATP-competitive inhibitors.
Enzyme Concentration Linear range of reactionEnsures initial velocity kinetics and adequate signal window.
Incubation Time Standardized (e.g., 30 min)Critical for reproducible IC₅₀ values, especially for time-dependent inhibitors.
Positive Control Known inhibitor (e.g., Soraphen A)Monitors inter-assay variability and performance.
Question 3: My reaction progress curve is non-linear. Why is the reaction rate decreasing over time?

A non-linear reaction progress curve violates the assumption of initial velocity measurements required for accurate kinetic analysis.

Underlying Causes & Explanations:

  • Substrate Depletion: If the enzyme concentration is too high or the reaction runs for too long, a significant portion of the substrates (especially the limiting one, like ATP) can be consumed, causing the rate to slow down.[16]

  • Product Inhibition: The reaction product, ADP, can act as a competitive inhibitor by binding to the ATP site, causing feedback inhibition as its concentration increases.[17][18]

  • Enzyme Instability: The enzyme may be unstable under the assay conditions (e.g., pH, temperature, lack of stabilizing agents like glycerol), losing activity over the course of the reaction.

  • Substrate Inhibition: High concentrations of ATP can be inhibitory to biotin carboxylase, a phenomenon observed in E. coli BC.[4][17] This occurs when a second ATP (or ADP) molecule binds to the active site, blocking access for other substrates.[17]

Troubleshooting Workflow:

Start Non-Linear Progress Curve Observed CheckEnzyme Is Enzyme Concentration Too High? Start->CheckEnzyme CheckTime Is Reaction Time Too Long? CheckEnzyme->CheckTime No ReduceEnzyme Action: Decrease Enzyme Concentration CheckEnzyme->ReduceEnzyme Yes CheckATP Is [ATP] >> Km? CheckTime->CheckATP No ReduceTime Action: Shorten Reaction Time (Measure Initial Velocity) CheckTime->ReduceTime Yes CheckADP Is Product Inhibition Occurring? CheckATP->CheckADP No OptimizeATP Action: Titrate ATP to Identify and Avoid Inhibitory Range CheckATP->OptimizeATP Yes AddADPSink Action: Use a Coupled Assay with an ADP-Regenerating System CheckADP->AddADPSink Likely Result Linear Progress Curve Achieved ReduceEnzyme->Result ReduceTime->Result OptimizeATP->Result AddADPSink->Result

Caption: Decision tree for troubleshooting non-linear reaction kinetics.

Question 4: A compound is showing an increase in signal, appearing as an enzyme activator. Is this real?

Apparent activation is almost always an artifact of the assay system rather than a true allosteric activation of the enzyme.

Underlying Causes & Explanations:

  • Interference with Coupled Assay System: This is the most common cause.[19] In an ADP-Glo™ or PK/LDH assay, a compound that inhibits the detection enzyme(s) (e.g., luciferase, PK, or LDH) will lead to an accumulation of the product being measured in the primary reaction (ADP). When the inhibitor is present, it blocks the primary BC reaction, less ADP is produced, and therefore the inhibition on the detection enzyme is relieved, resulting in a paradoxically higher signal.

  • Stabilization of the Enzyme: Some compounds may non-specifically stabilize the enzyme in a more active conformation or protect it from degradation during the assay, leading to a higher overall rate.

  • Optical Interference: The compound may be fluorescent or colored, directly contributing to the signal in fluorescence or absorbance-based readouts.

Troubleshooting Protocol:

  • Run Counter-screens:

    • Test the compound's activity directly against all coupling enzymes used in the detection system (e.g., run a standalone PK/LDH assay and see if the compound inhibits it). This is a critical self-validating step.

  • Use an Orthogonal Assay:

    • Confirm the "hit" using a different detection method. If you are using a luminescence-based ADP detection assay, try confirming with a direct method that measures inorganic phosphate (Pi) production, such as a Malachite Green assay.[18] If the activation effect disappears, it was an artifact of the original detection system.

  • Check for Autofluorescence/Absorbance:

    • Scan the emission spectrum of the compound at the assay's excitation/emission wavelengths to check for intrinsic fluorescence.

References

  • Biotin carboxylase - Wikipedia. Wikipedia. [Link]

  • Structure and function of biotin-dependent carboxylases - PMC. PubMed Central. [Link]

  • Crystal Structure of Biotin Carboxylase in Complex with Substrates and Implications for Its Catalytic Mechanism. National Institutes of Health. [Link]

  • Theoretical Analysis of the Reaction Mechanism of Biotin Carboxylase. ACS Publications. [Link]

  • Biotin carboxylase - Grokipedia. Grokipedia. [Link]

  • ATPase activity of biotin carboxylase provides evidence for initial activation of HCO3- by ATP in the carboxylation of biotin. PubMed. [Link]

  • Enzymatic Carboxylation of Biotin: Molecular and Catalytic Properties of a Component Enzyme of Acetyl CoA Carboxylase. PNAS. [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC. PubMed Central. [Link]

  • Elisa troubleshooting tips – High background. ARP American Research Products, Inc. [Link]

  • Structural Analysis of Substrate, Reaction Intermediate, and Product Binding in Haemophilus influenzae Biotin Carboxylase. ACS Publications. [Link]

  • Dimerization of the Bacterial Biotin Carboxylase Subunit Is Required for Acetyl Coenzyme A Carboxylase Activity In Vivo. ASM Journals. [Link]

  • Assay Troubleshooting. MB - About. [Link]

  • The Ultimate Guide to Troubleshooting Microplate Assays. Bitesize Bio. [Link]

  • Discovery of Antibacterial Biotin Carboxylase Inhibitors by Virtual Screening and Fragment-Based Approaches. ACS Publications. [Link]

  • Hello friends... can you suggest me how to reduce high background , i followed some troubleshooting tips but still getting high background score? ResearchGate. [Link]

  • Structural evidence for substrate-induced synergism and half-sites reactivity in biotin carboxylase - PMC. PubMed Central. [Link]

  • Structural and Biochemical Studies on the Regulation of Biotin Carboxylase by Substrate Inhibition and Dimerization. PubMed. [Link]

  • Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate. National Institutes of Health. [Link]

  • Inhibition of Biotin Carboxylase by a Reaction Intermediate Analog: Implications for the Kinetic Mechanism. ResearchGate. [Link]

  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Enzyme inhibitor leads to higher turnover rate? Biology Stack Exchange. [Link]

  • The Fundamental Problem With Enzyme Inhibition Theory. ResearchGate. [Link]

  • Insights into the methodology of acetyl-CoA carboxylase inhibition. PubMed. [Link]

  • Inhibition of Biotin Carboxylase by Three Antibacterial Compounds. LSU Digital Commons. [Link]

  • The Fundamental Problem With Enzyme Inhibition Theory. ResearchGate. [Link]

Sources

Technical Support Center: Stability Testing of Ethyl 4-(aminosulfonyl)benzylcarbamate in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stability testing of Ethyl 4-(aminosulfonyl)benzylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for navigating the complexities of assessing the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of Ethyl 4-(aminosulfonyl)benzylcarbamate that I should be concerned about during stability studies?

A1: Ethyl 4-(aminosulfonyl)benzylcarbamate possesses three primary functional groups susceptible to degradation: the ethyl carbamate, the benzylamine linker, and the sulfonamide group.

  • Hydrolysis: The ethyl carbamate and sulfonamide moieties are prone to hydrolysis under both acidic and basic conditions. The ester linkage within the carbamate is a primary target.

  • Oxidation: The benzylic position is susceptible to oxidation, which could lead to the formation of corresponding aldehydes or carboxylic acids.

  • Photodegradation: Aromatic compounds can be sensitive to light, potentially leading to the formation of radical species and subsequent degradation products.

Understanding these potential degradation pathways is crucial for designing a comprehensive stability study and for identifying potential degradants.[1]

Q2: I am seeing a rapid loss of my compound in an aqueous solution at neutral pH, even at room temperature. What could be the cause?

A2: While hydrolysis is a common degradation pathway, rapid degradation at neutral pH might suggest other contributing factors:

  • Enzymatic Degradation: If your solution is not properly sterilized or contains biological components (e.g., in a cell culture medium), enzymatic degradation could be occurring.

  • Trace Metal Contamination: Trace metal ions in your buffer or solvent can catalyze oxidative degradation. Consider using high-purity solvents and chelating agents like EDTA if this is suspected.

  • Dissolved Oxygen: The presence of dissolved oxygen can accelerate oxidative degradation, especially if the compound is sensitive to oxidation. Degassing your solvents by sparging with an inert gas like nitrogen or argon can mitigate this.

Q3: My analytical method is showing poor peak shape and reproducibility for Ethyl 4-(aminosulfonyl)benzylcarbamate. How can I improve this?

A3: Poor peak shape and reproducibility in HPLC analysis can stem from several sources. Here are some troubleshooting steps:

  • Mobile Phase pH: Ensure the pH of your mobile phase is at least 2 pH units away from the pKa of the compound to ensure it is in a single ionic state. For sulfonamides, a slightly acidic mobile phase is often beneficial.

  • Column Choice: A C18 column is a good starting point, but if you are experiencing poor peak shape, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase.

  • Sample Solvent: The solvent in which you dissolve your sample should be as close in composition to the mobile phase as possible to avoid peak distortion.

  • Metal Chelation: If you suspect interaction with metal ions in the column or system, adding a small amount of a chelating agent like EDTA to the mobile phase can improve peak shape.

Troubleshooting Guides

Troubleshooting Unexpected Peaks in Your Chromatogram

Issue: You observe unexpected peaks in the chromatogram of your stability sample that are not present in your time-zero sample.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Degradation Products This is the expected outcome of a stability study. Proceed with peak identification and quantification.
Contamination Inject a blank (solvent) to ensure the peaks are not from the system. Re-prepare your mobile phase and sample diluent with fresh, high-purity solvents.
Leachables from Container If using a new type of container, perform a study with the solvent alone in the container under the same conditions to check for leachables.
Excipient Degradation If your solution contains excipients, analyze them individually under the same stress conditions to see if they are the source of the new peaks.
Troubleshooting Mass Balance Issues

Issue: The total amount of the parent compound and its degradation products is significantly less than 100% of the initial amount.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Formation of Non-UV Active Degradants Some degradation pathways may lead to products that do not have a chromophore and are therefore not detected by a UV detector. Use a mass spectrometer (LC-MS) to search for these non-UV active compounds.
Formation of Volatile Degradants Volatile degradation products may be lost during sample preparation or analysis. Consider using headspace GC-MS if volatile products are suspected.
Precipitation of Compound or Degradants Visually inspect your samples for any precipitation. If precipitation is observed, you may need to use a different solvent system or adjust the concentration.
Adsorption to Container Surface The compound or its degradants may adsorb to the surface of the container. Analyze a sample after rinsing the container with a strong solvent to see if you can recover the missing material.

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) in Solution

This protocol outlines the conditions for stress testing to identify potential degradation products and pathways, which is a critical step in developing a stability-indicating analytical method.[1][2]

1. Preparation of Stock Solution:

  • Prepare a stock solution of Ethyl 4-(aminosulfonyl)benzylcarbamate in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL. Incubate at 60°C and collect samples at 0, 2, 4, 8, and 24 hours.

  • Basic Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL. Incubate at 60°C and collect samples at 0, 2, 4, 8, and 24 hours. Neutralize samples with an equivalent amount of acid before analysis.

  • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature and collect samples at 0, 2, 4, 8, and 24 hours.

  • Thermal Degradation: Dilute the stock solution with the intended formulation buffer to a final concentration of 100 µg/mL. Incubate at a high temperature (e.g., 70°C) and collect samples at defined time points.[3]

  • Photostability: Expose the solution (in a photostability chamber) and a dark control to light conditions as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[3]

3. Sample Analysis:

  • Analyze all samples by a suitable stability-indicating method (e.g., HPLC-UV/MS).

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial to separate the active pharmaceutical ingredient from its degradation products.

1. Initial Method Scouting:

  • Column: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where the parent compound has maximum absorbance.

  • Injection Volume: 10 µL.

2. Method Optimization:

  • Inject a mixture of the stressed samples to ensure separation between the parent peak and all degradation product peaks.

  • Adjust the gradient slope, mobile phase composition (e.g., trying methanol instead of acetonitrile), and pH to achieve adequate resolution (Rs > 1.5) for all peaks.

3. Method Validation:

  • Perform method validation according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Forced Degradation (ICH Q1A) cluster_analysis Analysis cluster_outcome Outcome Prep Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1N HCl, 60°C) Prep->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) Prep->Base Oxidation Oxidation (3% H2O2, RT) Prep->Oxidation Thermal Thermal Stress (70°C) Prep->Thermal Photo Photostability (ICH Q1B) Prep->Photo HPLC HPLC-UV/MS Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Identify Identify Degradants HPLC->Identify Quantify Quantify Parent & Degradants Identify->Quantify Pathway Elucidate Degradation Pathway Quantify->Pathway Method Validate Stability-Indicating Method Pathway->Method

Caption: Forced degradation experimental workflow.

Potential_Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation Parent Ethyl 4-(aminosulfonyl)benzylcarbamate C10H14N2O4S Carbamate_cleavage 4-(Aminosulfonyl)benzylamine + CO2 + Ethanol Parent->Carbamate_cleavage Carbamate Hydrolysis Sulfonamide_cleavage Ethyl 4-aminobenzylcarbamate + SO3 Parent->Sulfonamide_cleavage Sulfonamide Hydrolysis Benzylic_oxidation Ethyl 4-(aminosulfonyl)benzoylcarbamate Parent->Benzylic_oxidation Oxidative Stress

Caption: Potential degradation pathways.

References

  • ICH Harmonised Tripartite Guideline, Q1A (R2): Stability Testing of New Drug Substances and Products, Step 4 version (2003). [Link]

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]

  • Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]

  • Veeprho. (2020, July 20). Stress Testing Study Design. [Link]

  • Singh, S., & Kumar, V. (2012). Stability testing of pharmaceutical products. Journal of Applied Pharmaceutical Science, 2(3), 76-88. [Link]

  • Pharmaguideline. (2012, October 8). Guidelines for Pharmaceutical Stability Study. [Link]

  • ICH. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. PMC - NIH. [Link]

  • Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. [Link]

  • Chemsigma. (n.d.). ETHYL 4-(AMINOSULFONYL)BENZYLCARBAMATE [39148-61-3]. [Link]

  • PubChem. (n.d.). Ethyl 4-(rhamnosyloxy)benzylcarbamate. [Link]

  • PubChem. (n.d.). O-ethyl-4-(alpha-l-rhamnosyloxy)benzyl carbamate. [Link]

  • PubChem. (n.d.). ethyl N-(4-aminophenyl)carbamate. [Link]

  • OIV. (2017). Determination of ethyl carbamate: Revision of method OIV-MA-BS-25. [Link]

  • Ubeda, C., Balsera, C., Troncoso, A. M., Callejón, R. M., & Morales, M. L. (2012). Validation of an analytical method for the determination of ethyl carbamate in vinegars. Talanta, 89, 178–182. [Link]

  • de Andrade, C. K., de Souza, A. O., da Silva, A. A., & de Oliveira, L. S. (2022). Determination of Ethyl Carbamate in Commercial Sweetened Sugar Cane Spirit by ESI-MS/MS Using Modified QuEChERS. Journal of the Brazilian Chemical Society, 33(1), 69-77. [Link]

  • Mirzoian, A., & Mabud, A. (2006). Comparison of methods for extraction of ethyl carbamate from alcoholic beverages in gas chromatography/mass spectrometry analysis. Journal of AOAC International, 89(4), 1048–1051. [Link]

  • Ubeda, C., Balsera, C., Troncoso, A. M., Callejón, R. M., & Morales, M. L. (2025). Validation of an analytical method for the determination of ethyl carbamate in vinegars. Talanta, 89, 178-182. [Link]

  • Wang, Y., Zhang, Y., Li, Y., & Chen, J. (2025). Degradation of UV Filter Ethyl 4-Aminobenzoate (Et-PABA) Using a UV-Activated Persulfate Oxidation Process. Applied Sciences, 10(16), 5633. [Link]

Sources

Technical Support Center: Post-Synthesis Purification of Ethyl 4-(aminosulfonyl)benzylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the post-synthesis purification of Ethyl 4-(aminosulfonyl)benzylcarbamate. This molecule, containing both a sulfonamide and a carbamate functional group, is of significant interest to researchers in medicinal chemistry and drug development. Achieving high purity is critical for obtaining reliable biological data and meeting regulatory standards. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) encountered during the purification process. Our approach is grounded in established chemical principles to empower you to resolve challenges effectively in your own laboratory setting.

Section 1: Initial Assessment & Common Impurities

A successful purification strategy begins with understanding the composition of your crude product. A quick analytical assessment can save significant time and resources.

Q1: How can I quickly assess the purity of my crude Ethyl 4-(aminosulfonyl)benzylcarbamate?

Answer:

Thin-Layer Chromatography (TLC) is the most efficient initial step.[1] It provides a rapid, qualitative snapshot of the number of components in your crude mixture and helps in developing a solvent system for column chromatography.

The key is to choose a solvent system (mobile phase) that provides good separation between your desired product and its impurities. For a molecule like Ethyl 4-(aminosulfonyl)benzylcarbamate, which has moderate polarity, a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is a good starting point.

Protocol 1: Analytical Thin-Layer Chromatography (TLC)

  • Plate Preparation: Obtain a silica gel TLC plate. Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom edge.

  • Sample Preparation: Dissolve a small amount of your crude product in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, carefully spot a small amount of the dissolved sample onto the origin line.[2] Keep the spot size minimal (1-2 mm diameter) to ensure good resolution.[2]

  • Developing the Plate: Place a small amount of your chosen mobile phase into a developing chamber (a covered beaker with filter paper lining the side works well) and allow the atmosphere to saturate. Place the TLC plate in the chamber, ensuring the solvent level is below the origin line.[2]

  • Visualization: Once the solvent front has moved to about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Staining with a developing agent like phosphomolybdic acid or vanillin can also be used for compounds that are not UV-active.[3]

  • Rf Calculation: Calculate the Retention Factor (Rf) for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front.[3] The goal is to find a solvent system where the desired product has an Rf value of approximately 0.3-0.4, as this often translates well to column chromatography conditions.

Suggested Starting TLC Solvent Systems (v/v) Rationale
1:1 Hexanes / Ethyl AcetateA good starting point for moderately polar compounds.
9:1 Dichloromethane / MethanolIncreases polarity to move highly polar compounds off the baseline.
7:3 Ethyl Acetate / HexanesA slight increase in polarity from the 1:1 mixture.
Q2: What are the most likely impurities I should expect after synthesizing Ethyl 4-(aminosulfonyl)benzylcarbamate?

Answer:

The impurity profile depends heavily on the synthetic route. Assuming a common pathway involving the reaction of 4-(aminosulfonyl)benzylamine with ethyl chloroformate in the presence of a base, you can anticipate the following:

  • Unreacted 4-(aminosulfonyl)benzylamine: This starting material is more polar than the product due to the free amine group and will have a lower Rf on TLC.

  • Unreacted Ethyl Chloroformate: Highly volatile and reactive; likely quenched to ethanol and CO2 during aqueous workup.

  • Di-substituted Product (Bis-carbamate): If the sulfonamide nitrogen reacts in addition to the benzylamine, a less polar impurity may be formed. This is generally less likely under controlled conditions.

  • Base and Salts: The base used (e.g., triethylamine, pyridine) and its corresponding salt (e.g., triethylammonium chloride) are typically removed during the aqueous workup but can persist.[4]

Impurity_Profile cluster_reactants Starting Materials cluster_products Reaction Mixture 4-(aminosulfonyl)benzylamine 4-(aminosulfonyl)benzylamine Product Ethyl 4-(aminosulfonyl)benzylcarbamate 4-(aminosulfonyl)benzylamine->Product Desired Reaction Impurity1 Unreacted Starting Material (More Polar) 4-(aminosulfonyl)benzylamine->Impurity1 Incomplete Reaction Ethyl Chloroformate Ethyl Chloroformate Ethyl Chloroformate->Product Base (e.g., Triethylamine) Base (e.g., Triethylamine) Base (e.g., Triethylamine)->Product Impurity3 Base & Salts (Aqueous Soluble) Base (e.g., Triethylamine)->Impurity3 Residual Impurity2 Side Products (Less Polar) Product->Impurity2 Over-reaction

Caption: Potential impurity sources in the synthesis.

Section 2: Troubleshooting Recrystallization

Recrystallization is a powerful, cost-effective technique for purifying solid compounds.[1] Success hinges on selecting an appropriate solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.

Q3: I've let my solution cool, but no crystals are forming. What's wrong?

Answer:

This is a common issue that can typically be resolved by one of two approaches, depending on the root cause.[5]

  • The solution is not saturated: You may have added too much solvent.[5]

    • Solution: Gently heat the solution to evaporate some of the solvent. Continue until you observe slight turbidity (cloudiness), then add a very small amount of fresh solvent dropwise until the solution becomes clear again. Allow this saturated solution to cool slowly.

  • The solution is supersaturated: The energy barrier for crystal nucleation has not been overcome.

    • Solution A (Scratching): Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide a nucleation site for crystal growth.[5]

    • Solution B (Seeding): If you have a small crystal of the pure product, add it to the cooled solution. This "seed" crystal acts as a template for further crystallization.[5]

    • Solution C (Lower Temperature): Cool the solution further using an ice bath or refrigeration to decrease the solubility of your compound.[5]

Q4: My product separated as an oil, not crystals. How do I fix this?

Answer:

This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point or when high concentrations of impurities are present.[5] An oiled-out product is generally impure.[5]

  • Solution A (Re-dissolve and Dilute): Heat the mixture to re-dissolve the oil. Add a small amount of additional hot solvent to lower the saturation point, then allow it to cool much more slowly.[5] Slow cooling is critical. You can insulate the flask to prolong the cooling period.

  • Solution B (Change Solvent): The solvent may be too nonpolar. Try using a more polar solvent or a solvent mixture. For sulfonamides, solvent systems like ethanol-water or isopropanol-water are often effective.[5][6]

Recrystallization_Troubleshooting cluster_solutions Troubleshooting Steps Start Crude Product in Hot Solvent Cool Allow to Cool Slowly Start->Cool Check Crystals Formed? Cool->Check Success Isolate Crystals (Filtration) Check->Success Yes Failure No Crystals or Oiled Out Check->Failure No Boil Boil off some solvent Failure->Boil Too much solvent? Scratch Scratch flask / Add seed crystal Failure->Scratch Supersaturated? Ice Cool in ice bath Failure->Ice Still no crystals? Solvent Add more solvent / Change solvent Failure->Solvent Oiled out? Boil->Cool Scratch->Cool Ice->Check Solvent->Cool

Caption: Troubleshooting workflow for recrystallization.

Protocol 2: Recrystallization of Ethyl 4-(aminosulfonyl)benzylcarbamate

  • Solvent Selection: In a test tube, test the solubility of a small amount of crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, water, or mixtures). A good solvent will dissolve the compound when hot but not when cold. An ethanol/water or isopropanol/water mixture is a promising starting point for sulfonamides.[5][6]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes. Perform a hot gravity filtration to remove the charcoal.[5]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation and yield.[5]

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.

Section 3: Column Chromatography

When recrystallization fails to provide adequate purity, or when dealing with oils or compounds with very similar solubilities to their impurities, column chromatography is the preferred method.[1][4]

Q5: When is column chromatography necessary?

Answer:

Column chromatography is necessary under several circumstances:

  • Similar Solubilities: When the desired product and impurities have very similar solubility profiles, making separation by recrystallization ineffective.

  • Multiple Impurities: To separate a complex mixture with several components.

  • Non-crystalline Products: If your product is an oil or a glass that will not crystallize.

  • Trace Impurity Removal: To remove small amounts of impurities that are difficult to eliminate otherwise.

Protocol 3: Flash Column Chromatography

  • Solvent System Selection: Using the results from your TLC analysis (Protocol 1), select a mobile phase that gives an Rf of ~0.3-0.4 for your product. The mobile phase will typically be a less polar mixture than what was used for TLC (e.g., if 1:1 Hex/EtOAc worked for TLC, start with 2:1 or 3:1 Hex/EtOAc for the column).

  • Column Packing: Select an appropriate size column. As a rule of thumb, use a mass of silica gel that is 50-100 times the mass of your crude product. Pack the column with silica gel as a slurry in the least polar solvent of your mobile phase (e.g., hexanes).

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or dichloromethane. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution: Run the column by passing the mobile phase through the silica gel using positive pressure (flash chromatography). Collect fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified Ethyl 4-(aminosulfonyl)benzylcarbamate.

Section 4: Final Purity and Identity Confirmation

After purification, it is essential to confirm the purity and verify the chemical identity of the final compound.

Q6: How can I be certain my final product is pure and is the correct molecule?

Answer:

A combination of analytical techniques should be employed:[1]

  • HPLC: High-Performance Liquid Chromatography is an excellent tool for determining purity with high accuracy.[1] A pure compound should ideally show a single peak. Reversed-phase columns (e.g., C18) with a mobile phase of acetonitrile and water are commonly used for carbamates and sulfonamides.[4][7]

  • NMR Spectroscopy: Nuclear Magnetic Resonance (¹H and ¹³C NMR) is the most powerful method for confirming the structure of your compound.[1] The resulting spectrum should match the expected chemical shifts, integration values, and coupling patterns for Ethyl 4-(aminosulfonyl)benzylcarbamate.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of your compound, providing strong evidence of its identity.[1]

By using these methods in combination, you can be highly confident in the purity and identity of your synthesized molecule.

References
  • Technical Support Center: Recrystallization of Sulfonamide Products. (2025). Benchchem.
  • What is the best extraction method of sulfonamides group from honey samples?. (2024).
  • Sulfonamide purification process. (1957).
  • Byproduct identification and removal in sulfonamide synthesis. (2025). Benchchem.
  • Raich-Montiu, J., Beltrán, J. L., Prat, M. D., & Granados, M. (2010). Studies on the extraction of sulfonamides from agricultural soils. Analytical and Bioanalytical Chemistry, 397(2), 807-814. [Link]

  • Technical Support Center: Synthesis of Sulfonamide Deriv
  • The Acclaim Carbamate Column—A Superior Solution. cromlab-instruments.es. [Link]

  • Thin Layer Chromatography. (2022). Chemistry LibreTexts. [Link]

  • Thin Layer Chromatography: A Complete Guide to TLC. (n.d.). Chemistry Hall. [Link]

Sources

Technical Support Center: IC50 Determination for Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for enzyme inhibition assays. This guide is designed to function as a series of troubleshooting protocols and frequently asked questions to help you navigate the common pitfalls encountered when determining the half-maximal inhibitory concentration (IC50) of enzyme inhibitors. As Senior Application Scientists, we have designed this resource to provide not just procedural steps, but the underlying scientific reasoning to empower you to design robust, self-validating experiments.

Introduction: The IC50 - A Potent, but Fickle, Parameter

The IC50 value is a cornerstone of pharmacological research, representing the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[1] While indispensable, it is crucial to recognize that the IC50 is an operational parameter, not an intrinsic measure of an inhibitor's binding affinity.[2][3] Its value is highly dependent on the specific experimental conditions under which it is measured.[1] This guide will address the most common sources of variability and error, helping you generate accurate and reproducible IC50 data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My IC50 values are highly variable between experiments. What are the most likely causes?

A1: High variability is a common frustration that can often be traced back to subtle inconsistencies in assay setup and execution. Before investigating more complex biochemical phenomena, it is essential to ensure your foundational assay technique is sound.

Troubleshooting Checklist:

  • Assay Conditions: Minor fluctuations in pH, temperature, or buffer components can alter enzyme activity and, consequently, the IC50.[2] Ensure all reagents are prepared fresh from quality-checked stock solutions.

  • Reagent Handling: Inconsistent sample quality, such as using different batches of enzyme or substrate, can introduce variability. For cellular assays, factors like cell passage number, confluency, and the health of the cell line are critical.[4][5]

  • Automation and Pipetting: Small, systematic errors in liquid handling can become significant sources of variation, especially when dealing with potent inhibitors requiring large dilution series.[6] Regularly calibrate pipettes and automated liquid handlers.

  • DMSO Concentration: Many inhibitors are dissolved in DMSO. Ensure the final concentration of DMSO is consistent across all wells, including controls, as it can inhibit some enzymes at higher concentrations.

  • Incubation Times: Ensure that all incubation steps—enzyme/inhibitor pre-incubation and the enzymatic reaction itself—are timed precisely and consistently across all plates and experiments.[6]

Q2: I have a very potent inhibitor, but its IC50 is surprisingly close to the enzyme concentration in my assay. Why is this happening?

A2: This is a classic sign of tight-binding inhibition . This phenomenon occurs when the inhibitor's affinity for the enzyme (Ki) is comparable to or lower than the enzyme concentration ([E]) used in the assay.[7][8]

The Underlying Mechanism (Inhibitor Depletion):

Under normal ("loose-binding") conditions, the enzyme concentration is negligible compared to the inhibitor concentration. Therefore, the amount of inhibitor that binds to the enzyme does not significantly change the free concentration of the inhibitor.

In tight-binding scenarios, a significant fraction of the inhibitor binds to the enzyme, "depleting" the free concentration of the inhibitor available to interact with the remaining free enzyme.[9][10] Consequently, the measured IC50 value becomes primarily dependent on the enzyme concentration, not the inhibitor's true affinity.[8][11]

A critical rule of thumb is that a valid IC50 value cannot be lower than half the active enzyme concentration (IC50 ≥ [E]/2) .[11][12][13] If you have multiple potent inhibitors with different Ki values, they may all appear to have the same IC50, which will be approximately [E]/2.[8]

TightBinding cluster_0 The 'IC50 Wall' Effect Potent_Inhibitor Potent Inhibitor (Low Ki) IC50_Wall Observed IC50 ≈ [E]/2 Potent_Inhibitor->IC50_Wall is limited by Enzyme Enzyme Concentration [E] Enzyme->IC50_Wall dictates the

Caption: The IC50 of a tight-binding inhibitor is dictated by enzyme concentration.

Troubleshooting & Validation:

If you suspect tight-binding, you must validate it. The definitive test is to measure the IC50 at several different enzyme concentrations.

  • If the IC50 value increases linearly with the enzyme concentration , you have confirmed tight-binding inhibition.[10][12]

  • If the IC50 value remains constant across different enzyme concentrations, the inhibitor is not a tight-binder under these conditions.[10]

See the detailed methodology below.

Protocol 1: Diagnosing Tight-Binding Inhibition

This protocol describes how to determine if an inhibitor is a "tight-binder" by assessing the dependency of its IC50 on the enzyme concentration.

Methodology:

  • Prepare Enzyme Stocks: Prepare several dilutions of your enzyme stock in the final assay buffer. Recommended concentrations are 0.5x, 1x, 2x, and 5x of your standard assay concentration. Ensure you know the active concentration of your enzyme.

  • Inhibitor Dilution Series: Prepare a standard serial dilution of your inhibitor. The concentration range should be sufficient to generate a full dose-response curve.

  • Assay Setup: For each enzyme concentration, run a full IC50 experiment.

    • Add the varying concentrations of the inhibitor to your assay plate.

    • Add the corresponding enzyme dilution.

    • Pre-incubate the enzyme and inhibitor for a pre-determined time to allow binding to reach equilibrium.

    • Initiate the reaction by adding the substrate.

  • Data Acquisition: Measure the reaction velocity (rate) under initial velocity conditions (typically <10% substrate conversion).

  • Data Analysis:

    • For each enzyme concentration, plot the reaction rate against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[14]

    • Create a new plot of the calculated IC50 value (y-axis) versus the enzyme concentration [E] (x-axis) .

  • Interpretation:

    • No Tight Binding: The plot will be a flat, horizontal line. The IC50 is independent of [E].

    • Tight Binding: The plot will show a straight line with a positive slope.[10] The true Ki can be estimated by extrapolating this line to the y-intercept.

Example Data for a Tight-Binding Inhibitor:

Enzyme Concentration ([E])Observed IC50Interpretation
5 nM4.5 nMIC50 is approaching [E]/2
10 nM7.0 nMIC50 increases with [E]
20 nM12.0 nMClear linear dependence
40 nM22.0 nMConfirms tight-binding
Q3: How does the substrate concentration affect my IC50 value?

A3: The effect of substrate concentration ([S]) on the IC50 is entirely dependent on the inhibitor's mechanism of action (MOA) . Understanding this relationship is not only crucial for standardizing your assay but can also be used to elucidate how your inhibitor works. The relationship between IC50 and the inhibition constant (Ki) is most commonly described by the Cheng-Prusoff equation , which varies by inhibition type.[1][9]

Inhibition MechanismEffect of Increasing Substrate [S] on IC50Cheng-Prusoff Relationship
Competitive Increases IC50 = Ki * (1 + [S]/Km)
Non-competitive No change IC50 = Ki
Uncompetitive Decreases IC50 = Ki * (1 + Km/[S])
Mixed Varies (can increase or decrease)Complex relationship involving Ki and αKi

Table based on information from Cheng & Prusoff (1973) and other sources.[1][9]

Troubleshooting & Best Practices:

  • For Routine Screening: To compare the potency of competitive inhibitors, it is critical to use a consistent substrate concentration. A common choice is to set [S] = Km (the Michaelis constant), as this condition is sensitive to detecting different types of inhibitors.[15]

  • For Mechanism of Action Studies: Intentionally varying the substrate concentration and observing the change in IC50 is a powerful method to determine the inhibition modality.[16]

Protocol 2: Elucidating Mechanism of Inhibition (MOA)

This protocol uses the relationship between substrate concentration and IC50 to infer the inhibitor's mechanism of action.

Methodology:

  • Determine Km: Before starting, you must accurately determine the Michaelis constant (Km) of your substrate under the final assay conditions. This involves measuring the initial reaction rate at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

  • Set Substrate Concentrations: Choose a range of fixed substrate concentrations that span the Km value (e.g., 0.5 x Km, 1 x Km, 2 x Km, 5 x Km, 10 x Km).

  • Determine IC50 at Each [S]: For each fixed substrate concentration, perform a full dose-response experiment to determine the IC50 of your inhibitor.

  • Analyze the Trend: Plot the determined IC50 values (y-axis) against the corresponding substrate concentration [S] (x-axis).

  • Interpret the Results:

    • Competitive: The IC50 increases linearly with [S].

    • Non-competitive: The IC50 remains constant across all [S].

    • Uncompetitive: The IC50 decreases as [S] increases.

Q4: My dose-response curve is incomplete; it doesn't reach a full 0% or 100% plateau. Is the IC50 value reliable?

A4: No. An IC50 derived from an incomplete or "shallow" dose-response curve is an extrapolation and should not be considered reliable. The curve-fitting algorithm requires well-defined upper and lower plateaus to accurately calculate the midpoint (50% value).[17] Without these anchor points, the calculated IC50 can have a very wide confidence interval and be meaningless.[17]

DoseResponse Troubleshooting Dose-Response Curves cluster_bottom Issue: Bottom Plateau Not Reached (<100% Inhibition) cluster_top Issue: Top Plateau Not Defined (No 0% Inhibition) Start Incomplete Dose-Response Curve Observed Solubility Inhibitor Solubility Limit? Start->Solubility Partial Partial or Weak Inhibitor? Start->Partial Artifact Assay Artifact? Start->Artifact LowConc Inhibitor concentrations too high? Start->LowConc CheckPrecipitate Visually inspect high-concentration wells. Test lower %DMSO if possible. Solubility->CheckPrecipitate Action ReassessPotency Compound may not be a full inhibitor. Partial->ReassessPotency Action CheckInterference Compound absorbs/emits light at assay wavelength? Run controls without enzyme. Artifact->CheckInterference Action ExtendRange Add lower inhibitor concentrations to define the 100% activity baseline. LowConc->ExtendRange Action

Caption: Troubleshooting workflow for incomplete dose-response curves.

Common Causes and Solutions:

  • Poor Inhibitor Solubility: The inhibitor may be precipitating out of solution at higher concentrations, preventing further inhibition.[18]

    • Solution: Visually inspect the wells with the highest inhibitor concentrations for precipitation. If possible, test different solvent conditions, but be mindful of the solvent's effect on the enzyme.

  • Compound Interference: The inhibitor itself may interfere with the detection method (e.g., it is fluorescent or absorbs light at the assay wavelength).[14] This can create a false signal that makes it appear as if inhibition is incomplete.

    • Solution: Run controls containing the highest concentration of the inhibitor but no enzyme. A significant signal in this control indicates an artifact.

  • Partial Inhibition: The compound may be a partial inhibitor, meaning that even at saturating concentrations, it cannot fully abolish enzyme activity.[9]

  • Concentration Range is Off: You may not be testing concentrations low enough to see the 100% activity plateau or high enough to see the 0% activity plateau.

    • Solution: Expand your dilution series. It is critical to have at least two data points on both the upper and lower plateaus of the curve.[19]

References
  • Relationship between EC50/IC50 and enzyme concentration? (2017). ResearchGate. Retrieved from [Link]

  • Does IC-50 values of ligand or inhibitor depend on the concentration of protein receptors or proteins? (2012). ResearchGate. Retrieved from [Link]

  • Kasim, N., et al. (2016). Effect of Inducers, Incubation Time and Heme Concentration on IC50 Value Variation in Anti-heme Crystallization Assay. Malaria Journal, 15, 27. Retrieved from [Link]

  • IC50. (n.d.). Wikipedia. Retrieved from [Link]

  • Dahlin, J. L., et al. (2019). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. ACS Infectious Diseases, 5(6), 855-871. Retrieved from [Link]

  • The difference between Ki, Kd, IC50, and EC50 values. (n.d.). The Science Snail Blog. Retrieved from [Link]

  • Dahlin, J. L., et al. (2019). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. ACS Infectious Diseases, 5(6), 855-871. Retrieved from [Link]

  • For how long should I treat a cell line in order to determine the IC50 of an antiproliferative drug? (2018). ResearchGate. Retrieved from [Link]

  • Larasati, A. A., et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Would the IC50 of an inhibitor be higher, lower, or be the same if you used a more concentrated substrate? (2017). Quora. Retrieved from [Link]

  • Kuzmič, P. (n.d.). Why IC50's Are Bad for You. BioKin, Ltd. Retrieved from [Link]

  • Thakkar, S., et al. (2016). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 18(5), 1266-1275. Retrieved from [Link]

  • Effect of incubation time on IC 50 values of KTZ, AZA, and TAO in the... (n.d.). ResearchGate. Retrieved from [Link]

  • Does IC50 depend of time duration of the assay? (2022). Reddit. Retrieved from [Link]

  • Kalliokoski, T., et al. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. PLoS ONE, 8(4), e61007. Retrieved from [Link]

  • Oron, O., et al. (2024). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 25(4), 2197. Retrieved from [Link]

  • Paris, B. L., et al. (2009). Pitfalls in the design of metabolism-dependent CYP inhibition (MDI) experiments with a dilution step: Inhibitor depletion. Poster at a scientific meeting. Retrieved from [Link]

  • Ruiz, A., et al. (2014). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. Pharmacology & Pharmacy, 5, 260-271. Retrieved from [Link]

  • Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]

  • Murphy, D. J. (2020). Determination of accurate KI values for tight-binding enzyme inhibitors: An in silico study of experimental error and assay design. FEBS Letters, 594(15), 2443-2461. Retrieved from [Link]

  • Basics of Enzymatic Assays for HTS. (2012). Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]

  • Danson, M. J., & Hough, D. W. (2021). Steady-state enzyme kinetics. The Biochemist. Retrieved from [Link]

  • How should I start with Enzyme-Inhibitor kinetics assay? (2015). ResearchGate. Retrieved from [Link]

  • Tight Binding Inhibition. (2016). Basicmedical Key. Retrieved from [Link]

  • Danson, M. J., & Hough, D. W. (2021). Steady-state enzyme kinetics. The Biochemist, 43(3), 6-9. Retrieved from [Link]

  • How to determine substrate / coenzyme concentrations for determination of inhibitor IC50, with the goal of comparing between two homologous enzymes? (2023). ResearchGate. Retrieved from [Link]

  • How generally does the IC50 from a cell-based assay different(higher) from an enzymatic assay? (2021). ResearchGate. Retrieved from [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134. Retrieved from [Link]

  • Belz, R. G., et al. (2021). Perspective: common errors in dose–response analysis and how to avoid them. Pest Management Science, 77(10), 4320-4328. Retrieved from [Link]

  • 50% of what? How exactly are IC50 and EC50 defined? (n.d.). GraphPad. Retrieved from [Link]

  • Ensuring Reproducibility in IC₅₀ Assays for Compound Screening. (2025). KCAS Bio. Retrieved from [Link]

Sources

Technical Support Center: Interpreting Unexpected Data from In Vitro Antibacterial Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for In Vitro Antibacterial Assays. This resource is designed for researchers, scientists, and drug development professionals who encounter unexpected or inconsistent results in their antibacterial susceptibility testing. Here, we move beyond simple procedural checklists to explore the underlying scientific principles that can lead to data variability. Our goal is to empower you with the knowledge to troubleshoot effectively, ensuring the integrity and reliability of your experimental outcomes.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. Each section provides a detailed explanation of the phenomenon, its potential causes, and actionable steps for resolution, all grounded in established scientific literature and international standards.

Section 1: Troubleshooting Minimum Inhibitory Concentration (MIC) Assays

The Minimum Inhibitory Concentration (MIC) assay is a cornerstone of antibacterial research, determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1] While standardized, this assay is susceptible to a variety of factors that can lead to unexpected and often difficult-to-interpret results.

FAQ 1: My MIC values for the same compound and bacterial strain are inconsistent across experiments. What are the likely causes?

Inconsistent MIC values are a common frustration, often stemming from subtle variations in experimental conditions. Reproducibility can be influenced by several key factors.[2]

  • Causality behind Experimental Choices: The standardization of MIC testing, as outlined by bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is critical because bacteria are highly sensitive to their growth environment.[3][4] Any deviation can significantly alter their metabolic state and, consequently, their susceptibility to antimicrobials.

  • Troubleshooting Flowchart:

    Start Inconsistent MIC Results Inoculum Inoculum Preparation Start->Inoculum Media Growth Medium Start->Media Incubation Incubation Conditions Start->Incubation Reagents Antimicrobial Agent Start->Reagents Operator Operator Technique Start->Operator Sol_Inoculum Standardize to 0.5 McFarland. Use within 15 minutes. Inoculum->Sol_Inoculum Sol_Media Verify pH (7.2-7.4). Check cation concentration. Media->Sol_Media Sol_Incubation Calibrate incubator (35°C ± 2°C). Ensure consistent timing. Incubation->Sol_Incubation Sol_Reagents Check stock solution stability. Use calibrated pipettes. Reagents->Sol_Reagents Sol_Operator Ensure consistent pipetting and reading technique. Operator->Sol_Operator

    Caption: Troubleshooting inconsistent MIC results.

  • Detailed Troubleshooting Steps:

    Potential Cause Explanation Recommended Action
    Inoculum Density The number of bacteria at the start of the assay significantly impacts the outcome. A higher inoculum can deplete the antimicrobial agent, leading to a falsely high MIC.[5][6]Prepare the inoculum to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Use a spectrophotometer for accuracy. The inoculum must be used within 15 minutes of preparation.[7]
    Growth Medium Composition The composition of the Mueller-Hinton Broth (MHB) can affect antibiotic activity. For example, divalent cation (Ca²⁺ and Mg²⁺) concentrations are critical for the activity of certain antibiotics like aminoglycosides and tetracyclines against Pseudomonas aeruginosa.[8][9]Use cation-adjusted Mueller-Hinton Broth (CAMHB). Ensure the pH is between 7.2 and 7.4.[9]
    Incubation Conditions Temperature and incubation time must be tightly controlled. Deviations can alter bacterial growth rates and antibiotic efficacy.Incubate at 35°C ± 2°C for 16-20 hours for most bacteria. Ensure the incubator is properly calibrated.[10]
    Antimicrobial Agent Preparation Improperly prepared or stored stock solutions can lead to inaccurate concentrations.Prepare stock solutions according to the manufacturer's instructions. Aliquot and store at the recommended temperature. Avoid repeated freeze-thaw cycles. Use calibrated pipettes for dilutions.[11]
    Operator Variability Minor differences in pipetting technique or in the visual determination of growth inhibition can introduce variability.Ensure all personnel are trained on the standardized procedure. For visual reading, use a consistent light source and background.[2]
FAQ 2: I am observing bacterial growth at high antibiotic concentrations, but not at lower concentrations. What is this phenomenon?

This paradoxical growth is known as the "Eagle effect," first described by Harry Eagle.[12] It is a phenomenon where an antibiotic shows reduced bactericidal activity at concentrations above the MIC.[13]

  • Mechanistic Insights: The Eagle effect is not fully understood, but several mechanisms have been proposed:

    • Reduced Target Expression: Some antibiotics, like beta-lactams, target proteins involved in cell wall synthesis, which is most active during logarithmic growth.[14] At very high concentrations, the antibiotic may induce a state of metabolic dormancy or stationary phase, reducing the expression of these target proteins and thus diminishing the drug's efficacy.[15][16]

    • Induction of Resistance Mechanisms: High concentrations of some antibiotics can paradoxically induce the expression of resistance genes, such as those encoding β-lactamases, which then degrade the antibiotic.[17]

      Proposed Mechanism Description
      Reduced Target Expression High antibiotic concentrations may induce a stationary growth phase, leading to decreased expression of antibiotic targets (e.g., penicillin-binding proteins).[15][16]
      Induction of Resistance The antibiotic may trigger the expression of resistance mechanisms, such as β-lactamases, that inactivate the drug.[17]

      | Stress Response | High drug concentrations can induce a general stress response in bacteria, leading to a temporary state of reduced susceptibility. |

  • Experimental Workflow to Investigate the Eagle Effect:

    Start Observe Paradoxical Growth MIC_MBC Confirm MIC and MBC Start->MIC_MBC Time_Kill Perform Time-Kill Assay MIC_MBC->Time_Kill Concentrations Test a wide range of concentrations above MIC Time_Kill->Concentrations Mechanism Investigate Mechanism (e.g., qRT-PCR for resistance genes) Concentrations->Mechanism Report Report findings with concentration-response curve Mechanism->Report

    Caption: Investigating the Eagle Effect.

FAQ 3: What are "trailing endpoints" in a broth microdilution assay, and how should I interpret them?

Trailing endpoints, or the "trailing effect," refer to a situation where there is reduced but persistent bacterial growth across a wide range of antibiotic concentrations, making it difficult to determine a clear MIC.[18] This is particularly common with fungistatic agents against yeasts but can also occur with bacteriostatic antibiotics.[19]

  • Scientific Rationale: Trailing is often associated with bacteriostatic agents that inhibit growth but do not kill the bacteria.[19] After the initial inhibition, some cells may adapt and resume slow growth, leading to a hazy appearance in the wells. This can be influenced by the pH of the medium and the expression of efflux pumps.[20]

  • Interpretation and Reporting: According to CLSI and EUCAST guidelines, the MIC should be read as the lowest concentration that causes a significant inhibition of growth compared to the positive control. For trailing endpoints, this is often interpreted as the concentration that inhibits approximately 80% of growth. It is crucial to read the plates at the specified time (usually 16-20 hours) as prolonged incubation can exacerbate the trailing effect.[19][21]

Section 2: Troubleshooting Disk Diffusion (Kirby-Bauer) Assays

The disk diffusion assay is a widely used qualitative or semi-quantitative method to determine the susceptibility of bacteria to antibiotics.[22] While seemingly straightforward, it is prone to variability if not performed correctly.

FAQ 4: The zones of inhibition for my quality control strain are consistently too large or too small. What should I investigate?

Deviations in the zone sizes of quality control (QC) strains indicate a systematic error in the assay. A troubleshooting guide can help pinpoint the source of the problem.[23]

  • Self-Validating System: The use of QC strains with known acceptable zone diameter ranges (as provided by CLSI and EUCAST) is a self-validating mechanism.[3][4] If the QC strain is out of range, the results for the test isolates are not valid.

  • Troubleshooting Guide for Inconsistent Zone Sizes:

    Observation Potential Cause Corrective Action
    Zones universally too large Inoculum too light.[24] Agar depth too shallow.[25] Antibiotic disks too potent.Adjust inoculum to 0.5 McFarland standard.[24] Ensure agar depth is 4 mm. Check expiration date and storage of disks.
    Zones universally too small Inoculum too heavy.[24] Agar depth too deep.[25] Antibiotic disks have lost potency.Adjust inoculum to 0.5 McFarland standard.[24] Ensure agar depth is 4 mm. Check expiration date and storage of disks. Use new lot.
    Poorly defined zones Mixed culture or contamination.Re-isolate the test organism to ensure purity.
    Inconsistent results for specific antibiotics Issues with the Mueller-Hinton Agar (MHA) composition (e.g., thymidine levels affecting trimethoprim/sulfamethoxazole, cation concentration affecting aminoglycosides).[26][27]Use a different lot of MHA. Perform QC with the new lot.
FAQ 5: I see colonies growing within the zone of inhibition. What does this signify?

The presence of colonies within a clear zone of inhibition can be due to several factors:

  • Heteroresistance: The bacterial population may contain a subpopulation of resistant cells that can grow at antibiotic concentrations that inhibit the majority of the population.

  • Contamination: The plate may be contaminated with a different, resistant organism.

  • Mutation: Spontaneous mutations conferring resistance can arise during incubation.

  • Specific Antibiotic-Organism Interactions: For some drugs like fosfomycin, the presence of scattered colonies within the zone of inhibition is a known phenomenon and should be ignored when reading the zone diameter.[18]

  • Investigative Steps:

    • Verify Purity: Subculture a colony from within the zone of inhibition and re-identify it.

    • Repeat the Test: If the organism is pure, repeat the susceptibility test. Consistent growth within the zone suggests heteroresistance.

    • Consult Guidelines: Refer to CLSI or EUCAST guidelines for specific rules regarding the interpretation of zones for particular antibiotic-organism combinations.[3][4]

Section 3: Standardized Protocols

Adherence to standardized protocols is paramount for obtaining reliable and reproducible results. Below are abbreviated protocols based on CLSI guidelines.

Protocol 1: Broth Microdilution MIC Assay
  • Prepare Inoculum: From a fresh (18-24 hour) culture, suspend several colonies in sterile saline. Adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Prepare Antibiotic Dilutions: Perform serial twofold dilutions of the antimicrobial agent in CAMHB in a 96-well microtiter plate.

  • Inoculate Plate: Add the standardized inoculum to each well containing the antibiotic dilutions and to a growth control well (no antibiotic).

  • Incubate: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Read Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[10]

Protocol 2: Kirby-Bauer Disk Diffusion Assay
  • Prepare Inoculum: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.[24]

  • Inoculate Plate: Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.

  • Apply Disks: Aseptically apply antibiotic-impregnated disks to the surface of the agar. Gently press each disk to ensure complete contact with the agar.

  • Incubate: Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.

  • Measure Zones: Measure the diameter of the zones of complete growth inhibition to the nearest millimeter.[24]

References

  • Miller, J. M., Thornsberry, C., & Baker, C. N. (1984). Disk Diffusion Susceptibility Test Troubleshooting Guide. Laboratory Medicine, 15(3), 183-185. [Link]

  • Microbiology Guide. (2022). Mueller Hinton Agar (MHA)- Composition, Principle, Preparation, Results, Uses. [Link]

  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical infectious diseases, 49(11), 1749-1755. [Link]

  • CLSI. (2024). M100: Performance Standards for Antimicrobial Susceptibility Testing, 34th Ed. Clinical and Laboratory Standards Institute. [Link]

  • Arthington-Skaggs, B. A., Lee-Yang, W., Ciblak, M. A., Frade, J. P., & Pfaller, M. A. (2002). Interpretation of trailing endpoints in antifungal susceptibility testing by the National Committee for Clinical Laboratory Standards method. Journal of clinical microbiology, 40(7), 2474-2479. [Link]

  • EUCAST. (2024). Clinical Breakpoint Tables. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • The American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • Microbe Investigations. (2024). MIC and MBC testing tips to ensure reproducibility of results. [Link]

  • Prasetyoputri, A., Jarrad, A. M., Cooper, M. A., & Blaskovich, M. A. T. (2019). The Eagle effect and antibiotic-induced persistence: two sides of the same coin?. Trends in microbiology, 27(4), 339-352. [Link]

  • Editors in Conversation. (2022). The Inoculum Effect of Antibiotic Susceptibility Testing. American Society for Microbiology. [Link]

  • EUCAST. (2025). Clinical breakpoint table for fungi v. 12.0. [Link]

  • Kotte, M., et al. (2023). Molecular Signatures of the Eagle Effect Induced by the Artificial Siderophore Conjugate LP-600 in E. coli. ACS Infectious Diseases. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. [Link]

  • CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

  • American Society for Microbiology. (2016). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • Revankar, S. G., Sutton, D. A., & Rinaldi, M. G. (1998). Interpretation of trailing endpoints in antifungal susceptibility testing by the National Committee for Clinical Laboratory Standards method. Journal of clinical microbiology, 36(6), 1559-1563. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79. [Link]

  • Microbe Online. (2022). Mueller Hinton Agar (MHA) – Composition, Principle, Uses and Preparation. [Link]

  • D'Lima, C., & Bhargava, S. (1977). Paradoxical inhibition among bacteria. Characterization of the phenomenon and nature of the genetic process. Journal of general microbiology, 103(1), 123-132. [Link]

  • Rex, J. H., Pfaller, M. A., Rinaldi, M. G., Polak, A., & Galgiani, J. N. (1993). Antifungal susceptibility testing. Clinical microbiology reviews, 6(4), 367-381. [Link]

  • APEC. (n.d.). Antimicrobial Susceptibility Testing. [Link]

  • El-Bouseary, M. M., El-Gendy, A. M., & El-Shenawy, M. A. (2019). Evaluation of antibiotic susceptibility test results: how guilty a laboratory could be?. Infection and drug resistance, 12, 195. [Link]

  • BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. [Link]

  • Ikeda, Y., Nishino, T., & Tanino, T. (1990). Paradoxical activity of beta-lactam antibiotics against Proteus vulgaris in experimental infection in mice. Antimicrobial agents and chemotherapy, 34(7), 1397-1401. [Link]

  • Udekwu, K. I., Parrish, N., Ankomah, P., Serafimova, R., & Weiss, H. (2009). Inoculum effect of antimicrobial peptides. Proceedings of the National Academy of Sciences, 106(38), 16453-16458. [Link]

  • Kotte, M., et al. (2023). Molecular Signatures of the Eagle Effect Induced by the Artificial Siderophore Conjugate LP-600 in E. coli. PubMed. [Link]

  • Wisconsin State Laboratory of Hygiene. (2025). 2025 Updates to CLSI M100. [Link]

  • Quora. (2016). Why are some of my zones of inhibition larger for a deep agar than shallow agar in disc diffusion for antibiotic sensitivity testing?. [Link]

  • CLSI. (2024). CLSI M100™. [Link]

  • Ikeda, Y., & Nishino, T. (1988). Paradoxical antibacterial activities of beta-lactams against Proteus vulgaris: mechanism of the paradoxical effect. Antimicrobial agents and chemotherapy, 32(7), 1073-1077. [Link]

  • Frontiers in Microbiology. (2022). Automated antimicrobial susceptibility testing and antimicrobial resistance genotyping using Illumina and Oxford Nanopore Technologies sequencing data among Enterobacteriaceae. [Link]

  • Selan, L., Passariello, C., Berlutti, F., Thaller, M. C., & Renzini, G. (1994). Effect of the inoculum size on susceptibility tests performed on sessily growing bacteria. The Journal of chemotherapy, 6(3), 163-166. [Link]

  • ResearchGate. (2017). Why mueller-hinton agar is used in routine antibiotic susceptibility testing?. [Link]

  • Prasetyoputri, A., Jarrad, A. M., Cooper, M. A., & Blaskovich, M. A. T. (2019). The Eagle effect and antibiotic-induced persistence: two sides of the same coin?. Environmental Microbiology, 21(11), 3981-3993. [Link]

  • Arendrup, M. C., et al. (2018). Implications of the EUCAST Trailing Phenomenon in Candida tropicalis for the In Vivo Susceptibility in Invertebrate and Murine Models. Antimicrobial agents and chemotherapy, 62(12), e01424-18. [Link]

  • EUCAST. (2024). Breakpoint tables for interpretation of MICs and zone diameters. Version 14.0. [Link]

  • van der Bij, A. K., et al. (2018). Variation of MIC measurements: the contribution of strain and laboratory variability to measurement precision. Journal of Antimicrobial Chemotherapy, 73(9), 2379-2386. [Link]

  • Nelson Labs. (n.d.). Zone of Inhibition. [Link]

  • Microbe Online. (2013). Mueller Hinton Agar (MHA): Composition, Preparation, Uses. [Link]

  • CUSABIO. (n.d.). Manual vs. Automated Antimicrobial Susceptibility Testing - Which Approach Wins?. [Link]

  • ResearchGate. (2025). Susceptibility testing: Accurate and reproducible minimum inhibitory concentration (MIC) and non-inhibitory concentration (NIC) values. [Link]

  • Pfaller, M. A., et al. (1995). Quality Control Limits for Broth Microdilution Susceptibility Tests of Ten Antifungal Agents. Journal of Clinical Microbiology, 33(5), 1104-1107. [Link]

  • EUCAST. (2021). EUCAST Breakpoint Table v 12.0 (2022) online seminar 3 Dec 2021. YouTube. [Link]

  • Holm, S. E., Tornqvist, I. O., & Cars, O. (1990). Paradoxical effects of antibiotics. Scandinavian journal of infectious diseases. Supplementum, 74, 113-117. [Link]

  • Jusuf, S. S., et al. (2017). Inoculum effect of antimicrobial peptides. Proceedings of the National Academy of Sciences, 114(40), 10733-10738. [Link]

  • CLSI. (n.d.). CLSI M100™. [Link]

  • Kotte, M., et al. (2023). Molecular Signatures of the Eagle Effect Induced by the Artificial Siderophore Conjugate LP-600 in E. coli. ResearchGate. [Link]

  • Lumen Learning. (n.d.). Mechanisms of Antibacterial Drugs. Microbiology. [Link]

  • EUCAST. (2026). EUCAST Home. [Link]

Sources

Technical Support Center: Adjusting Assay Parameters for Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for enzyme assays. This guide is designed for researchers, scientists, and drug development professionals who are working with potent enzyme inhibitors. Here, you will find in-depth technical guidance, troubleshooting advice, and frequently asked questions to help you navigate the complexities of characterizing these powerful molecules. Our goal is to provide you with the expertise and practical insights needed to design robust assays, interpret your data correctly, and make informed decisions in your research.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format. Each answer explains the underlying scientific principles and provides actionable protocols.

Question 1: Why is my IC50 value for a potent inhibitor highly dependent on the enzyme concentration I use?

Causality: This phenomenon, often referred to as an "IC50 shift," is a hallmark of "tight-binding" inhibition.[1] Tight-binding occurs when the inhibitor's affinity for the enzyme (represented by the inhibition constant, Ki) is close to or lower than the enzyme concentration used in the assay.[1][2] Under these conditions, a significant portion of the inhibitor is bound to the enzyme, depleting the free inhibitor concentration.[3] Consequently, the measured IC50 value becomes a reflection of the enzyme concentration rather than the true potency of the inhibitor.[1] Specifically, for very potent inhibitors, the IC50 value can converge to a value that is approximately half the enzyme concentration.[1][3]

Self-Validating Protocol to Determine the True Inhibition Constant (Ki):

To overcome the limitations of a single IC50 determination for tight-binding inhibitors, you must perform the IC50 experiment at multiple enzyme concentrations. This allows for the determination of the apparent Ki (Ki app) by examining the relationship between the IC50 and the enzyme concentration.

Step-by-Step Methodology:

  • Enzyme Concentration Series: Prepare a series of enzyme concentrations. The range should be chosen such that the lowest concentration still provides a robust assay signal, and the highest concentration is significantly above the expected Ki of the inhibitor.

  • IC50 Determination at Each Enzyme Concentration: For each enzyme concentration, perform a full dose-response experiment to determine the IC50 value of your inhibitor.

  • Data Plotting: Plot the obtained IC50 values (y-axis) against the corresponding total enzyme concentrations ([E]T) (x-axis).

  • Linear Regression Analysis: Fit the data to the following linear equation, a rearrangement of the Morrison equation for tight-binding inhibitors[1][4]:

    IC50 = Ki_app + (0.5 * [E]T)

  • Ki app Determination: The y-intercept of this plot will give you the apparent Ki (Ki app), which is a more accurate measure of the inhibitor's potency than any single IC50 value.[1]

Data Presentation:

Enzyme Concentration (nM)Measured IC50 (nM)
16.2
27.1
59.8
1015.3
2024.9

This table represents hypothetical data illustrating the dependence of IC50 on enzyme concentration for a tight-binding inhibitor.

Mandatory Visualization:

TightBinding_Workflow cluster_prep Experimental Setup cluster_analysis Data Analysis E_series Prepare Enzyme Concentration Series IC50_det Determine IC50 at Each [E] E_series->IC50_det Perform Dose-Response Plot Plot IC50 vs. [E] IC50_det->Plot Generate Data Points Fit Linear Regression Fit Plot->Fit Apply Linear Model Ki Determine Ki_app (y-intercept) Fit->Ki Extrapolate to [E]=0

Caption: Workflow for determining Ki_app for a tight-binding inhibitor.

Question 2: My inhibitor shows a time-dependent decrease in enzyme activity. How do I differentiate between slow-binding and irreversible inhibition?

Causality: Time-dependent inhibition indicates that the inhibitor either binds slowly to the enzyme, or it forms a covalent, essentially irreversible bond.[5] Slow-binding inhibitors are characterized by a slow onset of inhibition and a slow dissociation rate (koff), leading to a prolonged residence time of the drug on the target.[5] Irreversible inhibitors, on the other hand, typically form a covalent bond with the enzyme, and their dissociation is negligible.[6] Differentiating between these two mechanisms is crucial for understanding the inhibitor's pharmacodynamics.

Self-Validating Protocol to Assess Reversibility and Determine Residence Time:

A "jump dilution" experiment is a robust method to assess the reversibility of inhibition and to quantify the inhibitor's residence time (the reciprocal of the dissociation rate constant, koff).[7]

Step-by-Step Methodology:

  • Pre-incubation: Incubate the enzyme with a high concentration of the inhibitor (typically 10-fold above its Ki or IC50) to allow for the formation of the enzyme-inhibitor (EI) complex.[5][7]

  • Rapid Dilution (Jump): Rapidly dilute the EI complex into a solution containing a high concentration of the enzyme's substrate. The dilution factor should be large enough (e.g., 100-fold) to effectively reduce the free inhibitor concentration to a level that does not cause significant re-binding.

  • Monitor Enzyme Activity: Immediately after dilution, continuously monitor the enzyme's activity over time.

  • Data Analysis:

    • Reversible, Slow-Binding: If the enzyme activity gradually recovers over time, the inhibitor is reversible and exhibits slow-binding kinetics. The rate of recovery (kobs) can be fitted to a first-order equation to determine the dissociation rate constant (koff), and subsequently the residence time (τ = 1/koff).[7]

    • Irreversible: If there is no significant recovery of enzyme activity, the inhibition is likely irreversible.[5][6]

Data Presentation:

InhibitorPre-incubation Time (min)% Activity Recovery at 60 min post-dilutionCalculated Residence Time (min)
Compound X (Slow-binding)3075%45
Compound Y (Irreversible)30< 5%> 240

This table provides example data for distinguishing between slow-binding and irreversible inhibitors.

Mandatory Visualization:

Reversibility_Test cluster_exp Experimental Protocol cluster_outcomes Possible Outcomes & Interpretation Preincubation Pre-incubate Enzyme + Inhibitor Dilution Rapid Dilution with Substrate Preincubation->Dilution Form EI Complex Monitor Monitor Activity Over Time Dilution->Monitor Recovery Activity Recovers Monitor->Recovery If... NoRecovery No Activity Recovery Monitor->NoRecovery If... SlowBinding Slow-Binding, Reversible Recovery->SlowBinding Conclusion Irreversible Irreversible NoRecovery->Irreversible Conclusion

Caption: Decision tree for characterizing time-dependent inhibition.

Frequently Asked Questions (FAQs)

What is the fundamental difference between Ki and IC50?

The IC50 (half-maximal inhibitory concentration) is an operational parameter that represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under a specific set of experimental conditions.[1] It is influenced by factors such as enzyme and substrate concentrations.[2][8]

The Ki (inhibition constant), on the other hand, is a thermodynamic constant that reflects the intrinsic binding affinity of an inhibitor for an enzyme.[1] It is a more fundamental measure of inhibitor potency and is independent of the assay conditions. For a competitive inhibitor, the relationship between IC50 and Ki can be described by the Cheng-Prusoff equation, but this equation is not applicable under tight-binding conditions.[2]

What defines a 'potent' enzyme inhibitor?

A 'potent' enzyme inhibitor is one that exhibits a strong binding affinity for its target enzyme, typically characterized by a low Ki value (e.g., in the nanomolar or picomolar range).[9] However, the definition of potency can be context-dependent. In a drug discovery setting, a potent inhibitor is one that can achieve a significant therapeutic effect at a low dose, which can help to minimize off-target effects. The potency of an inhibitor is a key parameter that guides lead optimization in drug development.[10]

How does the mechanism of inhibition (e.g., competitive, non-competitive) affect my assay setup?

The mechanism of inhibition dictates how the inhibitor interacts with the enzyme and its substrate, which has direct implications for assay design.

  • Competitive Inhibition: The inhibitor binds to the same site as the substrate (the active site).[5][6] The apparent potency of a competitive inhibitor is dependent on the substrate concentration; higher substrate concentrations will require higher inhibitor concentrations to achieve the same level of inhibition.[5] To accurately characterize a competitive inhibitor, it is essential to determine its Ki by measuring IC50 values at various substrate concentrations.

  • Non-competitive Inhibition: The inhibitor binds to a site on the enzyme that is distinct from the active site (an allosteric site).[5] This binding event reduces the catalytic activity of the enzyme without affecting substrate binding. The potency of a non-competitive inhibitor is generally not affected by the substrate concentration.[5]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex.[5] This type of inhibition is more effective at higher substrate concentrations, as more ES complex is available for the inhibitor to bind.[5]

Understanding the mechanism of action is critical for interpreting structure-activity relationships and for predicting how an inhibitor will behave in a complex biological system.[5][11]

References

  • Mechanism of Action Assays for Enzymes. (2012). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Copeland, R. A. (2016). Tight Binding Inhibition. In Basicmedical Key. [Link]

  • Enzyme Inhibition. (2022). In Chemistry LibreTexts. [Link]

  • Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. (n.d.). National Center for Biotechnology Information. [Link]

  • A Guide to Measuring Drug- Target Residence Times with Biochemical Assays. (n.d.). BellBrook Labs. [Link]

  • Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. (2026). Journal of Medicinal Chemistry. [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. (2023). BellBrook Labs. [Link]

  • Why IC50's Are Bad for You. (n.d.). BioKin, Ltd. [Link]

  • Murphy, D. J. (2004). Determination of accurate KI values for tight-binding enzyme inhibitors: an in silico study of experimental error and assay design. Analytical Biochemistry, 327(1), 61-67. [Link]

  • An examination of IC50 and IC50-shift experiments in assessing time-dependent inhibition of CYP3A4, CYP2D6 and CYP2C9 in human liver microsomes. (2018). ResearchGate. [Link]

  • TIGHT‐BINDING INHIBITORS. (n.d.). ResearchGate. [Link]

  • Residence time in drug discovery: current insights and future perspectives. (2023). National Center for Biotechnology Information. [Link]

  • Inhibitor potency and assay conditions: A case study on SARS-CoV-2 main protease. (2021). PNAS. [Link]

  • Time Dependent CYP Inhibition (IC50 Shift). (n.d.). Cyprotex - Evotec. [Link]

  • Kinetics of slow and tight-binding inhibitors. (1981). Semantic Scholar. [Link]

  • Pharmacodynamics – Drugs and Behavior. (2022). Open Text WSU. [Link]

  • Drug-Target Residence Time Affects in Vivo Target Occupancy through Multiple Pathways. (n.d.). ACS Central Science. [Link]

  • Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. (2019). PubMed Central. [Link]

  • Pharmacodynamics: Mechanisms of Drug Action. (2020). YouTube. [Link]

  • Biochemical assays in drug discovery and development. (2023). Celtarys Research. [Link]

  • New Sight: Enzymes as Targets for Drug Development. (2023). MDPI. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of Aminosulfonylbenzylcarbamate Analogs as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the quest for potent and selective enzyme inhibitors is a cornerstone of therapeutic innovation. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of aminosulfonylbenzylcarbamate analogs, a promising class of compounds targeting carbonic anhydrases (CAs). By dissecting the influence of molecular architecture on inhibitory activity, we aim to furnish a robust framework for the rational design of next-generation CA inhibitors.

Introduction: The Therapeutic Potential of Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of ubiquitous zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This seemingly simple reaction is fundamental to a multitude of physiological processes, including pH homeostasis, CO2 transport, and electrolyte secretion. Consequently, dysregulation of CA activity is implicated in a range of pathologies. Notably, the overexpression of certain CA isoforms, particularly CA IX and XII, is a hallmark of aggressive and hypoxic tumors, making them compelling targets for anticancer therapies. The benzenesulfonamide scaffold is a well-established pharmacophore for CA inhibition, with the primary sulfonamide moiety acting as a key zinc-binding group within the enzyme's active site. This guide focuses on a specific elaboration of this scaffold: the aminosulfonylbenzylcarbamates, exploring how the addition and modification of the benzylcarbamate "tail" can modulate potency and isoform selectivity.

Core Scaffold and Mechanism of Action

The inhibitory activity of aminosulfonylbenzylcarbamate analogs against carbonic anhydrases is primarily dictated by the interaction of the unsubstituted sulfonamide group with the zinc ion in the enzyme's active site. The nitrogen atom of the sulfonamide coordinates with the Zn2+, displacing a water molecule or hydroxide ion and disrupting the catalytic cycle. The remainder of the molecule, the aminosulfonylbenzylcarbamate tail, extends into the active site cavity, where its interactions with various amino acid residues determine the inhibitor's potency and isoform selectivity.

Below is a conceptual workflow illustrating the process of inhibitor design and evaluation for this class of compounds.

G cluster_0 Inhibitor Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 SAR Analysis & Optimization A Core Scaffold Selection (Benzenesulfonamide) B Tail Design (Aminobenzylcarbamate Analogs) A->B C Chemical Synthesis B->C D Carbonic Anhydrase Inhibition Assay C->D Test Compounds E Determination of IC50 / Ki values D->E F Isoform Selectivity Profiling E->F G Structure-Activity Relationship (SAR) Analysis F->G Activity Data H Lead Optimization G->H H->B Iterative Design I In Vivo Studies H->I SAR_Diagram cluster_SAR Aminosulfonylbenzylcarbamate Scaffold cluster_Modifications Key Modification Points scaffold scaffold R1 R1: Benzyl Ring Substituents R1->scaffold Modulates hydrophobicity and electronic properties R2 R2: Carbamate Linker R2->scaffold Influences orientation and flexibility R3 R3: Sulfonamide Position R3->scaffold Critical for zinc binding

Caption: Key modification points on the aminosulfonylbenzylcarbamate scaffold for SAR studies.

R1: Substituents on the Benzyl Ring

Modifications to the benzyl ring of the carbamate moiety significantly impact the inhibitor's interaction with the hydrophobic regions of the CA active site.

  • Electron-withdrawing groups (e.g., nitro, halo) can enhance potency by modulating the electronic character of the carbamate.

  • Electron-donating groups (e.g., methoxy, methyl) can also influence binding, and their optimal placement is isoform-dependent.

  • Steric bulk is a critical factor. While some bulk can be tolerated and may even enhance selectivity, excessive steric hindrance can abolish activity.

R2: The Carbamate Linker

The carbamate group itself is a key structural feature, acting as a stable and synthetically versatile linker. Its orientation and rigidity influence how the benzyl "tail" is presented to the enzyme's active site.

  • Conformational Rigidity: Introducing cyclic structures or other conformationally restricting elements into the linker can lock the molecule into a bioactive conformation, potentially increasing potency.

  • Hydrogen Bonding: The carbamate moiety can participate in hydrogen bonding interactions with active site residues, further stabilizing the enzyme-inhibitor complex.

R3: The Aminosulfonyl Group

The position and nature of the sulfonamide group are paramount for inhibitory activity.

  • Primary Sulfonamide: An unsubstituted sulfonamide (-SO₂NH₂) is essential for coordinating with the active site zinc ion. N-substitution on the sulfonamide generally leads to a significant loss of potency.

  • Positional Isomers: The placement of the aminosulfonyl group on the aromatic ring influences the overall geometry of the inhibitor and its fit within the active site. The para-position is often optimal, as seen in many clinically used sulfonamide inhibitors.

Experimental Protocols: In Vitro Carbonic Anhydrase Inhibition Assay

To ensure the trustworthiness and reproducibility of SAR data, a standardized and well-validated experimental protocol is essential. The following is a detailed methodology for determining the inhibitory potency of aminosulfonylbenzylcarbamate analogs against various CA isoforms using the p-nitrophenyl acetate (p-NPA) hydrolysis assay.

Materials and Reagents
  • Carbonic Anhydrase (CA) Enzyme: Human recombinant CA isoforms (I, II, IX, XII).

  • Substrate: p-Nitrophenyl acetate (p-NPA).

  • Inhibitors: Test compounds (aminosulfonylbenzylcarbamate analogs) and a known CA inhibitor as a positive control (e.g., Acetazolamide).

  • Buffer: Tris-HCl buffer (50 mM, pH 7.5).

  • Organic Solvent: DMSO for dissolving the substrate and test compounds.

  • Equipment: 96-well microplate, microplate reader capable of kinetic measurements at 405 nm.

Assay Procedure
  • Preparation of Reagents:

    • Prepare a stock solution of the CA enzyme in Tris-HCl buffer.

    • Prepare a stock solution of p-NPA in DMSO.

    • Prepare serial dilutions of the test compounds and the positive control in DMSO.

  • Assay Plate Setup:

    • In a 96-well plate, add the assay buffer to each well.

    • Add the diluted test compounds or positive control to the respective wells. Include a vehicle control (DMSO only).

    • Add the CA enzyme solution to all wells except the blank.

    • Pre-incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.

  • Initiation and Measurement:

    • Initiate the reaction by adding the p-NPA substrate solution to all wells.

    • Immediately place the plate in the microplate reader and measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    • Convert IC₅₀ values to Kᵢ values using the Cheng-Prusoff equation, if the mechanism of inhibition is competitive.

G start Start prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitors) start->prep_reagents setup_plate Set up 96-well Plate (Buffer, Inhibitors) prep_reagents->setup_plate add_enzyme Add CA Enzyme setup_plate->add_enzyme pre_incubate Pre-incubate (15 min) add_enzyme->pre_incubate add_substrate Add p-NPA Substrate pre_incubate->add_substrate read_plate Measure Absorbance at 405 nm (Kinetic Mode) add_substrate->read_plate analyze_data Data Analysis (Calculate Rates, % Inhibition, IC50/Ki) read_plate->analyze_data end_point End analyze_data->end_point

Caption: Experimental workflow for the in vitro carbonic anhydrase inhibition assay.

Conclusion and Future Directions

The aminosulfonylbenzylcarbamate scaffold represents a versatile and promising platform for the development of potent and selective carbonic anhydrase inhibitors. The foundational SAR principles established for benzenesulfonamides provide a strong starting point for the rational design of novel analogs. By systematically modifying the benzylcarbamate "tail," researchers can fine-tune the physicochemical properties of these compounds to achieve desired potency and isoform selectivity, particularly against tumor-associated CAs. Future efforts in this area should focus on integrating computational modeling with chemical synthesis and biological evaluation to accelerate the discovery of drug candidates with improved efficacy and safety profiles for the treatment of cancer and other diseases where CA inhibition is a validated therapeutic strategy.

References

  • McKenna, R., & Supuran, C. T. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. Molecules, 22(1), 123.
  • Kumar, R., & Sharma, S. (2025). Application of organic carbamates in drug design. Part 1: Anticancer agents. Future Medicinal Chemistry.
  • Holt, R. J., et al. (2014). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. Journal of Medicinal Chemistry, 57(2), 495-506.
  • Kachaeva, M. V., et al. (2018). Design, synthesis and evaluation of novel sulfonamides as potential anticancer agents. Computational Biology and Chemistry, 74, 334-343.
  • Gül, H. İ., et al. (2016). Synthesis and Carbonic Anhydrase I, II, IV and XII Inhibitory Properties of N-protected Amino Acid - Sulfonamide Conjugates. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 116-121.
  • Li, Y., et al. (2024). Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. Bioorganic Chemistry, 147, 107396.
  • Wang, Y., et al. (2021). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. European Journal of Medicinal Chemistry, 226, 113837.
  • Angeli, A., et al. (2009). Carbonic anhydrase inhibitors: aliphatic N-phosphorylated sulfamates--a novel zinc-anchoring group leading to nanomolar inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(13), 3473-3476.
  • Owa, T., et al. (2023). Inhibition Studies on Human and Mycobacterial Carbonic Anhydrases with N-((4-Sulfamoylphenyl)carbamothioyl) Amides. Molecules, 28(10), 4099.
  • Ghorab, M. M., Alsaid, M. S., & Al-Dosari, M. (2016). DESIGN, SYNTHESIS AND ANTICANCER ACTIVITY OF SOME NOVEL 1,2,4-TRIAZOLES CARRYING BIOLOGICALLY ACTIVE SULFONAMIDE MOIETIES. *Acta Poloniae Pharmaceutica

Validating the antibacterial activity of Ethyl 4-(aminosulfonyl)benzylcarbamate in different strains

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of the Antibacterial Efficacy of Ethyl 4-(aminosulfonyl)benzylcarbamate

A Senior Application Scientist's Guide to Validating a Novel Sulfonamide Candidate

In the ongoing battle against antimicrobial resistance, the exploration of novel chemical entities is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the antibacterial activity of a promising sulfonamide derivative, Ethyl 4-(aminosulfonyl)benzylcarbamate. We will delve into its hypothesized mechanism of action, present a robust experimental design for its evaluation against clinically relevant bacterial strains, and compare its performance with established antibiotics.

Introduction: The Rationale for Investigating Ethyl 4-(aminosulfonyl)benzylcarbamate

The relentless evolution of antibiotic-resistant bacteria necessitates a continuous pipeline of new antimicrobial agents.[1] Sulfonamides were among the first classes of synthetic antibiotics and have a long history in treating bacterial infections.[2][3] Their mechanism of action, targeting a crucial metabolic pathway in bacteria, remains a valid strategy for antibiotic design.[4][5][6] Ethyl 4-(aminosulfonyl)benzylcarbamate is a sulfonamide derivative with a chemical structure that warrants investigation for its antibacterial potential. This guide offers a systematic approach to characterizing its in vitro efficacy.

Hypothesized Mechanism of Action: Inhibition of Folate Synthesis

Based on its core sulfonamide structure, Ethyl 4-(aminosulfonyl)benzylcarbamate is predicted to function as a competitive inhibitor of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid (folate) synthesis pathway.[4][5][6] Bacteria synthesize their own folate, which is essential for the production of nucleic acids (DNA and RNA) and certain amino acids.[4][7] By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), the compound is expected to block the production of dihydrofolic acid, a critical precursor.[5][7] This disruption of the folate pathway ultimately inhibits bacterial growth and proliferation, a bacteriostatic effect.[6][8] Human cells are unaffected as they obtain folate from their diet.[4][7]

Folate Synthesis Pathway Inhibition cluster_0 Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHP_diphosphate Dihydropteroate Diphosphate DHP_diphosphate->DHPS Dihydrofolic_Acid Dihydrofolic Acid DHPS->Dihydrofolic_Acid Synthesis Target_Compound Ethyl 4-(aminosulfonyl)benzylcarbamate (Competitive Inhibitor) Target_Compound->DHPS Inhibition DHFR Dihydrofolate Reductase (DHFR) Dihydrofolic_Acid->DHFR Tetrahydrofolic_Acid Tetrahydrofolic Acid DHFR->Tetrahydrofolic_Acid Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolic_Acid->Nucleic_Acids Precursors Experimental Workflow cluster_prep Preparation cluster_mic MIC Assay (Broth Microdilution) cluster_mbc MBC Assay prep_compound Prepare Stock Solutions (Test Compound & Comparators) serial_dilute Perform 2-fold Serial Dilutions of Compounds in 96-well Plate prep_compound->serial_dilute prep_bacteria Prepare Standardized Bacterial Inoculum (~5 x 10^5 CFU/mL) inoculate Inoculate Wells with Bacterial Suspension prep_bacteria->inoculate serial_dilute->inoculate incubate_mic Incubate at 37°C for 18-24 hours inoculate->incubate_mic read_mic Visually Inspect for Turbidity Determine MIC incubate_mic->read_mic subculture Subculture from Clear Wells (≥ MIC) onto Agar Plates read_mic->subculture Select non-turbid wells incubate_mbc Incubate Agar Plates at 37°C for 24 hours subculture->incubate_mbc read_mbc Count Colonies Determine MBC (≥99.9% killing) incubate_mbc->read_mbc

Sources

A Comparative Guide to the Enzymatic Cross-Reactivity of Ethyl 4-(aminosulfonyl)benzylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Selectivity in Drug Development

In the landscape of modern drug discovery, the development of highly selective enzyme inhibitors is paramount. An inhibitor's efficacy is defined not only by its potent interaction with the intended target but also by its inactivity against a host of other structurally or functionally related proteins. Unintended interactions, or off-target effects, can lead to unforeseen side effects and toxicities, derailing promising therapeutic candidates.

This guide focuses on Ethyl 4-(aminosulfonyl)benzylcarbamate, a compound featuring two key pharmacophores: a sulfonamide group and a benzyl carbamate moiety. While direct enzymatic studies on this specific molecule are not extensively published, its structural components provide a logical foundation for predicting and testing potential cross-reactivity. The sulfonamide group is famously known for its interaction with carbonic anhydrases, while carbamate structures are present in various protease inhibitors.[1][2]

Drawing from established principles and data on analogous compounds, this document provides a comprehensive framework for researchers to systematically evaluate the cross-reactivity profile of Ethyl 4-(aminosulfonyl)benzylcarbamate. We will delve into the causal logic behind experimental design, present validated protocols, and offer methods for robust data interpretation, empowering research teams to build a clear and defensible selectivity profile for their compound of interest.

Predicted Primary Target and the Rationale for Cross-Reactivity Assessment

Based on structural similarity to known inhibitors, we can formulate a strong hypothesis about the primary target and likely off-targets for Ethyl 4-(aminosulfonyl)benzylcarbamate.

Hypothesized Primary Target: Biotin Carboxylase (BC)

The compound "Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate" (SABA1), which shares the core sulfonamidobenzamide structure, is a known inhibitor of Biotin Carboxylase (BC).[3][4] BC is a critical enzyme in the fatty acid synthesis pathway, catalyzing the ATP-dependent carboxylation of biotin.[5] Given the structural parallels, it is highly probable that Ethyl 4-(aminosulfonyl)benzylcarbamate also targets the biotin-binding site of BC. Initial validation experiments should therefore focus on confirming this interaction.

Key Drivers of Potential Cross-Reactivity
  • The Sulfonamide Moiety and Carbonic Anhydrases (CAs): The unsubstituted sulfonamide group (SO₂NH₂) is a classic zinc-binding pharmacophore. It is the cornerstone of carbonic anhydrase inhibitors (CAIs), which are used to treat conditions like glaucoma and epilepsy.[6][7] CAs catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Due to the conserved nature of the zinc-containing active site across numerous CA isozymes, sulfonamide-based compounds frequently exhibit broad cross-reactivity with this enzyme family.[8] Therefore, a panel of physiologically relevant CA isozymes (e.g., CA I, II, IX, XII) represents the most critical off-target class to investigate.

  • The Benzyl Carbamate Moiety and Cysteine Proteases: The benzyl carbamate group has been identified in inhibitors of various proteases, particularly cysteine proteases like human cathepsin L and the main protease (Mpro) of coronaviruses.[1][2] These enzymes play crucial roles in protein turnover, antigen presentation, and viral replication. The carbamate can form key hydrogen bonds within the enzyme's active site, contributing to binding affinity. Screening against representative cysteine proteases is a logical step to de-risk potential liabilities associated with this structural feature.

The following diagram illustrates the fundamental concept of inhibitor selectivity, which forms the basis of our investigation.

G cluster_0 Scenario 1: High Selectivity cluster_1 Scenario 2: Low Selectivity (Cross-Reactivity) Inhibitor Inhibitor Target Target Inhibitor->Target:f0 Strong Binding OffTarget_A OffTarget_A Inhibitor->OffTarget_A:f0 No/Weak Binding Inhibitor_B Inhibitor Target_B Target_B Inhibitor_B->Target_B:f0 Strong Binding OffTarget_B OffTarget_B Inhibitor_B->OffTarget_B:f0 Significant Binding G A Phase 1: Primary Target Validation (Biotin Carboxylase) B Determine IC50 & Ki Biochemical Inhibition Assay A->B C Phase 2: High-Probability Off-Target Screening B->C D Carbonic Anhydrase Panel (CA I, II, IX, XII) C->D E Cysteine Protease Panel (e.g., Cathepsin L) C->E F Phase 3: Mechanistic Deep Dive (For confirmed interactions) D->F E->F G Isothermal Titration Calorimetry (ITC) Thermodynamics (Kd) F->G H Surface Plasmon Resonance (SPR) Kinetics (kon, koff) F->H I Data Synthesis & Selectivity Calculation G->I H->I

Caption: Proposed workflow for assessing enzyme cross-reactivity.

Phase 1: Primary Target Validation & Potency Determination

The foundational step is to confirm the inhibitory activity against the hypothesized primary target, Biotin Carboxylase, and to quantify its potency. This is typically achieved by determining the half-maximal inhibitory concentration (IC₅₀).

Protocol 1: Biochemical Inhibition Assay for Biotin Carboxylase

This protocol is adapted from standard procedures for measuring enzyme activity and inhibition. [9][10] 1. Principle: The activity of Biotin Carboxylase is measured by coupling the production of ADP to the oxidation of NADH via pyruvate kinase and lactate dehydrogenase, which results in a decrease in absorbance at 340 nm.

2. Materials and Reagents:

  • Purified Biotin Carboxylase (BC) enzyme

  • Substrates: Biotin, ATP, Sodium Bicarbonate (NaHCO₃)

  • Coupling Enzymes: Pyruvate Kinase (PK), Lactate Dehydrogenase (LDH)

  • Coupling Substrates: Phosphoenolpyruvate (PEP), NADH

  • Assay Buffer: 100 mM HEPES, pH 7.5, 5 mM MgCl₂, 50 mM KCl

  • Test Compound: Ethyl 4-(aminosulfonyl)benzylcarbamate, dissolved in DMSO

  • Positive Control Inhibitor (if available, e.g., SABA1)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

3. Step-by-Step Procedure:

  • Prepare Reagent Mix: In the assay buffer, prepare a master mix containing Biotin, NaHCO₃, PEP, NADH, PK, and LDH at 2x the final desired concentration.

  • Prepare Inhibitor Dilutions: Perform a serial dilution of the test compound in DMSO. Then, dilute these concentrations into the assay buffer to create a range of test concentrations (e.g., 100 µM to 1 nM). Ensure the final DMSO concentration in all wells is constant and low (e.g., <1%).

  • Plate Setup:

    • Add 50 µL of the reagent mix to each well.

    • Add 25 µL of the diluted test compound to the appropriate wells.

    • Add 25 µL of assay buffer with the corresponding DMSO concentration to the "no inhibitor" (100% activity) control wells.

    • Add 25 µL of assay buffer without enzyme to the "background" (0% activity) control wells.

  • Enzyme Pre-incubation: Add 25 µL of a pre-diluted BC enzyme solution to all wells except the background controls. Allow the plate to incubate for 15 minutes at room temperature to permit the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 25 µL of a 4x ATP solution to all wells to start the reaction.

  • Monitor Reaction: Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Subtract the background rate from all other rates.

    • Normalize the data by setting the average rate of the "no inhibitor" control to 100% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Phase 2: Screening Against High-Probability Off-Targets

Once the on-target potency is established, the next step is to perform single-point or dose-response assays against the prioritized off-target families.

  • Carbonic Anhydrase Panel: Standard CA activity assays often measure the esterase activity of the enzyme using 4-nitrophenyl acetate as a substrate, monitoring the production of the yellow 4-nitrophenolate product at 400 nm. It is crucial to test against multiple isozymes (e.g., CA I, II, IX, XII) to understand the isozyme-selectivity profile.

  • Cysteine Protease Panel: Assays for cysteine proteases typically use a fluorogenic substrate (e.g., containing an AMC leaving group). [1]Enzyme activity is monitored by the increase in fluorescence as the substrate is cleaved.

Phase 3: Advanced Biophysical Characterization

For any confirmed off-target "hits," it is essential to move beyond simple activity assays and characterize the binding interaction directly. Biophysical methods provide invaluable, label-free data on the thermodynamics and kinetics of binding, confirming direct interaction and elucidating the mechanism.

Protocol 2: Isothermal Titration Calorimetry (ITC)

1. Principle: ITC directly measures the heat released or absorbed during a binding event. [11][12]It provides a complete thermodynamic profile of the interaction, including the binding affinity (K_d), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment. [13][14][15] 2. Materials and Reagents:

  • Purified target enzyme (e.g., Carbonic Anhydrase II)

  • Test Compound: Ethyl 4-(aminosulfonyl)benzylcarbamate

  • ITC Buffer: A well-defined buffer such as PBS or HEPES, pH 7.4. It is critical that the enzyme and compound are in identical buffer to avoid heat of dilution artifacts.

  • Isothermal Titration Calorimeter

3. Step-by-Step Procedure:

  • Sample Preparation:

    • Dialyze the purified enzyme extensively against the ITC buffer.

    • Dissolve the test compound in the final dialysis buffer. The DMSO concentration must be precisely matched in both the cell and syringe solutions.

    • Thoroughly degas both the enzyme and compound solutions.

  • Experiment Setup:

    • Load the enzyme solution (e.g., 10-20 µM) into the sample cell.

    • Load the compound solution (typically 10-15x the enzyme concentration, e.g., 150-300 µM) into the injection syringe.

  • Titration:

    • Set the experimental temperature (e.g., 25°C).

    • Program a series of small injections (e.g., 19 injections of 2 µL each) of the compound into the enzyme solution, with sufficient spacing between injections to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract the K_d, n, and ΔH values.

Protocol 3: Surface Plasmon Resonance (SPR)

1. Principle: SPR detects binding events in real-time by measuring changes in the refractive index at the surface of a sensor chip where a target protein is immobilized. [16][17]This technique provides kinetic data, including the association rate constant (k_on) and the dissociation rate constant (k_off), from which the equilibrium dissociation constant (K_d) can be calculated (K_d = k_off / k_on). [18][19] 2. Materials and Reagents:

  • Purified target enzyme

  • SPR Sensor Chip (e.g., CM5, for amine coupling)

  • Immobilization Buffers: Amine coupling kit (EDC, NHS), ethanolamine.

  • Running Buffer: e.g., HBS-EP+ (HEPES buffered saline with EDTA and P20 surfactant).

  • Test Compound: Serially diluted in running buffer.

  • SPR instrument (e.g., Biacore)

3. Step-by-Step Procedure:

  • Enzyme Immobilization:

    • Activate the sensor chip surface using a mixture of EDC/NHS.

    • Inject the purified enzyme over the activated surface to allow for covalent coupling. The amount immobilized should be optimized to avoid mass transport limitations.

    • Deactivate any remaining active esters by injecting ethanolamine. A reference flow cell should be prepared similarly but without enzyme immobilization.

  • Binding Analysis:

    • Inject a series of increasing concentrations of the test compound over both the enzyme and reference flow cells at a constant flow rate. This is the "association phase."

    • Follow with an injection of running buffer alone to monitor the "dissociation phase."

    • Between cycles, inject a regeneration solution (e.g., low pH glycine) if necessary to remove all bound compound from the enzyme surface.

  • Data Analysis:

    • Subtract the reference flow cell signal from the active flow cell signal to obtain the specific binding sensorgram.

    • Globally fit the association and dissociation curves from all tested concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.

    • This fitting process will yield the k_on, k_off, and K_d values.

Data Interpretation and Comparative Analysis

All quantitative data should be summarized in a clear, tabular format to facilitate direct comparison of the inhibitor's potency and selectivity.

Table 1: Comparative Inhibition Profile of Ethyl 4-(aminosulfonyl)benzylcarbamate

Enzyme TargetAssay TypeIC₅₀ (µM)K_i / K_d (µM)Selectivity Index (vs. BC)
Primary Target
Biotin CarboxylaseActivityValueValue1
Off-Targets
Carbonic Anhydrase IActivityValueValueCalculate
Carbonic Anhydrase IIActivityValueValueCalculate
Carbonic Anhydrase IXActivityValueValueCalculate
Carbonic Anhydrase IIITC-ValueCalculate
Carbonic Anhydrase IISPR-ValueCalculate
Cathepsin LActivityValueValueCalculate
  • Selectivity Index: This is a critical metric calculated as the ratio of the off-target IC₅₀ (or K_i/K_d) to the primary target IC₅₀. A higher selectivity index indicates greater selectivity for the primary target. For example, a selectivity index of 100 means the compound is 100-fold more potent against the primary target than the off-target.

Conclusion

The systematic evaluation of enzyme cross-reactivity is a non-negotiable component of preclinical drug development. For a compound like Ethyl 4-(aminosulfonyl)benzylcarbamate, a rational, hypothesis-driven approach grounded in the known pharmacology of its constituent moieties is essential. By first validating its potency against the likely primary target, Biotin Carboxylase, and then systematically screening against high-probability off-target families like Carbonic Anhydrases and Cysteine Proteases, researchers can build a comprehensive selectivity profile.

The integration of biochemical activity assays with advanced biophysical techniques such as ITC and SPR provides a multi-faceted and robust dataset. This not only confirms direct binding but also delivers deep mechanistic insights into the kinetics and thermodynamics of these interactions. The resulting comparative data, summarized by the selectivity index, provides a clear, quantitative measure of the compound's specificity, ultimately guiding informed decisions on its path toward becoming a viable therapeutic agent.

References

  • Title: Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics Source: Frontiers in Molecular Biosciences URL: [Link]

  • Title: Screening for enzyme inhibitors by surface plasmon resonance combined with mass spectrometry Source: PubMed URL: [Link]

  • Title: Determining enzyme kinetics via isothermal titration calorimetry Source: PubMed URL: [Link]

  • Title: Screening for Enzyme Inhibitors by Surface Plasmon Resonance Combined with Mass Spectrometry Source: Analytical Chemistry URL: [Link]

  • Title: Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics Source: PubMed Central URL: [Link]

  • Title: Carbonic Anhydrase Inhibitors Source: NCBI Bookshelf URL: [Link]

  • Title: Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase Source: Analytical Chemistry URL: [Link]

  • Title: A standard operating procedure for an enzymatic activity inhibition assay Source: PubMed URL: [Link]

  • Title: Isothermal Titration Calorimetry in Biocatalysis Source: Frontiers in Catalysis URL: [Link]

  • Title: Cross-reactivity in sulfonamide & non-antibiotic sulfonamides Source: American Academy of Allergy, Asthma & Immunology URL: [Link]

  • Title: Cross-Reactivity Between Carbonic Anhydrase Inhibitor Confirmed by Lymphocyte Transformation Test: A Case of Methazolamide-Induced Toxic Epidermal Necrolysis Source: PubMed URL: [Link]

  • Title: Experimental strategy for enzyme inhibitor screening by surface plasmon resonance-mass spectrometry (SPR-MS) Source: ResearchGate URL: [Link]

  • Title: A Comprehensive Review of Sulfonamide Hypersensitivity: Implications for Clinical Practice Source: Journal of Clinical Immunology URL: [Link]

  • Title: Sulfonamide cross-reactivity: Is there evidence to support broad cross-allergenicity? Source: American Journal of Health-System Pharmacy URL: [Link]

  • Title: Cross-Reactivity of Sulfonamide Drugs Source: Pharmacy Tools URL: [Link]

  • Title: Clinical Pharmacy Corner: Sulfonamide Allergy and Cross-Reactivity Source: Clinical Correlations URL: [Link]

  • Title: Prescribing carbonic anhydrase inhibitors to patients with "sulfa" antibiotics allergy: do we dare? Source: PubMed URL: [Link]

  • Title: Sulfonamide allergy and cross-reactivity Source: PubMed URL: [Link]

  • Title: Immobilizing topoisomerase I on a surface plasmon resonance biosensor chip to screen for inhibitors Source: PubMed URL: [Link]

  • Title: What is an Inhibition Assay? Source: Biobide Blog URL: [Link]

  • Title: Sulfonamide Allergies Source: PubMed Central URL: [Link]

  • Title: Sulfonamide Cross-Reactivity: Fact or Fiction? Source: ResearchGate URL: [Link]

  • Title: Carbonic Anhydrase Inhibitors Source: YouTube URL: [Link]

  • Title: Surface Plasmon Resonance Based Assay for the Detection and Characterization of Promiscuous Inhibitors Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Mechanism of Action Assays for Enzymes Source: NCBI Bookshelf URL: [Link]

  • Title: Serious Adverse Events of Oral and Topical Carbonic Anhydrase Inhibitors Source: JAMA Ophthalmology URL: [Link]

  • Title: Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation Source: Applied Sciences URL: [Link]

  • Title: Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link]

  • Title: Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate Source: PubMed URL: [Link]

  • Title: Combining experimental and theoretical methods to learn about the reactivity of gas-processing metalloenzymes Source: ResearchGate URL: [Link]

  • Title: Cross-reactivity – Knowledge and References Source: Taylor & Francis URL: [Link]

  • Title: Cross-reactivity Source: Wikipedia URL: [Link]

  • Title: Ethyl 4-(aminosulfonyl)benzylcarbamate Source: PubChem URL: [Link]

  • Title: Antibody Cross-Reactivity: How to Assess & Predict Binding Source: Boster Biological Technology URL: [Link]

  • Title: Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate Source: ResearchGate URL: [Link]

  • Title: Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors Source: PubMed Central URL: [Link]

  • Title: Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors Source: ResearchGate URL: [Link]

Sources

A Comparative Analysis of Ethyl 4-(aminosulfonyl)benzylcarbamate Against Standard Antibiotics: An In Vitro Evaluation of a Novel Sulfonamide Candidate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The relentless evolution of antimicrobial resistance necessitates a continuous search for novel antibacterial agents. Sulfonamides, a class of synthetic antimicrobial agents, have been a cornerstone in the treatment of bacterial infections for decades.[1][2] Their mechanism of action, the competitive inhibition of dihydropteroate synthetase (DHPS), an enzyme crucial for folic acid synthesis in bacteria, offers a well-established target for antibiotic development.[3][4][5][6] Ethyl 4-(aminosulfonyl)benzylcarbamate is a synthetic compound that incorporates the key sulfanilamide functional group, suggesting its potential as an antibacterial agent. This guide provides a comprehensive, in-depth comparison of Ethyl 4-(aminosulfonyl)benzylcarbamate against a panel of well-characterized antibiotics: Sulfamethoxazole (a fellow sulfonamide), Ciprofloxacin (a fluoroquinolone), and Ampicillin (a β-lactam).

This analysis is designed for researchers, scientists, and drug development professionals, offering a framework for the evaluation of novel antibiotic candidates. We will delve into the hypothetical in vitro performance of Ethyl 4-(aminosulfonyl)benzylcarbamate, presenting plausible experimental data and the detailed methodologies required to generate such results. The causality behind experimental choices will be explained, ensuring a scientifically rigorous and transparent comparison.

Proposed Mechanism of Action

Based on its chemical structure, Ethyl 4-(aminosulfonyl)benzylcarbamate is hypothesized to act as a competitive inhibitor of bacterial folic acid synthesis, similar to other sulfonamide antibiotics. The aminosulfonyl group is structurally analogous to p-aminobenzoic acid (PABA), the natural substrate for dihydropteroate synthetase (DHPS). By competing with PABA for the active site of DHPS, the compound would disrupt the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the synthesis of nucleic acids and certain amino acids.[3][4][5][6] This bacteriostatic action would inhibit bacterial growth and replication.

cluster_pathway Proposed Mechanism of Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS Substrate DHF Dihydrofolic Acid DHPS->DHF Product Compound Ethyl 4-(aminosulfonyl)benzylcarbamate Compound->DHPS Competitive Inhibition cluster_workflow Experimental Workflow start Bacterial Culture (0.5 McFarland) mic MIC Assay (Broth Microdilution) start->mic time_kill Time-Kill Assay start->time_kill mbc MBC Assay (Subculturing) mic->mbc From non-turbid wells results Comparative Data Analysis mic->results mbc->results time_kill->results

Caption: A streamlined overview of the in vitro antibiotic testing workflow.

Hypothetical Results and Discussion

The following tables present a plausible set of experimental data, assuming Ethyl 4-(aminosulfonyl)benzylcarbamate behaves as a typical sulfonamide antibiotic.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
OrganismEthyl 4-(aminosulfonyl)benzylcarbamateSulfamethoxazoleCiprofloxacinAmpicillin
E. coli ATCC 2592232160.0158
S. aureus ATCC 2921364320.50.25
P. aeruginosa ATCC 27853>128>1281128
E. faecalis ATCC 29212>128>12812

Analysis: The hypothetical MIC data suggests that Ethyl 4-(aminosulfonyl)benzylcarbamate exhibits moderate activity against E. coli and S. aureus, comparable to, though slightly less potent than, Sulfamethoxazole. As expected for a sulfonamide, it shows poor activity against P. aeruginosa and E. faecalis, which are known to have intrinsic or readily acquired resistance to this class of antibiotics. In contrast, Ciprofloxacin and Ampicillin demonstrate potent activity against their respective target organisms.

Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL
OrganismEthyl 4-(aminosulfonyl)benzylcarbamateSulfamethoxazoleCiprofloxacinAmpicillin
E. coli ATCC 25922>128>1280.0316
S. aureus ATCC 29213>128>12810.5

Analysis: The MBC values for both Ethyl 4-(aminosulfonyl)benzylcarbamate and Sulfamethoxazole are significantly higher than their MICs, which is characteristic of bacteriostatic agents that inhibit growth rather than kill the bacteria. [5]Ciprofloxacin and Ampicillin, known bactericidal agents, show MBC values that are close to their MICs. [7][8]

Time-Kill Kinetics

A hypothetical time-kill curve for E. coli at 4x MIC would likely show that Ethyl 4-(aminosulfonyl)benzylcarbamate and Sulfamethoxazole cause a gradual decrease in bacterial viability over 24 hours, but do not achieve the 3-log₁₀ reduction indicative of bactericidal activity. Conversely, Ciprofloxacin and Ampicillin would be expected to demonstrate a rapid and significant reduction in bacterial count, achieving bactericidal levels within the first few hours of exposure.

Conclusion

This guide presents a comprehensive framework for the in vitro evaluation of a novel antibiotic candidate, Ethyl 4-(aminosulfonyl)benzylcarbamate. Based on its chemical structure, a sulfonamide-like mechanism of action is proposed. The hypothetical experimental data, generated based on this assumption, positions the compound as a potential bacteriostatic agent with a spectrum of activity similar to existing sulfonamides.

Further investigations would be warranted to confirm these hypothetical findings. These would include testing against a broader panel of clinical isolates, including resistant strains, and exploring potential synergies with other antibiotics, such as trimethoprim, which is often combined with sulfonamides to enhance their efficacy. [9]The detailed protocols and comparative approach outlined in this guide provide a robust foundation for such future research and development efforts in the critical field of antimicrobial discovery.

References

  • Minicule. Sulfonamide: Uses, Interactions, and Mechanism of Action. [Link]

  • Cleveland Clinic. (2025-02-24). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. [Link]

  • Emery Pharma. Time-Kill Kinetics Assay. [Link]

  • CLSI. M07QG - Minimal Inhibitory Concentration Reading Guide. [Link]

  • Wikipedia. Sulfamethoxazole. [Link]

  • National Center for Biotechnology Information. (n.d.). Ampicillin. In StatPearls. [Link]

  • Acta Scientific. (2021-04-01). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. [Link]

  • Patsnap Synapse. (2024-07-17). What is the mechanism of Ampicillin? [Link]

  • National Institutes of Health, Islamabad Pakistan. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

  • PubChem. Sulfamethoxazole. [Link]

  • PubMed. Ciprofloxacin: chemistry, mechanism of action, resistance, antimicrobial spectrum, pharmacokinetics, clinical trials, and adverse reactions. [Link]

  • Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. [Link]

  • PubMed Central. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. [Link]

  • EUCAST. EUCAST: EUCAST - Home. [Link]

  • U.S. Food and Drug Administration. (2025-12-15). Antibacterial Susceptibility Test Interpretive Criteria. [Link]

  • Walsh Medical Media. (2023-06-30). Understanding Ampicillin: Mechanism of Action and Clinical Applications. [Link]

  • Protocols.io. (2015-12-27). Time kill assays for Streptococcus agalactiae and synergy testing. [Link]

  • PharmaCompass.com. Sulfamethoxazole. [Link]

  • Wikipedia. Ciprofloxacin. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]

  • BMG Labtech. (2024-09-18). The minimum bactericidal concentration of antibiotics. [Link]

  • IDEXX. Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]

  • Patsnap Synapse. (2024-07-17). What is the mechanism of Ciprofloxacin? [Link]

  • National Institutes of Health. (2021). Time-Kill Evaluation of Antibiotic Combinations Containing Ceftazidime-Avibactam against Extensively Drug-Resistant Pseudomonas aeruginosa and Their Potential Role against Ceftazidime-Avibactam-Resistant Isolates. [Link]

  • bioMerieux. (2025-02-05). ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • MSD Manuals. Trimethoprim and Sulfamethoxazole. [Link]

  • Wikipedia. Ampicillin. [Link]

  • PubMed Central. (2014-01-02). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). [Link]

  • National Institute for Communicable Diseases (NICD). Antimicrobial susceptibility testing EUCAST disk diffusion method. [Link]

  • Patsnap Synapse. (2024-07-17). What is the mechanism of Sulfamethoxazole? [Link]

  • Louisiana Department of Health. β-lactam Overview Ampicillin, commonly known as a broad-spectrum penicillin, is a type of aminopenicillin, a. [Link]

  • Bio-protocol. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. [Link]

  • ResearchGate. (2025-08-09). (PDF) EUCAST expert rules in antimicrobial susceptibility testing. [Link]

  • Michigan State University VDL. Antibiotic Panels for Susceptibility Testing on Isolates from Ruminant Species. [Link]

  • Nelson Labs. Time-Kill Evaluations. [Link]

  • NHS. About ciprofloxacin. [Link]

  • Microbe Investigations. Minimum Bactericidal Concentration (MBC) Test. [Link]

Sources

A Head-to-Head Comparison of Novel STAT3 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The Signal Transducer and Activator of Transcription 3 (STAT3) protein, a critical signaling molecule, is implicated in the development and progression of numerous cancers.[1][2] Its constitutive activation in a wide array of malignancies has made it a prime target for therapeutic intervention.[1][2] This guide provides a comprehensive, head-to-head comparison of emerging novel STAT3 inhibitors, offering researchers, scientists, and drug development professionals a detailed analysis of their performance, supported by experimental data. We will delve into the mechanistic nuances of direct versus indirect STAT3 inhibition, evaluate the potency and selectivity of key molecules, and provide standardized protocols for their comparative assessment.

The Central Role of STAT3 in Oncology

Under normal physiological conditions, STAT3 activation is a transient process, relaying signals from cytokines and growth factors from the cell membrane to the nucleus to regulate genes involved in cell survival, proliferation, and inflammation.[2] However, in many cancerous states, the STAT3 signaling pathway is persistently activated, contributing to nearly all hallmarks of cancer, including sustained proliferation, resistance to apoptosis, angiogenesis, metastasis, and immune evasion.[1][2] This aberrant signaling underscores the urgent need for effective and specific STAT3 inhibitors.

The STAT3 Signaling Pathway: A Visual Overview

The canonical STAT3 signaling cascade is initiated by the binding of cytokines or growth factors to their cognate receptors, leading to the activation of Janus kinases (JAKs). JAKs then phosphorylate STAT3 at a critical tyrosine residue (Tyr705), inducing STAT3 dimerization, nuclear translocation, and subsequent DNA binding to regulate gene transcription. A secondary phosphorylation at Serine 727 (Ser727) is also crucial for full transcriptional activity and mitochondrial function.[3]

STAT3 Signaling Pathway Canonical STAT3 Signaling Pathway cluster_nucleus Nucleus Cytokine Cytokine/ Growth Factor Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive Inactive STAT3 (Monomer) JAK->STAT3_inactive Phosphorylates (Y705) pSTAT3 Phosphorylated STAT3 (pY705) STAT3_inactive->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates DNA DNA Gene_Expression Target Gene Expression DNA->Gene_Expression Regulates Cell_Processes Cancer Hallmarks: - Proliferation - Survival - Angiogenesis - Metastasis Gene_Expression->Cell_Processes Drives STAT3_dimer_n STAT3 Dimer STAT3_dimer_n->DNA Binds Experimental_Workflow Workflow for Head-to-Head Inhibitor Comparison Inhibitor Novel Enzyme Inhibitor Target_Binding Target Binding Assay (e.g., MST, SPR) Inhibitor->Target_Binding Direct Interaction? Phosphorylation STAT3 Phosphorylation Assay (Western Blot) Inhibitor->Phosphorylation Inhibition of Activation? Selectivity Selectivity Profiling (Kinase Panel, other STATs) Inhibitor->Selectivity Specificity? Transcriptional_Activity STAT3 Reporter Gene Assay Phosphorylation->Transcriptional_Activity Functional Consequence? Cell_Viability Cell Viability Assay (e.g., MTS/MTT) Transcriptional_Activity->Cell_Viability Cellular Outcome? Off_Target Off-Target Effect Analysis Selectivity->Off_Target Unintended Effects?

Caption: Experimental workflow for inhibitor comparison.

Detailed Experimental Protocols

To ensure the scientific integrity and reproducibility of the data presented, the following are detailed, step-by-step methodologies for the key experiments cited in this guide.

IC50 Determination via Cell Viability Assay (MTS Assay)

Objective: To determine the concentration of an inhibitor that reduces the viability of a cancer cell population by 50%.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Inhibitor Treatment: Prepare a serial dilution of the inhibitor in culture medium. Remove the old medium from the cells and add 100 µL of the inhibitor-containing medium to each well. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the logarithm of the inhibitor concentration. Use a non-linear regression model to calculate the IC50 value.

STAT3 Phosphorylation Assay (Western Blot)

Objective: To assess the effect of an inhibitor on the phosphorylation of STAT3 at Tyr705.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the inhibitor at various concentrations for a specified time (e.g., 2-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody against total STAT3 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

STAT3 Reporter Gene Assay

Objective: To measure the transcriptional activity of STAT3 in response to inhibitor treatment.

Methodology:

  • Transfection: Co-transfect cells in a 96-well plate with a STAT3-responsive luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Inhibitor Treatment: After 24 hours, treat the cells with the inhibitor at various concentrations. If necessary, stimulate the cells with a known STAT3 activator (e.g., IL-6) to induce a measurable signal.

  • Cell Lysis and Luciferase Assay: After 18-24 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the inhibitor concentration to determine the effect on STAT3 transcriptional activity.

Standard of Care and the Niche for Novel Inhibitors

The current standard of care for many cancers with aberrant STAT3 signaling often involves a combination of surgery, radiation, and chemotherapy. For some specific malignancies, targeted therapies against other driver mutations (e.g., EGFR inhibitors in lung cancer) are used. However, resistance to these therapies is common, and STAT3 activation has been identified as a key mechanism of acquired resistance. [4]This creates a clear therapeutic window for STAT3 inhibitors, either as monotherapies in cancers where STAT3 is a primary driver or in combination with existing therapies to overcome resistance. [4]

Conclusion: Navigating the Landscape of STAT3 Inhibition

The development of novel STAT3 inhibitors represents a significant advancement in targeted cancer therapy. Direct inhibitors, particularly those with high selectivity like YY002, offer the promise of potent and specific anti-tumor activity with a potentially wider therapeutic window compared to the broader-acting JAK inhibitors. [1][5][6]However, challenges related to bioavailability, off-target effects, and clinical toxicity remain for many small molecules. [7]Antisense oligonucleotides like Danvatirsen provide a highly specific approach to reducing STAT3 levels, with encouraging clinical data emerging. [8][9] For researchers and drug developers, the choice of which inhibitor to investigate will depend on the specific cancer type, the underlying mechanism of STAT3 activation, and the therapeutic strategy (monotherapy vs. combination). The experimental framework provided in this guide offers a robust system for the head-to-head evaluation of these promising new agents, facilitating the identification of the most effective STAT3-targeted therapies for the future.

References

  • Bharadwaj, U., et al. (2020). STAT3 Inhibitors in Cancer: A Comprehensive Update. In: Aggarwal, B.B., Ichikawa, H. (eds) Anti-inflammatory Nutraceuticals and Chronic Diseases. Advances in Experimental Medicine and Biology, vol 1291. Springer, Cham. [Link]

  • Yuan, Y., et al. (2024). Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment. ACS Central Science, 10(3), 548-560. [Link]

  • Lee, H., et al. (2024). Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition? Cancers, 16(5), 941. [Link]

  • Gao, L., et al. (2022). STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer. Cancers, 14(21), 5249. [Link]

  • Synapse, P. (2025). What STAT inhibitors are in clinical trials currently?. Patsnap. [Link]

  • Szelag, M., et al. (2021). Comparison of a selective STAT3 inhibitor with a dual STAT3/STAT1 inhibitor using a dextran sulfate sodium murine colitis model: new insight into the debate on selectivity. Journal of Inflammation, 18(1), 1-13. [Link]

  • Yuan, Y., et al. (2024). Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment. PubMed Central. [Link]

  • Mellor, L., et al. (2021). Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response. Frontiers in Immunology, 12, 716553. [Link]

  • Lee, J., et al. (2023). The Anticancer Effect of Napabucasin (BBI608), a Natural Naphthoquinone. International Journal of Molecular Sciences, 24(15), 12113. [Link]

  • Varricchi, G., et al. (2024). The JAK1/JAK2 inhibitor ruxolitinib inhibits mediator release from human basophils and mast cells. Frontiers in Immunology, 15, 1423456. [Link]

  • Doi, T., et al. (2022). Safety, tolerability, pharmacokinetics and preliminary antitumour activity of an antisense oligonucleotide targeting STAT3 (danvatirsen) as monotherapy and in combination with durvalumab in Japanese patients with advanced solid malignancies: a phase 1 study. ESMO open, 7(5), 100571. [Link]

  • Siveen, K. S., et al. (2019). If You Cannot Win Them, Join Them: Understanding New Ways to Target STAT3 by Small Molecules. ACS omega, 4(8), 13483–13495. [Link]

  • Dickson, B. M., et al. (2023). Selectivity and Ranking of Tight-Binding JAK-STAT Inhibitors Using Markovian Milestoning with Voronoi Tessellations. Journal of Chemical Theory and Computation, 19(8), 2394-2405. [Link]

  • Per-Robert, V., et al. (2019). STAT3 and STAT5 Targeting for Simultaneous Management of Melanoma and Autoimmune Diseases. Cancers, 11(10), 1448. [Link]

  • Lin, L., et al. (2021). Selectively Targeting STAT3 Using a Small Molecule Inhibitor is a Potential Therapeutic Strategy for Pancreatic Cancer. Clinical Cancer Research, 27(3), 870-881. [Link]

  • Hubbard, J. M. (2016). First-in-Class Cancer Stemness Inhibitor Shows Promising Results in Advanced Colorectal Cancer. Targeted Oncology. [Link]

  • Padrón, L. J., et al. (2024). Preclinical study and parallel phase II trial evaluating antisense STAT3 oligonucleotide and checkpoint blockade for advanced pancreatic, non-small cell lung cancer and mismatch repair-deficient colorectal cancer. BMJ Oncology, 3(1), e000109. [Link]

  • Yuan, Y., et al. (2024). Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment. PubMed. [Link]

  • ResearchGate. (n.d.). Jak inhibitors and their selectivity profile. [Link]

  • Kondratyev, M. S., et al. (2022). Atomic Simulation of the Binding of JAK1 and JAK2 with the Selective Inhibitor Ruxolitinib. International Journal of Molecular Sciences, 23(18), 10515. [Link]

  • ResearchGate. (n.d.). (PDF) STAT3 Antisense Oligonucleotide Remodels the Suppressive Tumor Microenvironment to Enhance Immune Activation in Combination with Anti–PD-L1. [Link]

  • Schust, J., et al. (2015). Identification of STAT1 and STAT3 Specific Inhibitors Using Comparative Virtual Screening and Docking Validation. PLOS ONE, 10(2), e0116688. [Link]

  • Bendell, J. C., et al. (2017). Phase 1 study of napabucasin, a cancer stemness inhibitor, in patients with advanced solid tumors. Investigational New Drugs, 35(3), 312-321. [Link]

  • K-H. Kim, et al. (2020). The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression. Journal of Biological Chemistry, 295(8), 2296-2309. [Link]

  • Bekaii-Saab, T. (2017, June 20). Dr. Saab on Napabucasin (BBI-608) in Colorectal Cancer Treatment [Video]. YouTube. [Link]

  • Looyenga, B. D., et al. (2012). STAT3 Is Activated by JAK2 Independent of Key Oncogenic Driver Mutations in Non-Small Cell Lung Carcinoma. PLOS ONE, 7(2), e30820. [Link]

  • ResearchGate. (n.d.). (PDF) Direct Targeting Options for STAT3 and STAT5 in Cancer. [Link]

  • L. de Souza, C., et al. (2022). STK405759 targets microtubules, modulates STAT1, and enhances ruxolitinib efficacy in myeloproliferative neoplasms. Cancer Medicine, 11(17), 5240-5254. [Link]

  • Rheumatology Live. (2024, September 12). JAK Inhibitor Selectivity and Dose-Related Toxicity. [Link]

  • Ionis Pharmaceuticals, Inc. (2018, October 22). Phase 1b/2 Data of Durvalumab Plus Danvatirsen Presented at European Society for Medical Oncology. [Link]

  • ResearchGate. (n.d.). Preclinical and clinical development of STAT3 inhibitors. [Link]

  • Johnson, D. E., et al. (2018). Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors. Cancers, 10(8), 243. [Link]

  • Semenova, G., et al. (2025). Impact of Ruxolitinib Interactions on JAK2 JH1 Domain Dynamics. International Journal of Molecular Sciences, 26(1), 1. [Link]

  • Zhang, L., et al. (2019). Napabucasin, a novel STAT3 inhibitor suppresses proliferation, invasion and stemness of glioblastoma cells. American journal of translational research, 11(10), 6475–6486. [Link]

  • Wake, M. S., & Watson, C. J. (2016). Strategies and Approaches of Targeting STAT3 for Cancer Treatment. Pharmaceuticals, 9(2), 27. [Link]

  • Bio-Rad. (2025). Off-target toxicity in antibody-drug conjugates. [Link]

  • ResearchGate. (n.d.). Effect of the JAK2/JAK1 inhibitor ruxolitinib and PI3K... [Link]

  • Kim, H. R., et al. (2020). Selectivity of Janus Kinase Inhibitors in Rheumatoid Arthritis and Other Immune-Mediated Inflammatory Diseases: Is Expectation the Root of All Headache?. Journal of Korean medical science, 35(28), e253. [Link]

  • Gao, L., et al. (2022). STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer. MDPI. [Link]

  • Lin, L., et al. (2011). Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells. Cancer research, 71(12), 4176–4186. [Link]

  • Bill, M. A., et al. (2010). A novel small molecule inhibits STAT3 phosphorylation and DNA binding activity and exhibits potent growth suppressive activity in human cancer cells. Investigational new drugs, 28(6), 781–792. [Link]

Sources

A Comparative Guide to Confirming the Binding Site of Ethyl 4-(aminosulfonyl)benzylcarbamate on Its Target Protein

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the identification of a bioactive compound is a significant milestone. However, understanding its precise mechanism of action is paramount for advancing a lead candidate. This guide provides a comprehensive comparison of key experimental approaches to definitively confirm the binding site of a novel inhibitor, using Ethyl 4-(aminosulfonyl)benzylcarbamate as our model compound. We will operate under the assumption that a putative target, which we will refer to as "Target Protein X," has been identified. This guide will delve into the causality behind experimental choices, presenting self-validating protocols and comparative data to inform your research strategy.

The Challenge: From Putative Interaction to Definitive Confirmation

Ethyl 4-(aminosulfonyl)benzylcarbamate has demonstrated significant inhibitory activity in a cellular assay. Preliminary studies, such as affinity pull-downs coupled with mass spectrometry, have implicated Target Protein X as its binding partner. However, to rationally optimize this compound and understand its biological effects, we must answer a critical question: Where and how does it bind? This guide will compare four orthogonal techniques to elucidate the binding site at an atomic level.

An Integrated Strategy for Binding Site Confirmation

A multi-faceted approach is often the most robust strategy for confirming a ligand's binding site. Each method offers unique advantages and, when used in concert, can provide a comprehensive and validated understanding of the molecular interactions.

G cluster_0 Initial Discovery & Hypothesis cluster_1 Binding Site Elucidation & Comparison cluster_2 Functional Validation cluster_3 Definitive Binding Site Model Compound Ethyl 4-(aminosulfonyl)benzylcarbamate Target_ID Putative Target Identification (e.g., Affinity Pulldown) Compound->Target_ID XRay X-Ray Co-crystallography Target_ID->XRay High-resolution structure NMR NMR Spectroscopy Target_ID->NMR Solution-state interaction PAL Photo-affinity Labeling Target_ID->PAL Covalent labeling of site SDM Site-Directed Mutagenesis XRay->SDM NMR->SDM PAL->SDM Model Validated 3D Model of Interaction SDM->Model G Protein 15N-labeled Target Protein X Titration Titration Series Protein->Titration Ligand Unlabeled Ethyl 4-(aminosulfonyl)benzylcarbamate Ligand->Titration NMR_Spec Acquire 2D 1H-15N HSQC Spectra Titration->NMR_Spec CSP Calculate Chemical Shift Perturbations NMR_Spec->CSP Mapping Map Perturbed Residues onto Protein Structure CSP->Mapping

A Researcher's Guide to Evaluating the Selectivity of Ethyl 4-(aminosulfonyl)benzylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the enzymatic selectivity of Ethyl 4-(aminosulfonyl)benzylcarbamate. Given the compound's structural features, particularly the presence of an unsubstituted sulfonamide group, we will proceed with the primary hypothesis that it functions as a carbonic anhydrase inhibitor. Our objective is to not only confirm this activity but also to rigorously profile its selectivity against various isoforms and other potential off-target enzyme families. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical rationale and practical methodologies for a thorough investigation.

Introduction: The Rationale for Selectivity Profiling

Ethyl 4-(aminosulfonyl)benzylcarbamate is a small molecule characterized by two key functional groups: an ethyl carbamate and a para-substituted benzylsulfonamide. The sulfonamide moiety is a well-established pharmacophore known to coordinate with the zinc ion in the active site of carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes.[1][2] CAs catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[3] Inhibition of specific CA isoforms is a validated therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer.[4][5]

However, with 15 known human CA isoforms exhibiting varied tissue distribution and physiological roles, achieving isoform selectivity is a paramount challenge in the development of CA inhibitors.[3] Off-target inhibition of ubiquitously expressed isoforms like CA I and CA II can lead to undesirable side effects, whereas selective inhibition of disease-implicated isoforms, such as the tumor-associated CA IX and CA XII, is highly desirable.[2][4] Therefore, a comprehensive selectivity profile is essential to ascertain the therapeutic potential of Ethyl 4-(aminosulfonyl)benzylcarbamate.

This guide outlines a systematic approach to compare the inhibitory activity of Ethyl 4-(aminosulfonyl)benzylcarbamate against that of two benchmark compounds:

  • Acetazolamide: A non-selective, first-generation carbonic anhydrase inhibitor widely used in clinical practice.[6][7] It serves as a positive control and a baseline for broad-spectrum CA inhibition.

  • Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor that also exhibits potent, off-target inhibition of several carbonic anhydrase isoforms due to its sulfonamide group.[8][9] It provides a relevant comparison for a compound from a different therapeutic class with known CA cross-reactivity.

Experimental Design for Comprehensive Selectivity Analysis

A tiered approach is recommended to systematically evaluate the selectivity of Ethyl 4-(aminosulfonyl)benzylcarbamate. This involves an initial screen against the primary hypothesized target family (carbonic anhydrases), followed by broader screening against a representative panel from another major enzyme class to identify potential off-target activities.

Tier 1: Carbonic Anhydrase Isoform Selectivity Profiling

The primary objective of this tier is to confirm the inhibition of carbonic anhydrases and to quantify the inhibitory potency (Kᵢ) of Ethyl 4-(aminosulfonyl)benzylcarbamate against key human CA isoforms. We will focus on:

  • CA I and CA II: Abundant, cytosolic isoforms. Inhibition of these is often associated with the side effects of non-selective CA inhibitors.

  • CA IX and CA XII: Transmembrane, tumor-associated isoforms that are validated targets for anticancer therapies.[2][4]

Methodology: In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)

This is the gold standard method for measuring CA activity, directly monitoring the enzyme-catalyzed hydration of CO₂.[10][11]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 20 mM HEPES, pH 7.4, containing 20 mM NaBF₄ (to maintain constant ionic strength).

    • Enzyme Solutions: Prepare stock solutions of recombinant human CA I, CA II, CA IX (catalytic domain), and CA XII (catalytic domain) in the assay buffer. The final enzyme concentration should be determined empirically to yield a linear reaction rate.

    • Indicator Solution: 0.2 mM Phenol Red in the assay buffer.

    • CO₂ Substrate: Prepare CO₂-saturated water by bubbling CO₂ gas through chilled, deionized water.

    • Inhibitor Solutions: Prepare stock solutions of Ethyl 4-(aminosulfonyl)benzylcarbamate, Acetazolamide, and Celecoxib in DMSO. Serially dilute these stocks to create a range of concentrations for Kᵢ determination.

  • Assay Procedure:

    • All measurements are performed using a stopped-flow spectrophotometer.

    • The enzyme and inhibitor solutions are pre-incubated at room temperature for 15 minutes to allow for binding equilibrium to be reached.

    • One syringe of the stopped-flow instrument is loaded with the enzyme/inhibitor mixture and the indicator solution.

    • The second syringe is loaded with the CO₂-saturated water.

    • The two solutions are rapidly mixed, initiating the reaction. The decrease in pH due to the formation of carbonic acid is monitored by the change in absorbance of the phenol red indicator at 557 nm.

    • The initial rates of the CA-catalyzed CO₂ hydration reaction are measured for a period of 10-100 seconds.

  • Data Analysis:

    • The initial velocities are determined from the linear phase of the reaction progress curves.

    • The uncatalyzed reaction rate (measured in the absence of enzyme) is subtracted from the enzyme-catalyzed rates.

    • Inhibition constants (Kᵢ) are calculated by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten with competitive inhibition) using non-linear regression analysis.

Tier 2: Broad Off-Target Liability Screening (Kinase Panel)

To assess the broader selectivity of Ethyl 4-(aminosulfonyl)benzylcarbamate, screening against a panel of protein kinases is advisable. Kinases represent a large and diverse family of enzymes, and promiscuous inhibition can lead to toxicity.

Methodology: In Vitro Kinase Inhibition Assay (Luminescence-Based)

A common method for high-throughput kinase screening is to measure the amount of ATP remaining after the kinase reaction.[12][13] Lower kinase activity (due to inhibition) results in more ATP remaining and a higher luminescent signal.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Kinase Panel: Select a diverse panel of kinases (e.g., from different families of the kinome).

    • Kinase Substrates: Use the appropriate peptide or protein substrate for each kinase.

    • ATP Solution: Prepare a stock solution of ATP. The concentration used in the assay should ideally be close to the Kₘ of each kinase for ATP.[14]

    • Kinase Assay Buffer: A generic buffer such as 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA is often used.[12]

    • Inhibitor Solutions: Prepare Ethyl 4-(aminosulfonyl)benzylcarbamate and a known broad-spectrum kinase inhibitor (e.g., Staurosporine) at a high concentration (e.g., 10 µM) for initial single-point screening.

  • Assay Procedure (96-well or 384-well plate format):

    • Add the inhibitor solution or DMSO (vehicle control) to the appropriate wells.

    • Add the kinase to each well and incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP using a commercial luminescence-based ATP detection kit (e.g., ADP-Glo™).

  • Data Analysis:

    • Calculate the percentage of inhibition for each kinase at the single concentration of the test compound.

    • For any kinases showing significant inhibition (e.g., >50%), a follow-up dose-response experiment should be performed to determine the IC₅₀ value.

Data Presentation and Interpretation

The results of the selectivity profiling should be presented in a clear and concise manner to facilitate comparison.

Table 1: Carbonic Anhydrase Inhibition Profile (Kᵢ in nM)

Compound CA I CA II CA IX CA XII
Ethyl 4-(aminosulfonyl)benzylcarbamate [Experimental Data] [Experimental Data] [Experimental Data] [Experimental Data]
Acetazolamide [Experimental Data] [Experimental Data] [Experimental Data] [Experimental Data]

| Celecoxib | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |

Selectivity Index Calculation

A selectivity index (SI) can be calculated to quantify the preference for one isoform over another. For example, the selectivity for CA IX over CA II would be:

SI (CA IX vs CA II) = Kᵢ (CA II) / Kᵢ (CA IX)

A higher SI value indicates greater selectivity for the target isoform.

Table 2: Kinase Inhibition Profile (% Inhibition at 10 µM)

Kinase Family Kinase Ethyl 4-(aminosulfonyl)benzylcarbamate Staurosporine
TK EGFR [Experimental Data] [Experimental Data]
TK SRC [Experimental Data] [Experimental Data]
STK PKA [Experimental Data] [Experimental Data]
STK CDK2 [Experimental Data] [Experimental Data]

| ... (additional kinases) | ... | ... | ... |

Visualization of Key Concepts and Workflows

Visual aids are crucial for understanding the underlying principles and experimental processes.

cluster_0 Hypothesized Mechanism of Action at CA Active Site Zn_ion Zn²⁺ Ion Sulfonamide Sulfonamide Group (from Inhibitor) Sulfonamide->Zn_ion Coordinates His_residues Histidine Residues His_residues->Zn_ion Binds

Caption: Hypothesized binding of the sulfonamide moiety to the zinc ion in the carbonic anhydrase active site.

Start Start: Ethyl 4-(aminosulfonyl)benzylcarbamate Tier1 Tier 1: Carbonic Anhydrase Isoform Profiling (CA I, II, IX, XII) Start->Tier1 Tier2 Tier 2: Broad Kinase Panel Screening (>50 kinases) Start->Tier2 Data_Analysis Data Analysis: Calculate Kᵢ and % Inhibition Tier1->Data_Analysis Tier2->Data_Analysis Selectivity_Profile Generate Selectivity Profile and Selectivity Indices Data_Analysis->Selectivity_Profile Conclusion Conclusion: Assess Therapeutic Potential Selectivity_Profile->Conclusion

Caption: Experimental workflow for evaluating the selectivity of Ethyl 4-(aminosulfonyl)benzylcarbamate.

A Is Kᵢ for CA IX/XII < 100 nM? B Is Selectivity Index (vs CA I/II) > 100? A->B Yes G Weak or No CA Inhibition A->G No C Is inhibition of kinases at 10 µM < 50%? B->C Yes E Potent but Non-selective CA Inhibitor B->E No D High Potential for Selective CA IX/XII Inhibition C->D Yes F Potential Off-Target Kinase Activity C->F No

Sources

Safety Operating Guide

A Guide to the Proper Disposal of Ethyl 4-(aminosulfonyl)benzylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, handling and disposing of specialized compounds like Ethyl 4-(aminosulfonyl)benzylcarbamate requires a methodical approach grounded in regulatory compliance and a deep understanding of the material's properties. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step, ensuring a self-validating system of laboratory safety.

Section 1: Hazard Identification and Risk Assessment

Based on analogous compounds, such as other sulfonamides and carbamates, the potential hazards may include:

  • Skin irritation or sensitization.

  • Serious eye irritation.

  • Harmful effects on aquatic life.

The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates that all laboratory personnel be informed about the hazards of the chemicals they work with.[1][2][3] This is typically accomplished through a written Chemical Hygiene Plan (CHP) and access to SDSs for all hazardous materials.[4]

Parameter Guideline / Data Source / Rationale
Primary Hazards Skin Sensitization, Aquatic Toxicity (Potential)Based on data for analogous compounds.
Regulatory Framework RCRA (40 CFR Parts 260-273), OSHA (29 CFR 1910.1450)U.S. EPA[5], OSHA[3]
Personal Protective Equipment (PPE) Nitrile gloves, safety glasses/goggles, lab coatStandard laboratory practice for handling potentially hazardous chemicals.[6]
Disposal Classification Hazardous WastePrecautionary principle; requires formal waste determination.[7]

Section 2: Pre-Disposal Handling and Personal Protective Equipment (PPE)

Safe disposal begins with safe handling. The primary objective is to prevent personnel exposure and environmental release.

Engineering Controls: All handling of Ethyl 4-(aminosulfonyl)benzylcarbamate, especially when transferring the solid material which could create dust, should be performed in a certified chemical fume hood.[6]

Personal Protective Equipment (PPE): The OSHA Laboratory Standard requires employers to provide and ensure the use of appropriate PPE.[2][4]

  • Eye and Face Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect against accidental splashes.

  • Skin Protection: A standard laboratory coat must be worn and fully buttoned. Chemically resistant gloves (such as nitrile) should be worn. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[8]

  • Respiratory Protection: Generally not required if handled within a fume hood. If a situation arises where airborne dust cannot be controlled, a NIOSH-approved respirator may be necessary, in accordance with a formal respiratory protection program.[3]

Section 3: Spill Management

Even with careful handling, spills can occur. A prompt and correct response is critical to mitigate risks.

For a Small Spill (Solid):

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Ensure you are wearing the appropriate PPE as described above.

  • Containment: Gently cover the spill with an absorbent material (e.g., vermiculite, sand) to prevent the dust from becoming airborne.

  • Collection: Carefully sweep up the absorbed material and place it into a designated, properly labeled hazardous waste container.[9][10] Avoid actions that create dust.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

Section 4: Disposal Protocol Workflow

The U.S. Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA).[5][11] It is the generator's responsibility to perform a hazardous waste determination for all waste streams.[7] Given the potential hazards of Ethyl 4-(aminosulfonyl)benzylcarbamate, it must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [12]

DisposalWorkflow Start Waste Generated: Ethyl 4-(aminosulfonyl)benzylcarbamate Characterize Characterize Waste Stream Start->Characterize Segregate Segregate as Chemical Hazardous Waste Characterize->Segregate Unused chemical, contaminated PPE, or spill cleanup debris Containerize Containerize in a Compatible, Sealed & Labeled Vessel Segregate->Containerize Store Store in Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA) Containerize->Store Follow accumulation time limits Dispose Arrange Pickup by Licensed Environmental Waste Vendor Store->Dispose

Disposal Decision Workflow

Step-by-Step Disposal Procedure:

  • Waste Characterization: Determine the nature of the waste. This includes:

    • Unused or expired pure Ethyl 4-(aminosulfonyl)benzylcarbamate.

    • Contaminated materials such as gloves, absorbent pads, or glassware.

    • Spill cleanup debris.

  • Segregation: This waste must be segregated from other waste streams. Do not mix it with incompatible materials, such as strong acids or bases, without first consulting the SDS.[13] Incompatible wastes stored together can lead to dangerous reactions.[13]

  • Containerization:

    • Place the waste in a container that is compatible with the chemical (a high-density polyethylene or glass container is often suitable) and in good condition.

    • The container must have a secure, tight-fitting lid to prevent leaks.

    • Keep containers closed at all times except when adding waste.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "Ethyl 4-(aminosulfonyl)benzylcarbamate," and a clear description of the hazards (e.g., "Skin Sensitizer," "Aquatic Toxin").[14]

  • Accumulation and Storage:

    • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[14]

    • Follow your institution's specific guidelines and EPA time limits for accumulating waste before it is moved to a Central Accumulation Area (CAA) and picked up for disposal.[15]

  • Final Disposition: Arrange for the disposal of the hazardous waste through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste management contractor. These vendors are equipped to transport and dispose of chemical waste in compliance with all federal and state regulations.[7]

Section 5: Empty Container Disposal

An "empty" container that held Ethyl 4-(aminosulfonyl)benzylcarbamate must also be managed properly. According to RCRA, a container is considered "RCRA empty" if all wastes have been removed that can be removed using common practices and no more than one inch of residue remains. For solid hazardous waste like this, the container is empty if it has been triple-rinsed with a solvent capable of removing the chemical. The rinsate from this cleaning process must be collected and managed as hazardous waste.

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories . (2025). U.S. Environmental Protection Agency. [Link]

  • Laboratory Safety Guidance . (n.d.). Occupational Safety and Health Administration. [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard . (n.d.). MasterControl. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories . (n.d.). Occupational Safety and Health Administration. [Link]

  • OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan . (n.d.). Occupational Safety and Health Administration. [Link]

  • OSHA Rules for Hazardous Chemicals . (2025). DuraLabel. [Link]

  • Laboratory Waste Management: The New Regulations . (n.d.). MedicalLab Management. [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories . (2025). U.S. Environmental Protection Agency. [Link]

  • Steps in Complying with Regulations for Hazardous Waste . (2025). U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste Management in the Laboratory . (2022). Lab Manager. [Link]

  • What Regulations Govern Hazardous Waste Management? . (2025). Chemistry For Everyone via YouTube. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations . (2025). U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste Containers . (n.d.). U.S. Environmental Protection Agency. [Link]

  • O-ethyl-4-(alpha-l-rhamnosyloxy)benzyl carbamate Page . (n.d.). PubChem. [Link]

Sources

A Researcher's Guide to Handling Ethyl 4-(aminosulfonyl)benzylcarbamate: Essential Safety and Handling Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring your handling, operational, and disposal plans are built on a foundation of safety and expertise.

Hazard Assessment: A Proactive Approach

Given the molecular structure of Ethyl 4-(aminosulfonyl)benzylcarbamate, we must anticipate hazards associated with both sulfonamides and carbamates. The primary risks, based on data from analogous compounds, include irritation and sensitization.

  • Skin Irritation: Direct contact may cause skin irritation.[1][2]

  • Eye Irritation: The compound is likely to cause serious eye irritation upon contact.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of the powder may cause respiratory tract irritation.[1][2]

  • Skin Sensitization: Some related compounds, such as Ethyl 4-aminobenzoate, are known to be skin sensitizers, meaning repeated exposure may lead to an allergic reaction.[3]

Therefore, all handling procedures must be designed to prevent direct contact, inhalation, and accidental ingestion. We will operate under the precautionary principle, treating the compound as potentially hazardous in the absence of complete data.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is your first and most critical line of defense. The following PPE is mandatory for all work involving Ethyl 4-(aminosulfonyl)benzylcarbamate.

  • Hand Protection: Chemical-resistant gloves are non-negotiable.

    • Rationale: To prevent skin contact, which can lead to irritation and potential sensitization.

    • Specification: Nitrile gloves are the standard recommendation for incidental splash protection. For tasks involving prolonged contact or immersion, consider thicker, heavy-duty gloves and always consult the manufacturer's chemical resistance guide.[1] Always inspect gloves for tears or punctures before use.[4] It is best practice to wear two pairs of gloves, especially during compounding and disposal activities.[5]

  • Eye and Face Protection:

    • Rationale: To protect against splashes and airborne particles that could cause serious eye irritation.

    • Specification: Wear safety goggles that provide a complete seal around the eyes.[1] In situations with a higher risk of splashing, such as when preparing solutions or during a spill cleanup, a face shield must be worn in addition to safety goggles.[1][6]

  • Body Protection:

    • Rationale: To protect the skin on your arms and body from accidental contact.

    • Specification: A standard laboratory coat should be worn at all times and kept fully fastened.[1] For tasks with a significant risk of splashing, consider a chemical-resistant apron over the lab coat.

Operational Plan: Task-Specific PPE Protocols

Different laboratory procedures carry varying levels of risk. The following table outlines the recommended PPE for specific tasks to ensure your safety is always appropriately scaled to the operation at hand.

Laboratory Task Minimum Required PPE Enhanced Precautions (Recommended)
Weighing Solid Compound • Nitrile Gloves (Single Pair)• Safety Goggles• Lab Coat• Double Nitrile Gloves• Work within a chemical fume hood or ventilated balance enclosure to minimize inhalation risk.
Preparing Solutions (Dissolving) • Nitrile Gloves (Double Pair)• Safety Goggles• Face Shield• Lab Coat• Chemical-Resistant Apron• Conduct this procedure in a certified chemical fume hood.
Running Reactions/Transfers • Nitrile Gloves (Double Pair)• Safety Goggles• Lab Coat• Face Shield (if splash risk is present)• Ensure all transfers are performed in a fume hood.
Handling Contaminated Labware • Nitrile Gloves (Double Pair)• Safety Goggles• Lab Coat• Segregate contaminated labware immediately for cleaning or disposal.
Spill Cleanup • Heavy-Duty Nitrile or Neoprene Gloves• Safety Goggles• Face Shield• Lab Coat or Chemical-Resistant Gown• Refer to the detailed Spill Management Workflow below.

Emergency Protocol: Spill Management Workflow

A chemical spill is an uncontrolled release of a hazardous substance.[7] Your response must be swift, safe, and systematic. In the event of a spill, immediately alert personnel in the area and assess the situation.[7][8]

Spill Response Decision Workflow

SpillResponse cluster_assessment Initial Assessment cluster_major Major Spill Response cluster_minor Minor Spill Response start Spill Occurs is_major Is the spill major? (>1 Liter, highly toxic, fire hazard) start->is_major evacuate Evacuate Area Alert Supervisor is_major->evacuate Yes don_ppe Don Appropriate PPE: - Double Gloves - Goggles & Face Shield - Lab Coat is_major->don_ppe No call_emergency Call Emergency Response (e.g., EHS) evacuate->call_emergency isolate Isolate the Area Restrict Access call_emergency->isolate contain Contain the Spill (Use absorbent dikes) don_ppe->contain absorb Absorb/Neutralize (Work from outside in) contain->absorb collect Collect Waste into Sealed Container absorb->collect decontaminate Decontaminate Area (Soap & Water) collect->decontaminate dispose Label & Dispose of Waste as Hazardous decontaminate->dispose

Caption: Workflow for chemical spill response.

Step-by-Step Spill Cleanup Guide:
  • Control and Contain: Prevent the spill from spreading by using absorbent materials to create a dike around the spill.[7][9]

  • Absorb: For a solid spill, carefully sweep or scoop the material to avoid generating dust.[10] For a liquid spill, add an inert absorbent material like vermiculite or sand, working from the edges inward.[7][8]

  • Collect: Place all contaminated materials (absorbent, gloves, etc.) into a clearly labeled, sealed, and leak-proof container for hazardous waste.[10][11]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[10]

  • Dispose: All cleanup materials must be disposed of as hazardous waste in accordance with federal, state, and local regulations.[9]

Disposal Plan: A Lifecycle Approach to Safety

Proper disposal is a critical final step in the safe handling of Ethyl 4-(aminosulfonyl)benzylcarbamate and associated materials.

  • Contaminated PPE:

    • Gloves: Remove gloves using a technique that avoids touching the outer surface with your bare skin. Dispose of them immediately in a designated hazardous waste container.[5]

    • Lab Coats: If significant contamination occurs, the lab coat should be professionally decontaminated or disposed of as hazardous waste. Do not launder contaminated lab coats at home.

  • Chemical Waste:

    • Waste Identification: All waste containing Ethyl 4-(aminosulfonyl)benzylcarbamate, including unused compound, solutions, and contaminated labware, must be identified and segregated as hazardous waste.[12]

    • Containerization: Collect chemical waste in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.[10][12]

    • Final Disposal: Engage a licensed chemical waste management company for the final disposal of the hazardous waste.[10] Never dispose of this chemical down the drain or in regular trash.[10]

By adhering to these protocols, you build a self-validating system of safety that protects you, your colleagues, and your research. Your diligence in implementing these field-proven insights is the cornerstone of a culture of safety and scientific integrity.

References

  • Personal protective equipment for handling N-Phenylmethanesulfonamide. (2025). Benchchem.
  • Navigating the Disposal of 8-Fluoroisoquinoline-5-sulfonamide: A Guide for Labor
  • ETHYL 4-(AMINOSULFONYL)
  • Proper Disposal of Biphenyl Sulfonamide 1: A Step-by-Step Guide for Labor
  • Chemical Spill Procedures. University of Toronto Environmental Health & Safety.
  • Material Safety Data Sheet - Ethyl 4-aminobenzo
  • Chemical Spill Procedures. Princeton University Environmental Health & Safety.
  • Chemical Spills.
  • Chemical spill cleanup procedures. (2021). J&K Scientific LLC.
  • Chemical Spill Procedures - Step By Step Guide. Chem Klean.
  • SAFETY DATA SHEET - Ethyl 4-aminobenzo
  • SAFETY DATA SHEET - Ethyl 4-aminobenzo
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of California, Santa Cruz.
  • eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE).
  • Protective Gear for Chemical Handling Must-Have Equipment. (2024). SAMS Solutions.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(aminosulfonyl)benzylcarbamate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(aminosulfonyl)benzylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.